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Nitro-paps

Cat. No.: B045937
CAS No.: 113516-70-4
M. Wt: 445.4 g/mol
InChI Key: HKJSGHIZAWWIAC-UHFFFAOYSA-N
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Description

Nitro-paps is a highly sensitive and selective colorimetric reagent for the quantitative detection of nitric oxide (NO) in experimental settings. Its primary research value lies in its mechanism of action: upon reaction with NO in an aqueous solution, this compound is rapidly converted into paps (2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide), producing a distinct and measurable color change from a colorless or light yellow to a deep green. This reaction allows for the direct, continuous, and real-time monitoring of NO production kinetics in various biochemical assays, including the study of NO synthase (NOS) activity, endothelial function, and cellular signaling pathways. Compared to other NO detection methods, such as the Griess assay, this compound offers superior sensitivity in the nanomolar range and does not require multi-step diazotization reactions, simplifying experimental procedures. This reagent is invaluable for researchers in fields like vascular biology, immunology, and neuroscience who are investigating the critical role of NO as a signaling molecule in physiological and pathophysiological processes. Our product is supplied as a high-purity, stable solid, ensuring consistent and reliable performance for your investigative studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N5NaO6S B045937 Nitro-paps CAS No. 113516-70-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

113516-70-4

Molecular Formula

C17H20N5NaO6S

Molecular Weight

445.4 g/mol

IUPAC Name

sodium;3-[3-hydroxy-4-[(5-nitropyridin-2-yl)diazenyl]-N-propylanilino]propane-1-sulfonate

InChI

InChI=1S/C17H21N5O6S.Na/c1-2-8-21(9-3-10-29(26,27)28)13-4-6-15(16(23)11-13)19-20-17-7-5-14(12-18-17)22(24)25;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,26,27,28);/q;+1/p-1

InChI Key

HKJSGHIZAWWIAC-UHFFFAOYSA-N

SMILES

CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)[N+](=O)[O-])O.[Na+]

Isomeric SMILES

CCCN(CCCS(=O)(=O)O)C1=CC(=O)C(=NNC2=NC=C(C=C2)[N+](=O)[O-])C=C1

Canonical SMILES

CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)[N+](=O)[O-])O.[Na+]

Synonyms

2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol
nitro-PAPS

Origin of Product

United States

Foundational & Exploratory

what is Nitro-paps and its chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Nitro-PAPS

Introduction

This compound, with the full chemical name 2-(5-nitro-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium (B8443419) salt dihydrate, is a highly sensitive and water-soluble chromogenic reagent.[1][2] As a member of the pyridylazo compound family, it is extensively utilized in analytical chemistry and clinical diagnostics for the colorimetric determination of various metal ions.[3][4] Its primary mechanism involves forming vibrant, water-soluble chelate complexes with metal ions, which induces a significant and quantifiable shift in its absorption spectrum.[1][3] This property allows for the precise measurement of trace metals in complex biological and environmental samples.[1] More recently, its application has expanded into molecular biology for the visual detection of DNA amplification.[5]

Chemical Properties and Structure

This compound is a synthetic azo compound characterized by a nitro group on a pyridyl ring linked to a substituted phenol (B47542). This structure is responsible for its chromogenic properties upon chelation with metal ions.

Chemical Structure Representation

While a detailed 2D chemical structure is complex, its composition can be understood by its primary functional groups: a nitro-pyridylazo chelating group, a phenol ring, and an N-propyl-N-(sulfopropyl)amino solubilizing group. The SMILES (Simplified Molecular-Input Line-Entry System) notation for the monosodium salt is CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)--INVALID-LINK--[O-])O.[Na+].[6]

G cluster_nitro_pyridylazo Nitro-Pyridylazo Group (Chelating Core) cluster_phenol Phenol Group cluster_amino_sulfopropyl N-propyl-N-(sulfopropyl)amino Group (Solubilizing Tail) Nitro Nitro Group (NO₂) Pyridyl Pyridyl Ring Azo Azo Bridge (-N=N-) Pyridyl->Azo Phenol Phenol Ring (with -OH) Azo->Phenol Amino Amino Nitrogen Amino->Phenol Propyl Propyl Chain Propyl->Amino Sulfopropyl Sulfopropyl Chain (-C₃H₆SO₃) Sulfopropyl->Amino

Caption: Key functional groups of the this compound molecule.
Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
CAS Number 143205-66-7[4][7][8][9]
IUPAC Name disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate[1]
Molecular Formula C₁₇H₁₉N₅Na₂O₆S·2H₂O[4][7][9]
Molecular Weight 503.45 g/mol [4][7][9]
Appearance Dark green to dark greenish-brown powder[4][7][10]
Purity ≥90%[4][10]
Solubility Soluble in water[2][10]
Storage 2–8 °C, protected from moisture and light[4][10]

Mechanism of Action

The core function of this compound is its ability to act as a chelating agent. It forms stable, colored complexes with divalent metal ions such as zinc (Zn²⁺), iron (Fe²⁺), copper (Cu²⁺), cobalt (Co²⁺), and nickel (Ni²⁺).[3] The formation of the metal-ligand complex alters the electronic configuration of the molecule, causing a significant shift in its maximum absorbance wavelength (λmax) to the visible region, typically between 560-595 nm.[3][11] The intensity of the color produced is directly proportional to the concentration of the metal ion, enabling quantitative analysis via spectrophotometry.[1][12]

The selectivity of this compound for a specific metal ion can be enhanced by controlling the reaction conditions, such as pH and the use of masking agents.[1] For instance, in serum zinc assays, other interfering ions are complexed with cyanide, while chloral (B1216628) hydrate (B1144303) is used to selectively demask the zinc ions, allowing them to react specifically with this compound.[2]

Table 2: Spectrophotometric Properties of this compound and its Metal Complexes
SpeciesMax Wavelength (λmax)Molar Absorptivity (ε)NotesReferences
This compound (free) ~454 nm> 50,000 L·mol⁻¹·cm⁻¹In buffer[3][10]
This compound-Zn²⁺ Complex ~574 nm14.5 x 10⁴ L·mol⁻¹·cm⁻¹In serum assay conditions[2]
Various Metal Complexes 563 – 593 nm10⁴ – 10⁵ L·mol⁻¹·cm⁻¹For Fe(II), Cu(II), Co(II), Ni(II), Zn(II)[3]

Key Applications and Experimental Protocols

This compound is a versatile reagent with applications ranging from clinical chemistry to molecular diagnostics.

Determination of Metal Ions in Biological Samples

A primary application of this compound is in the direct colorimetric assay of trace metals in serum, most notably zinc and iron.[2][12]

Experimental Protocol: Direct Colorimetric Assay of Serum Zinc [2][13]

This protocol outlines the measurement of zinc in serum, a common clinical diagnostic test.

  • Principle: Interfering metal ions in the serum sample are first bound and "masked" by forming cyanide complexes. Zinc ions are then selectively "demasked" using chloral hydrate, allowing them to react with this compound to form a colored complex.[2]

  • Reagent Preparation:

    • Masking Reagent: A buffer solution containing cyanide.

    • Chromogen Reagent: A solution containing this compound and chloral hydrate.[2]

    • Standard: A solution with a known concentration of zinc (e.g., 200 µg/dl).[13]

  • Procedure:

    • Pipette the sample (e.g., 20 µL serum), standard, and a blank into separate microwell plate wells or cuvettes.[2]

    • Add the combined reagent mixture containing this compound and demasking agents.

    • Incubate for a specified time at a controlled temperature (e.g., 5 minutes at room temperature).[13]

    • Read the absorbance of the sample and standard against the reagent blank at approximately 570-580 nm.[2][13]

  • Calculation: The zinc concentration in the sample is calculated based on the ratio of its absorbance to the absorbance of the standard.

G cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_detection Detection Sample Biological Sample (e.g., Serum) Mask Add Masking Agent (Optional, e.g., Cyanide) Sample->Mask Demask Add Demasking Agent (Optional, e.g., for Zinc) Mask->Demask Add_NP Add this compound Reagent Demask->Add_NP Incubate Incubate (e.g., 5 min @ 37°C) Add_NP->Incubate Measure Measure Absorbance (~570 nm) Incubate->Measure Quantify Quantify Metal Ion Concentration Measure->Quantify

Caption: General workflow for a colorimetric metal ion assay using this compound.
Simultaneous Analysis of Heavy Metals by HPLC

This compound is also employed as an on-line pre-column derivatizing reagent in Ion Pair-Reversed Phase High-Performance Liquid Chromatography (IP-RP-HPLC).[3][14] This technique allows for the simultaneous separation and quantification of multiple heavy metals, such as Cu(II), Co(II), Ni(II), and Fe(II), in water and other environmental samples.[3][14]

Colorimetric Detection of DNA Amplification

A novel application for this compound is in the visual detection of DNA amplification products from methods like Loop-mediated Isothermal Amplification (LAMP) and Polymerase Chain Reaction (PCR).[5][15]

  • Principle: The assay relies on the competitive binding of manganese ions (Mn²⁺) between this compound and pyrophosphate (PPi), a byproduct of DNA amplification.

  • Mechanism:

    • Initial State: Before amplification, Mn²⁺ ions are added to the reaction mix, where they form a purple-brown complex with this compound.[15]

    • During Amplification: As DNA polymerase incorporates dNTPs into the new DNA strand, PPi is released.

    • Final State: The newly generated PPi has a high affinity for Mn²⁺ and sequesters it from the this compound complex. This releases the free this compound dye, causing the solution to revert to its original yellow color.[5][15]

  • Readout: A simple visual color change from purple-brown (negative) to yellow (positive) indicates successful DNA amplification, eliminating the need for electrophoresis or fluorescence detection.[5]

G cluster_initial Initial State (Before Amplification) cluster_final Final State (After Positive Amplification) NP_Mn This compound-Mn²⁺ Complex (Purple-Brown Color) NP_free Free this compound (Yellow Color) NP_Mn->NP_free Mn²⁺ released Amplification DNA Amplification (LAMP / PCR) NP_Mn->Amplification dNTPs dNTPs dNTPs->Amplification PPi_Mn PPi-Mn²⁺ Complex (Colorless) Release Pyrophosphate (PPi) Released Amplification->Release Release->PPi_Mn Mn²⁺ sequestered by PPi

Caption: Mechanism of this compound for DNA amplification detection.

References

In-Depth Technical Guide to Colorimetric Iron Detection Using the Nitro-PAPS Principle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nitro-PAPS principle for the colorimetric determination of iron, tailored for its application in research and drug development settings. The document outlines the core chemical principles, detailed experimental protocols, and key performance characteristics of the assay.

Core Principle

The this compound method is a sensitive and specific colorimetric assay for the quantification of iron in biological samples, typically serum or plasma. The principle of the assay is based on a three-step reaction:

  • Dissociation: In an acidic medium, ferric iron (Fe³⁺) is dissociated from its carrier protein, transferrin. Guanidine hydrochloride is commonly used as the dissociating agent.

  • Reduction: The released ferric iron (Fe³⁺) is then reduced to its ferrous form (Fe²⁺) by a suitable reducing agent, such as thiourea (B124793) or ascorbic acid.

  • Complex Formation: The ferrous iron (Fe²⁺) reacts with the chromogen, 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (this compound), to form a stable, colored complex. The intensity of the color, which is directly proportional to the iron concentration, is measured spectrophotometrically.

The following diagram illustrates the fundamental reaction pathway of the this compound assay.

G cluster_reaction Reaction Steps Transferrin_Fe3 Transferrin-Fe³⁺ Complex Fe3 Fe³⁺ (Ferric Iron) Transferrin_Fe3->Fe3 Dissociation Acid_Reducing Acidic Buffer & Reducing Agent Acid_Reducing->Fe3 Nitro_PAPS This compound (Chromogen) Colored_Complex Fe²⁺-Nitro-PAPS Complex (Colored) Nitro_PAPS->Colored_Complex Fe2 Fe²⁺ (Ferrous Iron) Fe3->Fe2 Reduction Fe2->Colored_Complex Complexation

Core reaction mechanism of the this compound iron assay.

Quantitative Data Summary

The this compound method for iron determination exhibits high sensitivity and precision. The following table summarizes the key quantitative performance parameters of the assay as reported in the literature.

ParameterValueSource
Molar Absorptivity (ε) 9.4 x 10⁴ L/mol·cm[1][2]
Wavelength (λmax) 582 - 585 nm[1][3]
Linearity Up to 400 µg/dL[3]
Measurement Range 11 - 1000 µg/dL[4]
Within-Run Precision (CV) 0.7 - 2.9%[1][2]
2.5 - 2.8%[5]
Between-Run Precision (CV) 1.1 - 3.6%[1][2]
Correlation with Reference Method r = 0.995[1][2]

Experimental Protocols

This section provides a detailed methodology for the colorimetric determination of iron using the this compound principle.

Reagent Preparation

Note: Use iron-free deionized or distilled water for all reagent preparations. Glassware should be acid-washed (e.g., with 1M HCl or HNO₃) and rinsed thoroughly with iron-free water to avoid contamination.[3]

  • Iron Assay Reagent (Working Solution):

    • Guanidine hydrochloride: 2.2 mol/L

    • This compound: 26 µmol/L

    • Thiourea (Reducing Agent): 60.0 mmol/L

    • The final pH of this reagent should be approximately 4.8.[3] Commercial kits often provide this as a ready-to-use liquid reagent.

  • Iron Standard (100 µg/dL):

    • A certified iron standard solution is recommended for accuracy. Alternatively, a stock solution can be prepared from analytical grade ferrous ammonium (B1175870) sulfate.

  • Blank:

    • Iron-free deionized or distilled water.

Sample Handling and Preparation
  • Sample Type: Fresh, non-hemolyzed serum is the preferred specimen. Heparinized plasma may also be used. Other anticoagulants should be avoided.[3]

  • Sample Stability: Serum iron is reported to be stable for 4 days at 20-25°C and for 7 days at 2-8°C.[3]

  • Sample Preparation: Samples should be centrifuged to remove any particulate matter.

Assay Procedure

The following diagram outlines the general experimental workflow for the this compound iron assay.

G start Start prepare_reagents Prepare Reagents (Assay Reagent, Standards, Blank) start->prepare_reagents pipette Pipette into Cuvettes: - Blank (100 µL H₂O) - Standard (100 µL Iron Std) - Sample (100 µL Serum) prepare_reagents->pipette add_reagent Add 1000 µL of Iron Assay Reagent to all cuvettes pipette->add_reagent mix Mix Thoroughly add_reagent->mix incubate Incubate: - 5 min at 37°C OR - 10 min at 20-25°C mix->incubate read_absorbance Read Absorbance (A) at 582 nm against Reagent Blank incubate->read_absorbance calculate Calculate Iron Concentration read_absorbance->calculate end End calculate->end

Experimental workflow for the this compound iron assay.

Step-by-step protocol:

  • Label cuvettes for Blank, Standard, and Sample(s).

  • Pipette 100 µL of iron-free water into the "Blank" cuvette.[3]

  • Pipette 100 µL of Iron Standard into the "Standard" cuvette.[3]

  • Pipette 100 µL of serum or plasma sample into the respective "Sample" cuvette(s).[3]

  • Add 1000 µL of the Iron Assay Reagent to each cuvette.[3]

  • Mix the contents of each cuvette thoroughly.

  • Incubate the cuvettes for 5 minutes at 37°C or for 10 minutes at 20-25°C.[3]

  • Set the spectrophotometer to a wavelength of 582 nm and zero the instrument using the "Blank" cuvette.

  • Read the absorbance of the "Standard" and "Sample(s)". The final color is stable for at least one hour.[3]

Calculation of Results

The iron concentration in the sample is calculated using the following formula:

Iron Concentration (µg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard (µg/dL)

If the sample's iron concentration exceeds the linearity of the assay (e.g., > 400 µg/dL), the sample should be diluted with a 0.9% sodium chloride solution, the assay repeated, and the final result multiplied by the dilution factor.[3]

Management of Interferences

Several substances can potentially interfere with the this compound iron assay. It is crucial to be aware of these and take appropriate measures to ensure accurate results.

  • Copper and Zinc: These ions can also react with this compound. Their interference can be effectively eliminated by the inclusion of thioglycollate or thiourea in the reagent mixture, which form stable complexes with copper and zinc.[1][2]

  • Hemolysis: Hemoglobin contains iron and will cause falsely elevated results. Therefore, hemolyzed samples should be avoided.

  • Lipemia: High levels of triglycerides (up to 400 mg/dL) have been reported to significantly influence this assay.[3] Lipemic samples may require ultracentrifugation or other clearing techniques.

  • Contamination: Iron is a common contaminant. The use of disposable plasticware is recommended to avoid iron contamination from glassware.[3]

Conclusion

The this compound method provides a robust, sensitive, and specific means for the colorimetric determination of iron in biological samples. Its straightforward protocol and high performance make it a valuable tool for researchers, scientists, and drug development professionals. Adherence to proper sample handling, reagent preparation, and awareness of potential interferences are essential for obtaining accurate and reproducible results.

References

The Mechanism of Nitro-PAPS in Zinc Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol, commonly known as Nitro-PAPS, in the colorimetric quantification of zinc. This chromogenic chelator has become a valuable tool in various research and clinical settings due to its high sensitivity and water solubility.

Core Mechanism of Zinc Detection

This compound is a highly sensitive and water-soluble reagent that forms a stable, colored complex with zinc ions in an alkaline solution.[1][2] The reaction results in a distinct color change, with the resulting zinc-Nitro-PAPS complex exhibiting a maximum absorbance at approximately 574-575 nm.[1][3] This direct colorimetric assay allows for the quantification of zinc in biological samples without the need for deproteinization.

The underlying principle involves the formation of a chelate complex. The this compound molecule acts as a ligand, binding to the zinc ion through its nitrogen and oxygen atoms. This coordination induces a shift in the electron distribution within the chromophore of the this compound molecule, leading to a significant change in its light-absorbing properties. The intensity of the resulting purple color is directly proportional to the concentration of zinc in the sample.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the this compound method for zinc quantification.

ParameterValueReference
Molar Absorptivity (ε) 14.5 x 10⁴ L/mol·cm[2][3]
Wavelength of Max. Absorbance (λmax) 574 - 575 nm[1][3]
Optimal pH Range 7.8 - 8.5[3]
Linearity Range Up to 1000 µg/dL[1]
Limit of Detection 5 µg/dL[1]

Experimental Protocol: Serum Zinc Quantification

This protocol is a synthesized methodology based on established procedures for the determination of zinc in serum samples using this compound.[3]

1. Reagent Preparation:

  • Tris Buffer (0.4 mol/L, pH 8.1): Dissolve the appropriate amount of Tris(hydroxymethyl)aminomethane in deionized water, adjust the pH to 8.1 with HCl, and dilute to the final volume.

  • This compound Solution (0.6 mmol/L): Dissolve 30.2 mg of this compound in 90 mL of deionized water. Adjust the pH to 8.1 with 1 mol/L NaOH or 1 mol/L HCl and bring the final volume to 100 mL with deionized water.[3]

  • Potassium Cyanide (KCN) Solution (0.5 mol/L): Handle with extreme caution in a well-ventilated fume hood. Dissolve the required amount of KCN in deionized water to the final volume.

  • Chloral (B1216628) Hydrate (B1144303) Solution (1 mol/L): Dissolve the required amount of chloral hydrate in deionized water to the final volume.[3]

  • Guanidine-Tris-Ascorbate-Cyanide (GTAC) Solution: Prepare immediately before use by dissolving 20 mg of sodium L-ascorbate in 10 mL of a solution containing 67 g of guanidine (B92328) HCl in 100 mL of Tris buffer (pH 8.1). Add 0.1 mL of the KCN solution to this mixture.[3]

2. Assay Procedure:

  • Sample Preparation: Use serum as the sample.

  • Masking of Interfering Ions: In a suitable reaction vessel (e.g., a microwell plate), mix the serum sample with the GTAC solution. This step utilizes cyanide to form stable complexes with interfering metal ions such as copper and iron.[2][3]

  • Demasking of Zinc: Add the chloral hydrate solution to the mixture. Chloral hydrate selectively displaces zinc from its cyanide complex, making it available to react with this compound.[2][3]

  • Color Development: Add the this compound solution to the reaction mixture.

  • Incubation: Allow the reaction to proceed for a specified time at a controlled temperature as determined by the specific assay validation.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 577 nm (or the determined λmax) against a reagent blank.[3] A reference wavelength (e.g., 650 nm) can be used to correct for background absorbance.[3]

  • Quantification: Determine the zinc concentration from a standard curve prepared using known concentrations of zinc.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved in this compound-based zinc quantification, the following diagrams illustrate the core reaction and the experimental workflow.

Zinc_NitroPAPS_Reaction cluster_reactants Reactants cluster_products Products Zn(CN)4^2- Zinc-Cyanide Complex Zn-Nitro-PAPS Colored Zinc-Nitro-PAPS Complex Zn(CN)4^2-->Zn-Nitro-PAPS Demasking This compound This compound This compound->Zn-Nitro-PAPS Chelation Chloral_Hydrate Chloral Hydrate Chloral_Hydrate->Zn(CN)4^2- Acts on Cyanide Free Cyanide Zinc_Quantification_Workflow start Start: Serum Sample masking Add GTAC Solution (Masks Cu²⁺, Fe²⁺ with CN⁻) start->masking demasking Add Chloral Hydrate (Selectively Demasks Zn²⁺) masking->demasking color_development Add this compound Solution demasking->color_development incubation Incubate color_development->incubation measurement Measure Absorbance at 577 nm incubation->measurement quantification Calculate Zinc Concentration measurement->quantification end End: Quantified Zinc Value quantification->end

References

An In-depth Technical Guide to the Core Properties of Nitro-PAPS Chromogenic Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro-PAPS, chemically known as 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol, is a highly sensitive and water-soluble chromogenic agent.[1][2] While its name might suggest a role in sulfotransferase and PAPS-related enzymatic pathways, its primary and well-documented application lies in the direct colorimetric determination of metal ions, most notably iron (Fe) and zinc (Zn), in biological samples.[2][3][4] This guide provides a comprehensive overview of the core properties of this compound and its application in quantitative colorimetric assays.

Core Properties of this compound

This compound is a complex organic molecule that forms highly colored complexes with metal ions. Its high molar absorptivity contributes to the exceptional sensitivity of assays in which it is employed.

PropertyValueReference
Chemical Name 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol, disodium (B8443419) salt, dihydrate[5]
Molecular Formula C₁₇H₁₉N₅Na₂O₆S·2H₂O[5]
Molecular Weight 503.45 g/mol [5]
Appearance Dark green or dark green-brown powder[5]
λmax (Fe²⁺ Complex) 582 nm - 585 nm[2][6]
Molar Absorptivity (Fe²⁺ Complex) 9.4 x 10⁴ L·mol⁻¹·cm⁻¹ at 585 nm[6]
λmax (Zn²⁺ Complex) 570 nm - 578 nm[1][7]
Molar Absorptivity (Zn²⁺ Complex) 1.45 x 10⁵ L·mol⁻¹·cm⁻¹ at 574 nm[1]
Storage Conditions 2–8 °C, protected from moisture and light[5]

Signaling Pathways and Experimental Workflows

Reaction Mechanism of Metal Ion Detection

The fundamental principle behind the use of this compound in colorimetric assays is the formation of a stable, colored complex upon chelation with a metal ion. The intensity of the resulting color is directly proportional to the concentration of the metal ion in the sample.

General Reaction Mechanism of this compound with Metal Ions cluster_reactants Reactants cluster_product Product Metal_Ion Metal Ion (e.g., Fe²⁺, Zn²⁺) Colored_Complex Colored Metal-Nitro-PAPS Complex Metal_Ion->Colored_Complex Chelation Nitro_PAPS This compound (Chromogen) Nitro_PAPS->Colored_Complex

Caption: Chelation of a metal ion by the this compound chromogen to form a colored complex.

Experimental Workflow for Serum Iron Determination

The determination of iron in serum using this compound involves the dissociation of iron from its transport protein, transferrin, reduction to the ferrous state, and subsequent complexation with the chromogen.

Experimental Workflow for Serum Iron Assay using this compound Start Start Sample_Prep Sample Preparation (Serum/Plasma) Start->Sample_Prep Dissociation_Reduction Dissociation of Fe³⁺ from Transferrin and Reduction to Fe²⁺ (Acidic Buffer + Reducing Agent) Sample_Prep->Dissociation_Reduction Complex_Formation Addition of this compound Reagent (Incubate) Dissociation_Reduction->Complex_Formation Measurement Measure Absorbance (578-582 nm) Complex_Formation->Measurement Calculation Calculate Iron Concentration (vs. Standard) Measurement->Calculation End End Calculation->End

Caption: A typical workflow for the colorimetric determination of iron in serum.

Experimental Protocols

Serum Iron Assay

This protocol is adapted from methodologies for the colorimetric determination of serum iron.[2]

1. Reagent Preparation:

  • Reagent R: A solution containing Guanidine hydrochloride (2.2 mol/L, pH 4.8), this compound (26 µmol/L), Thiourea (60.0 mmol/L), and a reducing agent.[2]

2. Assay Procedure:

  • Pipette 1000 µL of Reagent R into cuvettes for a blank, standard, and sample.

  • Add 100 µL of distilled water (for blank), iron standard, or sample to the respective cuvettes.

  • Mix thoroughly.

  • Incubate for 5 minutes at 37°C or 10 minutes at 20-25°C.[2]

  • Measure the absorbance at 578 nm or 582 nm against the reagent blank. The final color is stable for one hour.[2]

3. Considerations:

  • Use of fresh, non-hemolyzed serum is recommended. Heparinized plasma may be used, but other anticoagulants should be avoided.[2]

  • Contamination of glassware with iron is a significant source of error; disposable materials are recommended.[2]

Serum Zinc Assay

This protocol is based on a direct colorimetric assay for serum zinc.[1][8]

1. Reagent Preparation:

  • Reagent 1 (R1): A buffer solution, often containing chelating agents to mask interfering ions. For example, a borate (B1201080) buffer (pH 8.2) with salicylaldoxime (B1680748) and dimethylglyoxime.[9]

  • Reagent 2 (R2): A solution containing this compound (e.g., 0.4 mmol/L).[9]

  • Some kits may provide a combined, ready-to-use working reagent.[7]

2. Assay Procedure:

  • Pipette a small volume of the sample (e.g., 12-20 µL) into a microplate well or cuvette.[1][8]

  • Add a larger volume of R1 (e.g., 200 µL) and incubate at 37°C for 5 minutes.[8]

  • Add R2 (e.g., 50 µL), mix, and incubate for an additional 5 minutes at 37°C.[8]

  • Measure the absorbance of the sample and a calibrator against a reagent blank at approximately 570 nm.[8]

3. Considerations:

  • To prevent interference from other metal ions in serum, a demasking step may be employed. For instance, interfering ions can be bound as cyanide complexes, with chloral (B1216628) hydrate (B1144303) used to preferentially demask the zinc ions for reaction with this compound.[1]

  • Hemolyzed samples should be avoided as hemoglobin can interfere with the assay.[7]

Conclusion

This compound is a valuable chromogenic reagent for the sensitive and direct colorimetric determination of iron and zinc in biological fluids. Its high molar absorptivity and the formation of intensely colored complexes with these metal ions allow for simple and precise quantification. The provided protocols and workflows offer a foundation for the application of this compound in research and clinical settings. It is crucial for researchers to be aware of potential interferents and to employ appropriate masking and demasking strategies to ensure the accuracy of their results.

References

An In-depth Technical Guide to the Nitro-PAPS Reaction with Ferrous Ions for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical applications of 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol, commonly known as Nitro-PAPS, for the quantitative determination of ferrous ions (Fe²⁺). The reaction between this compound and ferrous ions forms a stable, intensely colored complex, making it a highly sensitive method for spectrophotometric analysis. This guide details the reaction's core principles, experimental protocols, quantitative data, and potential interferences, offering valuable insights for researchers in various scientific and drug development fields.

Core Principles of the this compound Reaction

The fundamental principle of the this compound assay lies in the formation of a specific and stable colored complex between ferrous ions and the this compound chromogen.[1] In a typical assay, the sample containing iron is first treated to ensure all iron is in the ferrous (Fe²⁺) state and liberated from any protein binding. This is usually achieved by the addition of a reducing agent and a protein denaturant in an acidic buffer.[1]

The key steps in the reaction are:

  • Liberation of Iron: In biological samples like serum, iron is bound to transport proteins such as transferrin. An acidic medium and a denaturing agent, like guanidine (B92328) hydrochloride or sodium dodecyl sulfate, are used to dissociate the iron from these proteins.[1]

  • Reduction of Ferric Iron: Since the this compound reagent is specific for ferrous ions, any ferric iron (Fe³⁺) present in the sample must be reduced to Fe²⁺. This is accomplished using a reducing agent such as thiourea (B124793) or ascorbic acid.[1]

  • Complex Formation: The ferrous ions then react with this compound to form a highly colored complex. The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the concentration of iron in the sample.[1]

The resulting complex exhibits a strong absorbance at a specific wavelength, allowing for sensitive and accurate quantification of ferrous iron.

Quantitative Data Summary

The this compound method is characterized by its high sensitivity and precision. The following tables summarize key quantitative parameters reported in the literature.

ParameterValueReference
Molar Absorptivity (ε)9.4 x 10⁴ L·mol⁻¹·cm⁻¹ at 585 nm[2]
Wavelength of Maximum Absorbance (λmax)582 nm - 585 nm[1][2]
Linearity RangeUp to 400 µg/dL[1]
Precision TypeCoefficient of Variation (CV)Reference
Within-run0.7 - 2.9%[2]
Between-run1.1 - 3.6%[2]

Experimental Protocols

This section provides a detailed methodology for the determination of ferrous ions using the this compound reaction, based on established protocols for serum iron analysis.

Reagent Preparation
  • Reagent R (Working Solution):

    • Guanidine hydrochloride: 2.2 mol/L

    • This compound: 26 µmol/L

    • Thiourea: 60.0 mmol/L

    • Detergent (e.g., Sodium Dodecyl Sulfate)

    • The final pH of the solution should be adjusted to 4.8.[1]

    • Note: This reagent is typically stable when stored at 2-8°C.[1] Do not use if the reagent appears turbid.[1]

  • Iron Standard:

    • A standard solution of a known iron concentration is required for calibration. Commercially available iron standards are recommended.

Assay Procedure
  • Sample Preparation:

    • Fresh, non-hemolyzed serum is the preferred specimen. Heparinized plasma may also be used.[1]

    • Serum or plasma should be separated from blood cells as soon as possible.[1]

    • For other sample types, ensure the sample is in a clear, aqueous solution.

  • Assay Mix:

    • Prepare three sets of tubes: Blank, Standard, and Sample.

    • Blank: Add 100 µL of double-distilled water.

    • Standard: Add 100 µL of the Iron Standard solution.

    • Sample: Add 100 µL of the sample to be tested.

    • To each tube, add 1000 µL of the Reagent R working solution.[1]

  • Incubation:

    • Mix the contents of each tube thoroughly.

    • Incubate for 5 minutes at 37°C or 10 minutes at 20-25°C.[1]

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to a wavelength of 582 nm.[1]

    • Use a 1 cm light path cuvette.[1]

    • Zero the spectrophotometer using the Blank tube.

    • Measure the absorbance of the Standard and Sample tubes. The final color is stable for at least one hour.[1]

  • Calculation:

    • The concentration of iron in the sample can be calculated using the following formula:

      • Iron Concentration = (Absorbance of Sample / Absorbance of Standard) * Concentration of Standard

Interferences

Several substances can potentially interfere with the this compound assay for iron:

  • Copper and Zinc: These ions can also form complexes with this compound. Their interference can be eliminated by the addition of a chelating agent like thioglycollate, which forms stable complexes with copper and zinc.[2]

  • Hemoglobin and Lipemia: High levels of hemoglobin (hemolysis) and lipids (lipemia) in serum samples can cause interference.[3]

  • Contamination: Glassware contaminated with iron is a significant source of error. It is recommended to use disposable plasticware or acid-washed glassware to avoid contamination.[1]

  • Triglycerides: High concentrations of triglycerides (up to 400 mg/dL) can significantly influence the assay results.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

NitroPAPS_Reaction_Pathway cluster_sample Sample Preparation cluster_reaction Complex Formation cluster_detection Detection Transferrin-Fe3+ Transferrin-Bound Fe³⁺ (in Serum) Free_Fe3+ Free Fe³⁺ Transferrin-Fe3+->Free_Fe3+ Acidic pH Denaturant Fe2+ Fe²⁺ Free_Fe3+->Fe2+ Reducing Agent (e.g., Thiourea) Colored_Complex Fe²⁺-Nitro-PAPS Complex (Colored) Fe2+->Colored_Complex This compound This compound Reagent This compound->Colored_Complex Spectrophotometer Spectrophotometric Measurement (582 nm) Colored_Complex->Spectrophotometer Absorbance ∝ [Fe²⁺]

Caption: Reaction pathway for the determination of ferrous ions using this compound.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Reagent R, Standard) start->prep_reagents prep_samples Prepare Samples, Blank, and Standard Tubes prep_reagents->prep_samples add_reagent Add Reagent R to all tubes prep_samples->add_reagent mix_incubate Mix and Incubate (5 min @ 37°C or 10 min @ 20-25°C) add_reagent->mix_incubate measure_abs Measure Absorbance at 582 nm mix_incubate->measure_abs calculate Calculate Iron Concentration measure_abs->calculate end End calculate->end

Caption: General experimental workflow for the this compound iron assay.

References

Quantitative Analysis of Trace Metals Using Nitro-PAPS: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 2-(5-nitro-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol, commonly known as Nitro-PAPS, for the quantitative analysis of trace metals. This compound is a highly sensitive chromogenic reagent that forms stable, colored complexes with a variety of metal ions, making it a valuable tool in spectrophotometric analysis. This guide covers the core principles of this compound-based metal analysis, detailed experimental protocols, and extensive quantitative data to support researchers in the fields of analytical chemistry, environmental monitoring, and pharmaceutical development.

Core Principles and Reaction Mechanism

This compound belongs to the family of pyridylazo dyes, which are well-established chelating agents in analytical chemistry. The fundamental principle behind its use in quantitative analysis lies in the formation of a metal-ligand complex that exhibits strong absorbance in the visible region of the electromagnetic spectrum. This complex formation leads to a significant color change, and the intensity of the color is directly proportional to the concentration of the metal ion, a relationship governed by the Beer-Lambert Law.

The chelation of a metal ion by this compound typically involves the nitrogen atom of the pyridine (B92270) ring, one of the azo group's nitrogen atoms, and the oxygen atom of the hydroxyl group, forming a stable five- or six-membered ring structure with the metal ion. This coordination alters the electronic structure of the dye molecule, resulting in a bathochromic shift (shift to a longer wavelength) of its maximum absorbance (λmax) and an increase in its molar absorptivity (ε), which enhances the sensitivity of the analysis.

Caption: Generalized chelation reaction of this compound with a metal ion.

Synthesis of this compound Reagent

While this compound is commercially available, a general understanding of its synthesis is valuable for researchers. The synthesis of pyridylazo dyes like this compound typically involves a two-step process: diazotization followed by azo coupling.

Step 1: Diazotization of 2-amino-5-nitropyridine (B18323) 2-amino-5-nitropyridine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at a low temperature (0-5 °C) to form the corresponding diazonium salt. The low temperature is crucial to maintain the stability of the diazonium salt.

Step 2: Azo Coupling The freshly prepared diazonium salt is then reacted with the coupling agent, which for this compound is N-n-propyl-N-(3-sulfopropyl)aminophenol. This electrophilic aromatic substitution reaction results in the formation of the this compound molecule.

G General Synthesis Pathway for Pyridylazo Dyes A 2-Amino-5-nitropyridine B Diazonium Salt A->B  NaNO₂ / HCl  0-5 °C D This compound B->D Azo Coupling C N-n-propyl-N- (3-sulfopropyl)aminophenol C->D

Caption: General synthesis workflow for this compound.

Quantitative Data for Trace Metal Analysis

The following tables summarize the key quantitative parameters for the analysis of various trace metals using this compound and similar pyridylazo reagents. These values are essential for method development and validation.

Table 1: Spectrophotometric Data for Metal-Nitro-PAPS Complexes

Metal Ionλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Optimal pHLinearity Range (µg/mL)
Zinc (Zn²⁺)5741.45 x 10⁵[1]~8.0-
Vanadium (V⁵⁺)593-4.00.005 - 0.015[1]
Cobalt (Co²⁺)593-4.00.001 - 0.003[1]
Iron (Fe³⁺)----

Table 2: Performance Characteristics of this compound Based Assays

Metal IonDetection Limit (µg/L)Precision (RSD, %)
Vanadium (V⁵⁺)0.017[1]-
Cobalt (Co²⁺)0.055[1]-
Zinc (Zn²⁺)-Within-run: 1.6-2.3, Between-run: 1.8-5.2[1]

Experimental Protocols

The following are detailed protocols for the quantitative determination of specific trace metals using this compound.

Simultaneous Determination of Vanadium and Cobalt

This protocol is adapted from a method for the analysis of steel and environmental materials.

Reagents:

  • This compound solution (9 x 10⁻⁴ mol/L): Dissolve 0.0906 g of this compound in 200 mL of deionized water.

  • Acetate (B1210297) buffer (1 mol/L, pH 4.0): Prepare by mixing appropriate volumes of 1 mol/L acetic acid and 1 mol/L sodium acetate.

  • Disodium (B8443419) hydrogenphosphate solution (5 x 10⁻³ mol/L): Dissolve an appropriate amount of Na₂HPO₄ in deionized water.

  • Standard Vanadium and Cobalt solutions: Prepare by diluting certified atomic absorption standards.

Procedure:

  • Transfer a sample solution containing the analytes into a 10 mL volumetric flask.

  • Add 1-3 mL of the disodium hydrogenphosphate solution.

  • Add 1 mL of the acetate buffer solution (pH 4.0).

  • Adjust the pH to 4.0 with 1 mol/L NaOH if necessary.

  • Add 1-3 mL of the this compound solution. The complex formation is immediate.

  • Dilute to the mark with deionized water.

  • Measure the absorbance at 593 nm against a reagent blank. For simultaneous determination, a chromatographic separation step is employed. The metal-Nitro-PAPS chelates are separated on an ODS column with an eluent of acetonitrile–water (55:45) containing 0.01 mol/L acetic acid, 0.01 mol/L tetrabutylammonium (B224687) bromide, and 10⁻⁴ mol/L EDTA.[1]

G Workflow for Vanadium and Cobalt Analysis A Sample Preparation B Add Disodium Hydrogenphosphate A->B C Add Acetate Buffer (pH 4.0) B->C D pH Adjustment (if necessary) C->D E Add this compound Solution D->E F Dilute to Volume E->F G Spectrophotometric Measurement (593 nm) or HPLC Separation F->G

Caption: Experimental workflow for the simultaneous analysis of vanadium and cobalt.

Determination of Zinc in Serum

This protocol describes a direct colorimetric assay for zinc in serum samples.[1]

Reagents:

  • This compound reagent: Prepare a solution of appropriate concentration.

  • Cyanide solution: To mask interfering metal ions.

  • Chloral (B1216628) hydrate (B1144303) solution: To selectively demask zinc from its cyanide complex.

  • Standard Zinc solutions: For calibration curve.

Procedure:

  • To a serum sample (e.g., 0.02 mL), add the cyanide solution to complex all interfering metal ions and zinc.

  • Add the chloral hydrate solution to preferentially demask the zinc ions.

  • Add the this compound reagent to form the colored zinc-Nitro-PAPS complex.

  • Measure the absorbance at 574 nm.

  • Quantify the zinc concentration using a calibration curve prepared with standard zinc solutions.

Method Validation Considerations

For any analytical method, proper validation is crucial to ensure reliable and accurate results. Key validation parameters to consider for this compound based spectrophotometric methods include:

  • Linearity: Assess the concentration range over which the absorbance is directly proportional to the metal ion concentration.

  • Sensitivity: Determined by the molar absorptivity of the metal complex and the limit of detection (LOD) and limit of quantification (LOQ).

  • Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method, typically expressed as the relative standard deviation (RSD). For the zinc assay, within-run and between-run coefficients of variation (CV) were reported to be in the ranges of 1.6-2.3% and 1.8-5.2%, respectively.[1]

  • Accuracy: Assess the closeness of the measured value to the true value, often determined by recovery studies on spiked samples or by comparison with a reference method (e.g., atomic absorption spectrometry). The zinc method correlated well with atomic absorption spectrometry.[1]

  • Selectivity/Specificity: Investigate the effect of potentially interfering ions and develop strategies to mitigate their impact, such as using masking agents. For instance, in the vanadium and cobalt analysis, disodium hydrogenphosphate is used to mask the interference from iron(III).[1]

Conclusion

This compound is a versatile and highly sensitive reagent for the spectrophotometric determination of a range of trace metals. Its ability to form intensely colored and stable complexes allows for simple, rapid, and cost-effective analytical methods. This guide provides the fundamental knowledge, quantitative data, and experimental protocols necessary for researchers to develop and validate their own analytical procedures for trace metal analysis in various matrices, from environmental samples to biological fluids and pharmaceutical products. Adherence to rigorous method validation principles will ensure the generation of high-quality, reliable data.

References

In-Depth Technical Guide to the Spectral Properties of Nitro-Paps-Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of metal complexes formed with the chromogenic ligand 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol, commonly known as Nitro-PAPS. This document details the quantitative spectral data, experimental protocols for complex formation and analysis, and visual representations of the underlying chemical processes.

Introduction

This compound is a highly sensitive and water-soluble pyridylazo dye extensively used in analytical chemistry for the spectrophotometric determination of a variety of metal ions. Its utility lies in its ability to form stable, intensely colored complexes with metal ions in solution. The formation of these complexes results in a significant shift in the maximum absorption wavelength (λmax) of the reagent, allowing for the quantitative determination of metal ion concentrations. Understanding the spectral properties and stability of these complexes is crucial for developing robust analytical methods in various fields, including clinical diagnostics, environmental monitoring, and pharmaceutical analysis.

Spectral Properties of this compound-Metal Complexes

The interaction of this compound with different metal ions leads to the formation of complexes with distinct spectral characteristics. The key parameters, including the maximum absorption wavelength (λmax) and the molar absorptivity (ε), are summarized in Table 1. These values are critical for the quantitative spectrophotometric analysis of the respective metal ions.

Table 1: Spectral Properties of this compound-Metal Complexes

Metal Ionλmax (nm) of ComplexMolar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Optimal pH
Fe(II)5829.4 x 10⁴4.8
Zn(II)5741.45 x 10⁵8.1
V(V)593-4.0
Co(II)593-4.0
Cu(II)550-580 (estimated)~1.3 x 10⁵ (estimated)Acidic to Neutral
Ni(II)~580 (estimated)~1.0 x 10⁵ (estimated)Neutral to Alkaline

Data for Cu(II) and Ni(II) with this compound is limited in the reviewed literature. The provided values are estimations based on the spectral properties of complexes with structurally similar pyridylazo dyes, such as 2-(5-bromo-2-pyridylazo)-5-(N-n-propyl-N-3-sulfopropylamino)phenol (5-BR-PAPS).

Stability of this compound-Metal Complexes

Experimental Protocols

General Synthesis of Pyridylazo Dyes (including this compound)

The synthesis of pyridylazo compounds like this compound generally follows a two-step process involving diazotization followed by azo coupling.[1]

Methodology:

  • Diazotization: An aminopyridine derivative is dissolved in a strong mineral acid (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature to form the reactive diazonium salt.[1]

  • Azo Coupling: The freshly prepared diazonium salt solution is slowly added to a cooled solution of the coupling agent (in the case of this compound, N-propyl-N-sulfopropylaniline) dissolved in an appropriate solvent, often under alkaline or neutral conditions. The reaction mixture is stirred for a period to ensure complete coupling.[1]

  • Purification: The resulting crude pyridylazo dye is typically purified by precipitation and filtration, followed by recrystallization from a suitable solvent to obtain the final product.[1]

Spectrophotometric Determination of Metal Ions using this compound

This protocol outlines the general procedure for the determination of a metal ion using this compound. Specific conditions such as pH and the use of masking agents will vary depending on the target metal ion.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the metal salt of known concentration.

    • Prepare a stock solution of this compound in deionized water. A typical concentration is 9 x 10⁻⁴ mol·dm⁻³.[2]

    • Prepare a buffer solution to maintain the optimal pH for complex formation (see Table 1).

  • Complex Formation:

    • To a sample solution containing the metal ion, add the appropriate buffer solution to adjust the pH.[2]

    • If necessary, add any masking agents to prevent interference from other metal ions. For instance, in the determination of vanadium and cobalt, EDTA can be added to the mobile phase in HPLC methods to mask interfering ions.[2]

    • Add a sufficient excess of the this compound solution to ensure complete complexation of the metal ion. The reaction is typically rapid.[2]

    • Dilute the solution to a known volume with deionized water.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the resulting colored complex at its λmax using a spectrophotometer.

    • Use a reagent blank (containing all components except the metal ion) to zero the instrument.

  • Quantification:

    • Determine the concentration of the metal ion in the sample by comparing its absorbance to a calibration curve prepared using standard solutions of the metal ion.

Visualizing Experimental Workflows and Relationships

Synthesis of Pyridylazo Dyes

The following diagram illustrates the general workflow for the synthesis of pyridylazo dyes like this compound.

G General Synthesis of Pyridylazo Dyes cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification A Aminopyridine Derivative C Pyridyldiazonium Salt (0-5 °C) A->C Reacts with B Sodium Nitrite (NaNO2) + Strong Acid (e.g., HCl) B->C in situ generation of Nitrous Acid E Crude Pyridylazo Compound C->E Electrophilic Aromatic Substitution D Coupling Agent (e.g., N-propyl-N-sulfopropylaniline) D->E Reacts with F Pure Pyridylazo Dye E->F Recrystallization/ Filtration G Spectrophotometric Determination of Metal Ions A Sample containing Metal Ion (Mⁿ⁺) B Add Buffer to adjust pH A->B C Add Masking Agent (if necessary) B->C D Add excess This compound solution C->D E Formation of colored [M(this compound)ₓ] complex D->E F Measure Absorbance at λmax E->F G Compare with Calibration Curve F->G H Determine Metal Ion Concentration G->H G Factors Influencing Spectral Properties center Spectral Properties (λmax, ε) metal Nature of Metal Ion (Mⁿ⁺) metal->center ph pH of the Solution ph->center solvent Solvent Polarity solvent->center stoichiometry M:L Stoichiometry stoichiometry->center temp Temperature temp->center

References

Nitro-PAPS as a Reagent in Clinical Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of clinical diagnostics, chromogenic reagents are indispensable tools for the quantitative determination of various analytes. Among these, 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol, commonly known as Nitro-PAPS, has established itself as a highly sensitive and specific reagent, particularly for the spectrophotometric analysis of metal ions. This technical guide provides a comprehensive overview of this compound, detailing its core applications, underlying chemical principles, and performance characteristics. While the primary focus is on the well-documented use of this compound for iron and zinc determination, this paper also explores the standard chromogenic assays for other crucial clinical analytes, namely calcium and lipase (B570770), to offer a broader context of reagent selection in clinical chemistry. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction mechanisms and workflows are provided to equip researchers and professionals in drug development with the necessary knowledge for assay development and implementation.

Introduction to this compound

This compound is a water-soluble, pyridylazo dye that functions as a chromogenic chelating agent. Its chemical structure allows it to form stable, colored complexes with specific metal ions, making it a valuable reagent in colorimetric assays. The intensity of the resulting color is directly proportional to the concentration of the analyte, which can be quantified using spectrophotometry.

Chemical Properties of this compound:

PropertyValue
Full Chemical Name 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol
Molecular Formula C₁₇H₁₉N₅NaO₅S
Appearance Dark green to black powder
Solubility Water-soluble

Core Applications of this compound

The primary applications of this compound in clinical chemistry are for the determination of serum iron and zinc. Its high molar absorptivity for the metal-ion complexes contributes to the high sensitivity of these assays.

Serum Iron Determination

The accurate measurement of serum iron is crucial for the diagnosis and management of anemia and iron overload disorders. This compound provides a sensitive and direct colorimetric method for this purpose.

The assay for serum iron using this compound involves a multi-step reaction. Initially, iron is released from its transport protein, transferrin, in an acidic medium. A reducing agent is then used to convert the released ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). Subsequently, in an alkaline environment, the ferrous ions react with this compound to form a stable, intensely colored magenta complex. The absorbance of this complex is measured at a specific wavelength, and the iron concentration is determined by comparison with a known standard.[1][2][3]

  • Reagent Preparation:

    • Iron Releasing Reagent: An acidic buffer (e.g., acetate (B1210297) buffer, pH 4.5) containing a reducing agent (e.g., ascorbic acid).

    • Chromogenic Reagent: A solution of this compound in an alkaline buffer (e.g., TRIS buffer, pH 8.5).

    • Iron Standard: A solution of known iron concentration (e.g., 100 µg/dL).

  • Sample Preparation:

    • Use serum or heparinized plasma. Avoid hemolysis.

    • Centrifuge samples to remove any particulate matter.

  • Assay Procedure:

    • Pipette 100 µL of sample, standard, or blank (deionized water) into respective test tubes.

    • Add 1.0 mL of the Iron Releasing Reagent to each tube. Mix and incubate for 5 minutes at room temperature.

    • Add 200 µL of the Chromogenic Reagent to each tube. Mix and incubate for 10 minutes at room temperature.

    • Measure the absorbance of the sample and standard against the blank at 585 nm.

  • Calculation:

    • Iron Concentration (µg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

ParameterValueReference
Molar Absorptivity (ε) 9.4 x 10⁴ L·mol⁻¹·cm⁻¹ at 585 nm[1][2]
Within-run Precision (CV) 0.7 - 2.9%[1][2]
Between-run Precision (CV) 1.1 - 3.6%[1][2]
Correlation with Reference Method r = 0.995[1][2]
Serum Zinc Determination

Zinc is an essential trace element involved in numerous enzymatic functions. Its measurement is important in the assessment of nutritional status and in the investigation of various diseases.

In an alkaline medium, zinc reacts directly with this compound to form a colored complex.[4][5] To ensure the specificity of the assay for zinc, interfering ions such as iron and copper are masked using a chelating agent that preferentially binds to them.[6] The absorbance of the zinc-Nitro-PAPS complex is then measured spectrophotometrically.

  • Reagent Preparation:

    • Masking Reagent: A solution containing a masking agent (e.g., potassium cyanide) in an alkaline buffer.

    • Chromogenic Reagent: A solution of this compound.

    • Zinc Standard: A solution of known zinc concentration.

  • Sample Preparation:

    • Use serum or heparinized plasma. Avoid hemolysis.

  • Assay Procedure:

    • Pipette 20 µL of sample, standard, or blank into the wells of a microplate.

    • Add 150 µL of the Masking Reagent to each well.

    • Add 50 µL of the Chromogenic Reagent to each well. Mix gently.

    • Incubate for 5 minutes at room temperature.

    • Measure the absorbance at 574 nm.

  • Calculation:

    • Zinc Concentration (µg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

ParameterValueReference
Molar Absorptivity (ε) 1.45 x 10⁵ L·mol⁻¹·cm⁻¹ at 574 nm[7]
Within-run Precision (CV) 1.6 - 2.3%[7]
Between-run Precision (CV) 1.8 - 5.2%[7]

Spectrophotometric Determination of Other Analytes

While this compound is not the reagent of choice for calcium and lipase, understanding the principles of their common colorimetric assays is beneficial for a comprehensive knowledge of clinical chemistry reagents.

Serum Calcium Determination

Calcium is a vital electrolyte, and its levels are tightly regulated in the body. Spectrophotometric methods for total calcium often rely on the formation of a colored complex with a specific chelating dye.

  • o-Cresolphthalein Complexone (O-CPC): In an alkaline medium, O-CPC forms a violet-colored complex with calcium.[8][9] To prevent interference from magnesium, a chelating agent like 8-hydroxyquinoline (B1678124) is often included, which preferentially binds to magnesium.[8] The absorbance is typically measured around 570-580 nm.[9]

  • 5-nitro-5'-methyl-BAPTA (NM-BAPTA): This is a more recent method where calcium reacts with NM-BAPTA under alkaline conditions to form a complex.[10] This complex then reacts with EDTA, and the resulting color change is proportional to the calcium concentration.[10]

  • Reagent Preparation:

    • Buffer Reagent: An alkaline buffer (e.g., 2-amino-2-methyl-1-propanol, pH 10.5).[9]

    • Chromogen Reagent: O-cresolphthalein complexone and 8-hydroxyquinoline in a buffered solution.[9]

    • Calcium Calibrator: A solution of known calcium concentration (e.g., 10 mg/dL).[11]

  • Assay Procedure (Microplate):

    • Add 5 µL of blank, calibrator, or sample to each well.[11]

    • Add 190 µL of Buffer Reagent, mix, and incubate for 5 minutes at room temperature.[11]

    • Add 50 µL of Chromogen Reagent, mix, and incubate for 5 minutes at room temperature.[11]

    • Read the absorbance at 570 nm.[11]

MethodLinearityWithin-run Precision (CV)Reference
O-CPC Up to 20 mg/dLNot specified[8][9]
NM-BAPTA 0.85 to 3.80 mmol/L< 1.5%[12]
Serum Lipase Activity Determination

Lipase is an enzyme primarily produced by the pancreas that aids in the digestion of fats. Elevated levels in the blood are a key indicator of pancreatitis.

The most common spectrophotometric method for lipase activity uses a synthetic substrate, p-nitrophenyl palmitate (pNPP).[13][14] Lipase catalyzes the hydrolysis of pNPP to palmitic acid and p-nitrophenol.[13] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which is a yellow-colored compound that can be quantified by measuring the absorbance at 410 nm.[15] The rate of formation of p-nitrophenol is directly proportional to the lipase activity in the sample.

  • Reagent Preparation:

    • Substrate Solution: p-nitrophenyl palmitate dissolved in a suitable solvent (e.g., isopropanol) and emulsified in a buffer (e.g., Tris-HCl, pH 8.0) containing stabilizers like Triton X-100 and gum arabic.[14]

    • Enzyme Sample: Serum or plasma.

  • Assay Procedure (Microplate):

    • Pre-warm the substrate solution and microplate to 37°C.

    • Pipette 180 µL of the substrate solution into each well.

    • Add 20 µL of the enzyme sample to each well to initiate the reaction.

    • Immediately measure the absorbance at 410 nm kinetically over a period of 5-10 minutes.

  • Calculation:

    • Calculate the rate of change in absorbance per minute (ΔA/min).

    • Lipase Activity (U/L) = (ΔA/min x Total Volume x 10⁶) / (Molar Absorptivity of p-nitrophenol x Sample Volume x Light Path)

ParameterTypical Value/Range
Wavelength of Measurement 405 - 415 nm
Optimal pH 7.5 - 9.0
Substrate Concentration 0.5 - 1.5 mM

Conclusion

This compound is a robust and highly sensitive chromogenic reagent for the determination of serum iron and zinc in clinical chemistry. Its favorable chemical properties lead to assays with excellent precision and correlation with reference methods. While not utilized for the determination of calcium or lipase, an understanding of the principles behind the common chromogenic assays for these analytes, such as the O-CPC method for calcium and the pNPP method for lipase, provides valuable context for researchers and professionals in the field. The detailed protocols and quantitative data presented in this guide serve as a practical resource for the implementation and development of spectrophotometric assays in a clinical or research setting. The choice of chromogenic reagent is critical to assay performance, and a thorough understanding of the available options is essential for generating accurate and reliable diagnostic data.

References

A Technical Guide to the Solubility and Stability of Nitro-paps (p-Nitrophenyl Phosphate) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the solubility and stability of p-Nitrophenyl Phosphate (B84403) (pNPP), a widely used chromogenic substrate for phosphatase activity assays. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to ensure accurate and reproducible results.

Introduction

p-Nitrophenyl Phosphate (pNPP), also referred to as Nitro-paps, is a non-proteinaceous substrate essential for the colorimetric determination of both alkaline and acid phosphatase activity. Its utility in enzyme-linked immunosorbent assays (ELISA) and other spectrophotometric assays is well-established. The principle of its application lies in its hydrolysis by phosphatases, which yields inorganic phosphate and p-nitrophenol (pNP). Under alkaline conditions, the resulting p-nitrophenolate ion imparts a distinct yellow color to the solution, with a maximum absorbance at approximately 405 nm. This chromogenic property allows for the straightforward quantification of phosphatase activity.

Physicochemical Properties

The most commonly used form of pNPP is the disodium (B8443419) salt hexahydrate.

PropertyValueReferences
Synonyms p-Nitrophenyl Phosphate, para-Nitrophenyl Phosphate, 4-NPP, pNPP[1][2][3]
Molecular Formula C₆H₄NNa₂O₆P · 6H₂O[1][2][4]
Formula Weight 371.14 g/mol [1][2]
Appearance White to slightly yellow crystalline powder[4]
UV/Vis Absorbance (λmax) 222, 306 nm[1][3]

Solubility Data

pNPP is readily soluble in aqueous solutions, a key characteristic for its use in biological assays. The solubility can vary depending on the solvent and the pH of the buffer.

SolventConcentrationReferences
Water50 mg/mL[4]
PBS (pH 7.2)~10 mg/mL[1][3]
Ethanol~10 mg/mL[1][3]

Stability of pNPP

The stability of pNPP is critical for the reliability of experimental outcomes and is dependent on its physical state and storage conditions.

Solid Form Stability

The solid form of pNPP, specifically the disodium salt hexahydrate, is stable for extended periods when stored under appropriate conditions.

Storage TemperatureStabilityReferences
-20°C≥ 4 years[1][3]
+2 to +8°C24 months (protect from light)[4]
Solution Stability

Aqueous solutions of pNPP are significantly less stable than the solid form due to spontaneous, non-enzymatic hydrolysis. It is therefore highly recommended to prepare solutions fresh before use.

Storage ConditionRecommended DurationReferences
Aqueous solution (general)Not recommended for more than one day[1]
Stock solution at -20°CUp to 1 month[5]
Stock solution at -80°CUp to 6 months[5]
Ready-to-use solution at 4°CUp to 6 months
Working solution on iceUp to 12 hours[6]
Factors Influencing Solution Stability

Several factors can influence the rate of pNPP hydrolysis in solution:

  • pH: The rate of non-enzymatic hydrolysis is pH-dependent. At a pH of 9.0, the rate of hydrolysis is practically zero, while it becomes more significant at an acidic pH of 2.6-2.7.[7]

  • Temperature: The absorbance of alkaline pNPP solutions is a function of temperature, which can introduce errors in phosphatase assays if thermal equilibrium is not maintained.[8] Elevated temperatures also increase the rate of non-enzymatic hydrolysis.[7]

  • Light: pNPP solutions should be protected from light to maintain their stability.[4]

Experimental Protocols

The following are detailed methodologies for the preparation of pNPP solutions and their application in a typical alkaline phosphatase assay.

Preparation of Buffer Solutions

Commonly used buffers for alkaline phosphatase assays include Diethanolamine (B148213) and Glycine buffers.

5.1.1 1 M Diethanolamine Buffer (pH 9.8) with 0.5 mM MgCl₂

  • Add 97 mL of diethanolamine and 100 mg of MgCl₂ to 800 mL of deionized water.[2][9]

  • Adjust the pH to 9.8 with 10 M HCl.[2][9]

  • Bring the final volume to 1 L with deionized water.[2][9]

5.1.2 0.1 M Glycine Buffer (pH 10.4) with 1 mM MgCl₂ and 1 mM ZnCl₂

  • Add 7.51 g of glycine, 203 mg of MgCl₂, and 136 mg of ZnCl₂ to approximately 980 mL of deionized water and mix.[2][9]

  • Adjust the pH to 10.4 with 1 M NaOH.[2][9]

  • Bring the final volume to 1 L with deionized water.[2][9]

Preparation of pNPP Substrate Solution

It is crucial to prepare the substrate solution fresh for each experiment.

  • Warm the pNPP tablets or powder to room temperature before use.[2]

  • Dissolve the pNPP in the desired buffer (e.g., 1 M Diethanolamine buffer or 0.1 M Glycine buffer) to a typical concentration of 1 mg/mL.[2][9]

Alkaline Phosphatase Assay Protocol (96-well plate format)

This protocol provides a general procedure for determining alkaline phosphatase activity.

  • Prepare serial dilutions of the enzyme sample in the appropriate buffer.

  • Add 50 µL of each enzyme dilution to the wells of a clear, flat-bottom 96-well plate.

  • Prepare blank control wells containing 50 µL of the enzyme buffer without the enzyme.

  • Initiate the enzymatic reaction by adding 50 µL of the freshly prepared pNPP substrate solution to each well.[10]

  • Incubate the plate for 10-30 minutes at either room temperature or 37°C. The plate should be protected from light during incubation.[2][10]

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 3 M NaOH) to each well.[2][10]

  • Measure the absorbance of each well at 405 nm using a spectrophotometric multiwell plate reader.[2][10]

Visualizations

The following diagrams illustrate the key processes involved in the use of pNPP.

Hydrolysis_of_pNPP cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products pNPP p-Nitrophenyl Phosphate (pNPP) (Colorless Substrate) AP Alkaline Phosphatase pNPP->AP Substrate Binding H2O H₂O H2O->AP pNP p-Nitrophenol (pNP) (Yellow Product) AP->pNP Product Release Pi Inorganic Phosphate (Pi) AP->Pi

Caption: Enzymatic hydrolysis of pNPP by alkaline phosphatase.

Experimental_Workflow_for_ALP_Assay start Start prep_reagents Prepare Buffers and pNPP Substrate Solution start->prep_reagents prep_plate Add Enzyme Samples and Controls to 96-Well Plate prep_reagents->prep_plate initiate_reaction Initiate Reaction: Add pNPP Substrate prep_plate->initiate_reaction incubate Incubate at RT or 37°C (Protect from Light) initiate_reaction->incubate stop_reaction Stop Reaction: Add NaOH Solution incubate->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance analyze Analyze Data: Calculate Enzyme Activity read_absorbance->analyze end End analyze->end

References

An In-Depth Technical Guide to the Applications of Pyridylazo Compounds, with a Focus on Nitro-PAPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridylazo compounds are a versatile class of organic dyes with significant applications in analytical chemistry and burgeoning potential in therapeutic development.[1] Characterized by a pyridine (B92270) ring linked to an azo group, these compounds are renowned for their ability to form stable, intensely colored complexes with metal ions.[1] This property has established them as mainstays in spectrophotometric analysis for decades.[1] More recently, their biological activities, including antioxidant, antimicrobial, and anticancer properties, have garnered considerable interest within the drug discovery community.[1] This technical guide provides a comprehensive overview of the applications of pyridylazo compounds, with a special focus on the highly sensitive reagent, 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (Nitro-PAPS). Detailed experimental protocols, comparative performance data, and visual representations of key processes are presented to support researchers in leveraging the full potential of these remarkable molecules.

Section 1: Performance as Analytical Reagents

Pyridylazo compounds are extensively used for the spectrophotometric determination of a wide array of metal ions.[2] The sensitivity and selectivity of these reagents can be fine-tuned by substitutions on the pyridine or the coupled aromatic ring.[2] The formation of a metal-ligand complex alters the electronic structure of the dye, leading to a significant and quantifiable shift in its light absorption properties.[3]

Mechanism of Metal Chelation

The chelation of metal ions by pyridylazo compounds typically involves the coordination of the metal ion with three key sites on the ligand molecule: the nitrogen atom of the pyridine ring, one of the nitrogen atoms of the azo group, and the oxygen atom of a hydroxyl group on the coupled aromatic ring. This terdentate binding forms a stable ring-like structure, known as a chelate. The donation of lone pair electrons from the electron-rich functional groups of the dye to the vacant d-orbitals of the metal ion is the fundamental principle behind this complex formation.[4]

Metal_Chelation Mechanism of Metal Chelation by a Pyridylazo Compound cluster_complex Chelate Complex Metal_Ion Metal Ion (Mn+) Chelate Colored Chelate Complex Metal_Ion->Chelate Coordination Bonds Pyridylazo_Compound Pyridine-N Azo-N Hydroxyl-O Pyridylazo_Compound:N_pyridine->Chelate Pyridylazo_Compound:N_azo->Chelate Pyridylazo_Compound:O_hydroxyl->Chelate

Caption: Metal chelation by a pyridylazo compound.

Comparative Performance Data

The efficacy of various pyridylazo compounds as chromogenic reagents for metal ion detection is summarized in the table below. The molar absorptivity (ε) is a key indicator of the sensitivity of the reagent.

ReagentTarget IonMolar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Wavelength (λmax) (nm)Optimal pH
This compound Fe(II)9.4 x 10⁴5853.0 - 8.0
Zn(II)1.45 x 10⁵574-
PAN Co(II)~5.0 x 10⁴-4.0 - 6.0
PAR Zn(II)7.15 x 10⁴4927.4
Co(II)5.8 x 10⁴520-
Fe(II)4.5 x 10⁴522-
5-Br-PADAP U(VI)-579-
Cd(II)3.51 x 10⁵5608.0
V(V)8.45 x 10⁴596-
5-Br-PAPS Zn(II)1.3 x 10⁵--

Data compiled from multiple sources.[2][5][6][7][8][9][10][11]

Section 2: Experimental Protocols for Analytical Applications

This section provides detailed methodologies for key experiments involving pyridylazo compounds.

General Synthesis of Pyridylazo Compounds

The synthesis of pyridylazo compounds is typically a two-step process involving diazotization followed by an azo coupling reaction.[5]

Synthesis_Workflow General Synthesis of Pyridylazo Compounds Start Aromatic Amine (e.g., m-nitroaniline) Diazotization Diazotization (NaNO2, H2SO4, 0-5°C) Start->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling Diazonium_Salt->Azo_Coupling Coupling_Agent Coupling Agent (e.g., Phenol) Coupling_Agent->Azo_Coupling Crude_Product Crude Pyridylazo Compound Azo_Coupling->Crude_Product Purification Purification (Recrystallization or Distillation) Crude_Product->Purification Final_Product Pure Pyridylazo Compound Purification->Final_Product

Caption: General synthesis workflow for pyridylazo compounds.

Experimental Protocol: Synthesis of m-Nitrophenol (A Precursor for this compound) [12]

  • Diazotization:

    • In a beaker, suspend finely powdered m-nitroaniline in a cold mixture of water and concentrated sulfuric acid.

    • Add crushed ice to the mixture with stirring.

    • Rapidly add a solution of sodium nitrite (B80452) while maintaining the temperature at 0-5°C until a positive test on starch-iodide paper is observed.

    • Allow the crystalline m-nitrobenzenediazonium sulfate (B86663) to settle and decant the supernatant liquid.[12]

  • Hydrolysis:

    • Heat a mixture of concentrated sulfuric acid and water to boiling (approximately 160°C) in a separate flask.

    • Slowly add the decanted liquor from the diazotization step to the boiling acid mixture.

    • Add the crystalline diazonium sulfate in small portions.

    • Continue boiling for a few minutes after the addition is complete.[12]

  • Isolation and Purification:

    • Pour the hot reaction mixture into a beaker of cold water with vigorous stirring to precipitate the m-nitrophenol.

    • Filter the product, wash with iced water, and dry.

    • The crude product can be purified by distillation under reduced pressure.[12]

Spectrophotometric Determination of Metal Ions using this compound

Experimental Protocol: Determination of Serum Zinc using this compound [6]

  • Reagent Preparation:

    • Prepare a stock standard solution of zinc (1000 mg/L).

    • Prepare a cyanide reagent containing potassium cyanide and sodium hydroxide.

    • Prepare a color reagent containing this compound, chloral (B1216628) hydrate, and a buffer.

  • Procedure:

    • To a serum sample, add the cyanide reagent and incubate.

    • Add the color reagent and incubate.

    • Measure the absorbance of the solution at 574 nm against a reagent blank.

  • Calculation:

    • Calculate the zinc concentration in the sample by comparing its absorbance to that of a zinc standard.

Experimental Protocol: Simultaneous Determination of Iron and Copper in Serum using this compound [9]

  • Reagent Preparation:

    • Prepare a color reagent containing this compound in a buffer solution.

    • Prepare a reducing solution containing ascorbic acid and sodium dodecyl sulfate.

    • Prepare an iron-masking reagent containing thioglycolic acid.

  • Procedure for Iron:

    • Mix the serum sample with the reducing solution.

    • Add the color reagent and measure the absorbance at 585 nm (A1).

    • Add the iron-masking reagent and measure the absorbance again (A2).

    • The difference in absorbance (A1 - A2) is proportional to the iron concentration.

  • Procedure for Copper:

    • The absorbance at 550 nm after the addition of the color reagent is proportional to the copper concentration.

  • Calculation:

    • Determine the concentrations of iron and copper from calibration curves prepared with standard solutions.

Section 3: Applications in Drug Discovery and Development

The structural motifs found in pyridylazo compounds, particularly the pyrazole (B372694) and pyridine rings, are considered "privileged structures" in medicinal chemistry.[13] These scaffolds are present in numerous kinase inhibitors that have shown promise as anticancer agents.[13]

Pyridylazo-Related Compounds as Kinase Inhibitors

A significant body of research highlights the potential of pyridylazo-related compounds to act as kinase inhibitors.[14] Kinases are key enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[14] The pyrazolopyridine scaffold, in particular, has been identified as a core structure in the design of potent and selective kinase inhibitors.[6]

Targeting the PI3K/Akt/mTOR Signaling Pathway

One of the most critical signaling pathways in cancer is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, survival, and angiogenesis.[14] Inhibition of kinases within this pathway is a major strategy in modern cancer therapy.[15] Several pyrazole and pyrazolopyridine-based compounds have been developed as inhibitors of kinases in this pathway, such as Akt and mTOR.[16][17]

PI3K_Pathway PI3K/Akt/mTOR Signaling Pathway and Kinase Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival, Angiogenesis mTORC1->Downstream Inhibitor Pyridylazo-related Kinase Inhibitor Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition Drug_Discovery_Workflow Drug Discovery and Development Workflow Synthesis Compound Synthesis Screening Biological Screening (e.g., Kinase Assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation & Optimization (SAR) Hit_ID->Lead_Gen Lead_Compound Lead Compound Lead_Gen->Lead_Compound Preclinical Preclinical Development (In vivo studies, Toxicology) Lead_Compound->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Methodological & Application

Application Notes: Nitro-PAPS Assay for Serum Iron Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iron is a vital trace element essential for numerous physiological processes, including oxygen transport via hemoglobin, energy metabolism, and DNA synthesis. The measurement of serum iron is a critical diagnostic tool for evaluating iron status and diagnosing disorders such as iron deficiency anemia and hemochromatosis.[1] The Nitro-PAPS assay is a direct colorimetric method for the quantitative determination of iron in serum and plasma.[1] This method is valued for its sensitivity and simplicity, making it suitable for high-throughput screening in research and drug development settings.[2][3]

Principle of the Method

The this compound (2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol) assay is based on a straightforward chemical reaction.[4][5] The core principle involves three main steps:

  • Dissociation: In an acidic medium (e.g., Guanidine hydrochloride buffer at pH 4.8), ferric iron (Fe³⁺) is dissociated from its carrier protein, transferrin.[4]

  • Reduction: A reducing agent, such as ascorbic acid or thiourea, reduces the released ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).[1][4]

  • Complex Formation: The ferrous ions (Fe²⁺) react specifically with the chromogen this compound to form a stable, colored complex.[4]

The intensity of the color produced is directly proportional to the concentration of iron in the sample and is quantified by measuring its absorbance with a spectrophotometer.[4]

Experimental Protocol

1. Materials and Reagents

  • Spectrophotometer or microplate reader capable of measuring absorbance at 580 nm.[4]

  • Cuvettes with a 1 cm light path or 96-well microplates.[4]

  • Calibrated micropipettes and tips.

  • Iron-free disposable plastic tubes.[4]

  • Reagent (R): An aqueous solution typically containing Guanidine hydrochloride (2.2 mol/L), this compound (26 µmol/L), Thiourea (60.0 mmol/L), and a reducing agent, buffered to pH 4.8.[4] The reagent should be stored at 2-8°C and is stable until the expiration date.[4]

  • Iron Calibrator/Standard: An iron standard of known concentration (e.g., 200 µg/dL).

  • Control Sera: Normal and pathological control sera for quality assurance.

  • Deionized or Distilled Water: Must be iron-free.

2. Sample Preparation and Handling

  • Specimen: Fresh, non-hemolyzed serum is the preferred specimen. Heparinized plasma may also be used, but other anticoagulants like EDTA are not suitable.[4][6]

  • Separation: Serum or plasma should be separated from blood cells as soon as possible after collection.[4]

  • Storage: Serum iron is stable for up to 4 days at 20-25°C and for 7 days when stored at 2-8°C.[4]

  • Contamination: Glassware contamination is a major source of error. It is highly recommended to use iron-free disposable plasticware. If glassware must be used, it should be acid-washed with dilute hydrochloric or nitric acid and rinsed thoroughly with iron-free deionized water.[4]

3. Assay Procedure (Manual Method)

  • Setup: Label three cuvettes for Reagent Blank, Calibrator/Standard, and Sample.

  • Pipetting: Dispense reagents according to the volumes in the table below.

ComponentReagent BlankCalibrator/StandardSample
Deionized Water100 µL----
Calibrator/Standard--100 µL--
Sample----100 µL
Reagent (R)1000 µL1000 µL1000 µL
  • Incubation: Mix the contents of each cuvette thoroughly. Incubate for 5 minutes at 37°C or for 10 minutes at 20-25°C.[4]

  • Measurement: Set the spectrophotometer to zero using the Reagent Blank at a wavelength of 578 nm or 582 nm.[4] Immediately read the absorbance of the Calibrator/Standard (A_Standard) and the Sample (A_Sample). The final color is stable for at least one hour.[4]

4. Calculation of Results

The iron concentration in the sample is calculated using the following formula:

Iron Concentration (µg/dL) = (A_Sample / A_Standard) * Standard Concentration (µg/dL)

  • High Concentration Samples: If a sample's iron concentration exceeds the linearity limit of 400 µg/dL, the sample should be diluted 1:1 with a 0.9% sodium chloride solution, the assay repeated, and the final result multiplied by the dilution factor of 2.[4]

Assay Performance and Characteristics

The quantitative data and key parameters for the this compound serum iron assay are summarized below.

ParameterValueReference
Wavelength Hg 578 nm or 582 nm[4]
Cuvette Light Path 1 cm[4]
Incubation Time 5 min at 37°C or 10 min at 20-25°C[4]
Sample Volume 100 µL[4]
Reagent Volume 1000 µL[4]
Linearity Limit Up to 400 µg/dL[4]
Within-Run Precision (CV) 0.7 - 2.9%[2][7]
Between-Run Precision (CV) 1.1 - 3.6%[2][7]
Correlation with Reference Method r = 0.995[2][7]

Important Notes and Troubleshooting

  • Interferences: Hemolysis can cause falsely elevated iron results.[1] High levels of triglycerides (up to 400 mg/dL) have also been found to influence this assay.[4] Some methods utilize thioglycollate to eliminate interference from copper and zinc.[2][7]

  • Reagent Quality: Do not use the reagent if it appears turbid.[4]

  • Safety: The reagent may be toxic. Avoid all contact and do not pipette by mouth.[4]

Visualized Experimental Workflow

Nitro_PAPS_Workflow This compound Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_samples Prepare Samples, Standard, and Blank pipette Pipette into Iron-Free Tubes prep_samples->pipette add_reagent Add this compound Working Reagent & Mix pipette->add_reagent incubate Incubate (e.g., 10 min at 20-25°C) add_reagent->incubate measure Read Absorbance (580 nm) incubate->measure calculate Calculate Iron Concentration measure->calculate

References

Application Note and Protocol for the Determination of Zinc Using Nitro-PAPS

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed guide for the quantitative determination of zinc in biological samples using the Nitro-PAPS colorimetric method. The protocol is intended for researchers, scientists, and professionals in the field of drug development and clinical chemistry.

Principle of the Method

The determination of zinc concentration is based on a direct colorimetric assay. In an alkaline environment, zinc ions (Zn²⁺) react with the chromogenic agent 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (this compound) to form a stable, purple-colored complex. The intensity of the color produced is directly proportional to the concentration of zinc in the sample. The absorbance of the resulting complex is measured spectrophotometrically at approximately 575 nm.[1][2][3][4] To enhance the specificity of the assay, masking agents are often employed to prevent interference from other metal ions, such as copper and iron.[1][5]

Reagents and Materials

2.1. Reagents

  • Reagent 1 (R1): Buffer and Masking Agents

    • Borate Buffer (e.g., 370 mM, pH 8.2)[1][2]

    • Masking Agents (e.g., Salicylaldoxime 12.5 mM, Dimethylglyoxime 1.25 mM)[1][2]

    • Surfactants and Preservatives

  • Reagent 2 (R2): Chromogen

    • This compound (e.g., 0.40 mM)[1][2]

  • Alternative Masking/Demasking Reagents

  • Zinc Standard

    • A certified standard solution of zinc (e.g., 200 µg/dL).[1][2]

  • Saline Solution (0.9% NaCl) for dilutions.

2.2. Materials

  • Spectrophotometer or microplate reader capable of measuring absorbance at 570-582 nm.[2]

  • Micropipettes and tips.

  • Test tubes or microplates.

  • Purified water.

  • Optional: Centrifuge for sample clarification.

Experimental Protocols

Two primary protocols are described below. Protocol A is a common method using a combined reagent with masking agents, while Protocol B details a procedure with a sequential masking and demasking step.

3.1. Protocol A: Direct Colorimetric Assay with Masking Agents

This protocol is adapted from commercially available kits and is suitable for serum and plasma samples.

3.1.1. Reagent Preparation (Working Reagent)

  • Prepare the working reagent by mixing Reagent 1 (Buffer and Masking Agents) and Reagent 2 (this compound) in a specified ratio (e.g., 4 parts R1 to 1 part R2).[2]

  • The working reagent is typically stable for a specified period when stored at 2-8°C (e.g., 15-30 days).[1][2]

3.1.2. Sample Preparation

  • Use serum or heparinized plasma. Avoid hemolyzed samples.[2][4]

  • Samples can be stored at 2-8°C for up to 7 days or at -20°C for one month.[1]

  • For seminal fluid, centrifuge the sample and dilute the supernatant (e.g., 1:100) with saline solution.[2]

  • For urine samples, a 24-hour collection is typically used.[2]

3.1.3. Assay Procedure

  • Allow all reagents and samples to reach room temperature (20-25°C).[2]

  • Set up test tubes or microplate wells for Blank, Standard, and Samples.

  • Pipette the following volumes:

ReagentBlankStandardSample
Working Reagent1.0 mL1.0 mL1.0 mL
Purified Water50 µL--
Zinc Standard-50 µL-
Sample--50 µL
  • Mix the contents of each tube/well thoroughly.

  • Incubate for 5 minutes at room temperature (20-25°C).[2]

  • Measure the absorbance of the Standard (AStandard) and Sample (ASample) against the Blank at 578 nm (or a wavelength between 570-582 nm).[2] The color is generally stable for at least 30 minutes.[2]

3.1.4. Calculation of Results

Calculate the zinc concentration in the sample using the following formula:

Zinc Concentration (µg/dL) = (ASample / AStandard) x Concentration of Standard

For diluted samples, multiply the result by the dilution factor.

3.2. Protocol B: Assay with Cyanide Masking and Chloral Hydrate Demasking

This method is particularly useful for samples where interference from other metal ions is a significant concern.[5][6]

3.2.1. Reagent Preparation

  • GTAC Solution: Prepare a solution containing buffer, a reducing agent (like sodium L-ascorbate), and potassium cyanide (KCN). This solution should be prepared fresh.[5]

  • This compound Solution: Dissolve this compound in water and adjust the pH to approximately 8.1.[5]

  • Chloral Hydrate Solution: Prepare a 1 mol/L solution of chloral hydrate in water.[5]

3.2.2. Assay Procedure (Microwell Plate Format)

  • Pipette 20 µL of serum or standard into the microwells.

  • Add 150 µL of the GTAC solution to each well and mix for at least 3 minutes. This step masks interfering metal ions.[5]

  • Add 25 µL of the this compound solution and 25 µL of the chloral hydrate solution to each well. The chloral hydrate selectively demasks the zinc-cyanide complex, allowing zinc to react with this compound.[5][6]

  • Mix for another minute.

  • Measure the absorbance at 577 nm against a reagent blank. A second wavelength (e.g., 650 nm) can be used for background correction.[5]

Data Presentation

The performance characteristics of the this compound method for zinc determination are summarized below.

Table 1: Performance Characteristics of the this compound Assay

ParameterTypical ValueReference
Wavelength 574-578 nm[2][6]
Linearity Up to 700-1000 µg/dL[3][4]
Detection Limit 5 µg/dL[1][3]
Precision (Within-run CV) 1.6 - 2.3%[5][6]
Precision (Between-run CV) 1.8 - 5.2%[5][6]

Table 2: Potential Interferences

Interfering SubstanceEffectMitigationReference
Copper (Cu²⁺) Positive interferenceMasking agents (e.g., salicylaldoxime, cyanide)[1][5]
Iron (Fe²⁺/Fe³⁺) Positive interferenceMasking agents (e.g., dimethylglyoxime, cyanide)[1][5]
Hemoglobin Interference in hemolyzed samplesAvoid using hemolyzed samples[2]
Lipids Interference in lipemic samplesCentrifuge and filter the sample[2][3]
Chelating Agents (EDTA, Citrate) Negative interferenceUse serum or heparinized plasma[3]

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Allow Reagents and Samples to Reach Room Temperature setup Set up Tubes/Wells for Blank, Standard, and Sample reagents->setup pipette Pipette Reagents and Sample/Standard/Blank setup->pipette mix Mix Thoroughly pipette->mix incubate Incubate for 5 minutes at Room Temperature mix->incubate measure Measure Absorbance at ~578 nm incubate->measure calculate Calculate Zinc Concentration measure->calculate

Caption: Experimental workflow for zinc determination using the this compound method.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product zinc Zn²⁺ (from sample) complex Zn²⁺-Nitro-PAPS Complex (Purple Color) zinc->complex nitropaps This compound (Chromogen) nitropaps->complex alkaline Alkaline pH (e.g., pH 8.2) measurement Measure Absorbance at ~575 nm complex->measurement Color intensity is proportional to [Zn²⁺]

Caption: Chemical principle of the this compound assay for zinc determination.

References

Application Notes and Protocols: Preparing and Using Nitro-paps Working Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation and application of Nitro-paps working solutions for laboratory use. This compound, or 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol, is a highly sensitive colorimetric reagent used for the quantitative determination of various metal ions and other substances.

Overview and Principle of Action

This compound is a chromogenic agent that forms a colored complex with specific analytes, allowing for their quantification by spectrophotometry.[1][2] The reaction results in a distinct color change, and the absorbance of this color is directly proportional to the concentration of the analyte.[1] It is commonly employed in assays for the determination of serum iron and zinc.[1][2][3]

Chemical Information:
  • Full Name: 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium (B8443419) salt dihydrate[4]

  • Molecular Formula: C₁₇H₁₉N₅Na₂O₆S·2H₂O[4]

  • Molecular Weight: 503.45 g/mol [4]

  • Appearance: Dark green or dark green-brown powder[4]

Data Presentation: Reagent Concentrations for Specific Assays

The following table summarizes the typical concentrations of reagents used in this compound based assays for serum zinc and iron determination.

Reagent/ParameterSerum Zinc AssaySerum Iron AssayReference
This compound Concentration 0.6 mmol/L26 µmol/L[1][3]
Buffer 0.4 mol/L Tris-HClGuanidine hydrochloride[1][3]
pH 8.14.8[1][3]
Reducing Agent Not specifiedPresent (e.g., Thio urea (B33335) 60.0 mmol/L)[1]
Masking/Demasking Agents KCN (2.5-7.5 mmol/L), Chloral hydrate (B1144303) (>0.5 mol/l)Thioglycollate[2][3]
Wavelength for Measurement 574 nm582 nm (or Hg 578 nm)[1][3]
Incubation Time Not specified5 min at 37°C or 10 min at 20-25°C[1]
Incubation Temperature Not specified37°C or 20-25°C[1]

Experimental Protocols

Preparation of a General this compound Stock Solution

This protocol describes the preparation of a stock solution that can be diluted for various applications.

Materials:

  • This compound powder

  • Deionized or metal-free water

  • 1 mol/L NaOH

  • 1 mol/L HCl

  • Volumetric flask

  • pH meter

Procedure:

  • Accurately weigh the required amount of this compound powder. For a 0.6 mmol/L solution, dissolve 30.2 mg of this compound in approximately 90 ml of deionized water in a 100 ml volumetric flask.[3]

  • Stir the solution gently until the powder is completely dissolved.

  • Adjust the pH of the solution to the desired level using 1 mol/L NaOH or 1 mol/L HCl. For zinc assays, a pH of 8.1 is recommended.[3]

  • Bring the final volume to 100 ml with deionized water.

  • Store the solution in a tightly sealed, light-protected container at 2-8°C.[4] The solid form is stable for at least one year at 2-8°C when protected from moisture and light.[4] The stability of the working solution is typically 30 days at 2-8°C.[5]

General Protocol for a Colorimetric Assay Using this compound

This protocol provides a general workflow for using a this compound working solution to determine the concentration of an analyte. Specific parameters such as sample volume, reagent volumes, and incubation times should be optimized for each specific application.

Materials:

  • This compound working solution

  • Buffer solution appropriate for the assay

  • Sample (e.g., serum, plasma)

  • Calibrators/Standards

  • Spectrophotometer or microplate reader

Procedure:

  • Pipette the sample, calibrator/standard, and a blank (deionized water) into separate test tubes or microplate wells.

  • Add the appropriate buffer and any necessary reducing or masking agents to each tube/well and mix.

  • Add the this compound working solution to each tube/well and mix thoroughly.

  • Incubate the reaction mixture for the specified time and at the appropriate temperature. For iron assays, this is typically 5 minutes at 37°C or 10 minutes at 20-25°C.[1]

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance for the this compound-analyte complex (e.g., 574 nm for zinc, 582 nm for iron).[1][3]

  • Calculate the concentration of the analyte in the sample by comparing its absorbance to that of the calibrators/standards.

Application in Urinary Tract Infection (UTI) Diagnosis

While there are no direct protocols for the use of this compound in UTI diagnosis, its application can be inferred through the detection of nitrites, a common marker for the presence of bacteria in urine. Many bacteria that cause UTIs can reduce nitrate (B79036) to nitrite (B80452).[6][7] Dipstick tests for UTIs often include a test for nitrites.[6][7] this compound has been investigated for the detection of nitric oxide (NO), a related molecule.[8] Therefore, a modified this compound assay could potentially be developed for nitrite detection as a screening tool for UTIs. However, it is important to note that a negative nitrite test does not rule out a UTI, as not all urinary pathogens produce nitrites.[7][9] A definitive diagnosis of a UTI requires a positive urine culture.[7][10]

Visualizations

Signaling Pathway

While this compound itself is not part of a biological signaling pathway, the following diagram illustrates the general principle of a colorimetric assay.

Colorimetric_Assay_Principle Analyte Analyte ColoredComplex Colored Complex Analyte->ColoredComplex + NitroPAPS This compound (Chromogen) NitroPAPS->ColoredComplex Spectrophotometer Spectrophotometer ColoredComplex->Spectrophotometer Absorbance Measurement Concentration Analyte Concentration Spectrophotometer->Concentration Calculation

Caption: Principle of a this compound colorimetric assay.

Experimental Workflow

The following diagram outlines the general workflow for preparing and using a this compound working solution in a laboratory setting.

Nitro_PAPS_Workflow cluster_prep Preparation of Working Solution cluster_assay Assay Protocol Weigh 1. Weigh this compound Dissolve 2. Dissolve in Water Weigh->Dissolve AdjustpH 3. Adjust pH Dissolve->AdjustpH FinalVolume 4. Adjust to Final Volume AdjustpH->FinalVolume Store 5. Store at 2-8°C FinalVolume->Store AddNitroPAPS 3. Add this compound Solution Store->AddNitroPAPS Use in Assay PrepareSamples 1. Prepare Sample, Blank, Standards AddReagents 2. Add Buffer/Other Reagents PrepareSamples->AddReagents AddReagents->AddNitroPAPS Incubate 4. Incubate AddNitroPAPS->Incubate Measure 5. Measure Absorbance Incubate->Measure Calculate 6. Calculate Concentration Measure->Calculate

Caption: Workflow for this compound solution preparation and use.

References

Application Notes and Protocols for the Nitro-PAPS Spectrophotometric Method in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nitro-PAPS spectrophotometric method is a sensitive and reliable colorimetric assay for the quantitative determination of various metal ions in biological samples. This method utilizes the chromogenic agent 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (this compound), which forms a stable, colored complex with specific metal ions, allowing for their quantification by measuring the absorbance at a specific wavelength. These application notes provide detailed protocols for the determination of zinc and iron in biological specimens, along with performance data and workflow visualizations.

Principle of the Method

The fundamental principle of the this compound method involves the reaction of the target metal ion with the this compound reagent in a buffered solution. This reaction results in the formation of a colored complex. The intensity of the color, which is directly proportional to the concentration of the metal ion in the sample, is measured using a spectrophotometer. For the analysis of biological samples, initial steps are often required to release the metal ions from proteins to which they are bound.

Applications

The this compound method is widely employed in clinical and research settings for the quantification of trace metals. Key applications include:

  • Zinc Determination: Measurement of zinc levels in serum, plasma, and urine is crucial for diagnosing and monitoring zinc deficiency or toxicity, which can be associated with various physiological and pathological conditions.

  • Iron Determination: Quantifying iron in serum is essential for the diagnosis and management of iron-deficiency anemia and iron overload disorders like hemochromatosis.[1][2]

Application 1: Determination of Zinc in Serum and Urine

Principle

In an alkaline medium, zinc ions react with this compound to form a purple-colored complex.[3] The absorbance of this complex is measured at approximately 575 nm, and the intensity is directly proportional to the zinc concentration in the sample.[4] Interfering ions such as copper and iron are typically masked by the inclusion of specific chelating agents in the reagents.[4]

Quantitative Data Summary
Performance MetricSerumUrineReference
Linearity Up to 700 µg/dLUp to 700 µg/dL[3]
Up to 1000 µg/dL-[4][5]
Limit of Detection 5 µg/dL5 µg/dL[3]
3 µg/dL-[5]
Precision (CV%) Within-run: 1.6-2.3%-[6]
Between-run: 1.8-5.2%-[6]
Expected Values 70 - 150 µg/dL150 - 1200 µ g/24h [4]
Experimental Protocol

1. Reagent Preparation

  • Reagent 1 (R1 - Buffer):

    • Borate Buffer: 290-370 mM, pH 8.2[3][4][5]

    • Salicylaldoxime: 10-12.5 mM[3][4][5]

    • Dimethylglyoxime: 1.0-1.25 mM[3][4][5]

    • Surfactants and Preservatives

  • Reagent 2 (R2 - Color Reagent):

    • This compound: 0.08-0.40 mM[3][4][5]

  • Working Reagent:

    • Mix 4 parts of Reagent 1 with 1 part of Reagent 2.[3][5] The working reagent is stable for up to 30 days when stored at 2-8°C.[4]

  • Standard:

    • Zinc Standard: 200 µg/dL[3][4]

2. Sample Handling

  • Specimen: Serum (preferred, non-hemolyzed), heparinized plasma, or 24-hour urine.[4][5]

  • Stability: Samples are stable for 7 days at 2-8°C or for 1 month at -20°C.[4]

  • Urine Samples: Ensure proper collection over a 24-hour period.

  • Seminal Fluid: Centrifuge the sample for 10 minutes at 3000 RPM and dilute the supernatant 1:100 with saline solution before the assay.[5]

3. Assay Procedure

  • Label test tubes for Blank, Standard, and Sample.

  • Pipette 1.0 mL of the Working Reagent into each tube.

  • Add 50 µL of distilled water (for Blank), Zinc Standard (for Standard), or sample (for Sample) to the respective tubes.

  • Mix the contents of the tubes thoroughly.

  • Incubate for 5 minutes at room temperature (20-25°C) or 37°C.[5]

  • Measure the absorbance of the Standard and Sample against the Blank at 575-582 nm.[4][5] The color is stable for at least 30 minutes.[5]

4. Calculation

Zinc Concentration (µg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Experimental Workflow

Zinc_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample_Prep Sample Collection (Serum, Plasma, Urine) Pipetting Pipette Reagent and Sample/Standard/Blank Sample_Prep->Pipetting Reagent_Prep Reagent Preparation (Working Reagent) Reagent_Prep->Pipetting Mixing Mix Thoroughly Pipetting->Mixing Incubation Incubate (5 min @ RT) Mixing->Incubation Measurement Measure Absorbance (575-582 nm) Incubation->Measurement Calculation Calculate Zinc Concentration Measurement->Calculation

Caption: Workflow for the spectrophotometric determination of zinc.

Application 2: Determination of Iron in Serum

Principle

In an acidic medium, iron is dissociated from its carrier protein, transferrin. A reducing agent then reduces the released ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). These ferrous ions react with this compound to form a colored complex, the absorbance of which is measured and is directly proportional to the iron concentration.[1]

Quantitative Data Summary
Performance MetricSerumReference
Linearity Up to 400 µg/dL[1]
Precision (CV%) Within-run: 0.7-2.9%[2]
Between-run: 1.1-3.6%[2]
Correlation Good correlation (r=0.995) with the ICSH reference method[2]
Experimental Protocol

1. Reagent Preparation

  • Reagent (Ready to use):

    • Guanidine hydrochloride: 2.2 mol/L, pH 4.8[1]

    • This compound: 26 µmol/L[1]

    • Thiourea (Reducing agent): 60.0 mmol/L[1]

    • Detergent

  • Standard:

    • Iron Standard (concentration as indicated on the vial)[1]

2. Sample Handling

  • Specimen: Fresh, non-hemolyzed serum is preferred. Heparinized plasma can also be used.[1] Other anticoagulants should be avoided.

  • Stability: Serum iron is stable for 4 days at 20-25°C and for 7 days at 2-8°C.[1]

  • Precautions: Use iron-free disposable labware to avoid contamination. Glassware should be made iron-free by rinsing with diluted hydrochloric or nitric acid followed by multiple rinses with iron-free deionized water.[1]

3. Assay Procedure

  • Label test tubes for Blank, Standard, and Sample.

  • Pipette 1.0 mL of the Iron Reagent into each tube.

  • Add 100 µL of distilled water (for Blank), Iron Standard (for Standard), or sample (for Sample) to the respective tubes.[1]

  • Mix the contents of the tubes.

  • Incubate for 5 minutes at 37°C or 10 minutes at 20-25°C.[1]

  • Measure the absorbance of the Standard and Sample against the Blank at 578-582 nm.[1] The final color is stable for 1 hour.[1]

4. Calculation

Iron Concentration (µg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Logical Relationship of the Iron Assay

Iron_Assay_Principle Transferrin_Fe3 Transferrin-Fe³⁺ (in Serum) Fe3_Free Free Fe³⁺ Transferrin_Fe3->Fe3_Free Dissociation Acid_Medium Acidic Medium (Guanidine HCl) Fe2 Fe²⁺ Fe3_Free->Fe2 Reduction Reducing_Agent Reducing Agent (Thiourea) Colored_Complex Colored Complex (Fe²⁺-Nitro-PAPS) Fe2->Colored_Complex Nitro_PAPS This compound Nitro_PAPS->Colored_Complex

Caption: Principle of the this compound method for iron determination.

Signaling Pathways

The this compound spectrophotometric method is a direct quantitative assay for measuring total metal ion concentrations in biological samples. It does not directly probe or visualize specific signaling pathways. However, the quantitative data obtained from this method, such as cellular or systemic levels of zinc or iron, can be critical for understanding the status of numerous biological processes and signaling cascades where these metal ions act as essential cofactors or signaling molecules. For instance, zinc is a crucial cofactor for a vast number of enzymes and transcription factors involved in cell proliferation, apoptosis, and immune responses. Similarly, iron is vital for cellular respiration and DNA synthesis. Therefore, while the method itself does not illustrate a signaling pathway, its results provide valuable insights into the physiological state that can influence these pathways.

Troubleshooting and Interferences

  • Hemolysis: Hemolyzed samples should be avoided as they can release metal ions from red blood cells, leading to falsely elevated results.[5]

  • Lipemia: Highly lipemic samples may interfere with the assay and should be clarified by centrifugation or filtration before use.[5]

  • Anticoagulants: For zinc assays, heparin is the recommended anticoagulant if plasma is used. For iron assays, avoid anticoagulants other than heparin.[1] EDTA should not be used as it is a strong chelating agent that will interfere with the color formation.

  • Contamination: Trace metal contamination from glassware or pipette tips is a significant source of error. The use of metal-free disposable plasticware is highly recommended.[1]

  • Turbidity: If the reagent appears turbid, it should not be used.[1]

Conclusion

The this compound spectrophotometric method offers a sensitive, rapid, and cost-effective approach for the quantification of zinc and iron in various biological samples. Adherence to the detailed protocols and awareness of potential interferences are crucial for obtaining accurate and reproducible results. The data generated using this method are valuable for both clinical diagnostics and fundamental research in understanding the roles of these essential trace elements in health and disease.

References

Application Notes and Protocols for Nitro-PAPS Absorbance Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro-PAPS, or 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol, is a highly sensitive chromogenic reagent widely utilized for the spectrophotometric determination of various metal ions. Upon binding to metal ions such as iron (Fe), zinc (Zn), and copper (Cu), this compound forms a stable, colored complex, exhibiting a distinct shift in its maximum absorbance wavelength. This property allows for the precise and accurate quantification of these metal ions in a variety of biological and pharmaceutical samples. These application notes provide detailed protocols and essential data for the effective use of this compound in absorbance-based assays.

The principle of the assay is based on the formation of a metal-Nitro-PAPS complex that can be measured colorimetrically. The absorbance of the resulting colored solution is directly proportional to the concentration of the metal ion in the sample.

Data Presentation

Spectrophotometric Properties of this compound and its Metal Complexes

The selection of the optimal wavelength for absorbance measurement is critical for maximizing sensitivity and minimizing interference. The table below summarizes the key spectrophotometric properties of this compound and its complexes with common metal ions.

AnalyteWavelength of Maximum Absorbance (λmax)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Free this compound Reagent~450 nmNot typically used for quantification
This compound-Fe(II) Complex578 - 585 nm9.4 x 10⁴ at 585 nm[1]
This compound-Zn(II) Complex571 - 575 nm14.5 x 10⁴ at 574 nm[2]
This compound-Cu(II) Complex~580 nmData not readily available

The significant shift in λmax from the free ligand to the metal-bound complex allows for specific measurement of the complex with minimal background from the unreacted reagent.

Mandatory Visualizations

Spectral Shift of this compound upon Metal Ion Binding

Spectral Shift of this compound upon Metal Ion Binding cluster_0 Absorbance Spectrum Absorbance Absorbance Wavelength Wavelength (nm) origin origin x_axis origin->x_axis y_axis origin->y_axis 500 500 600 600 700 700 free_start free_peak free_start->free_peak free_end free_peak->free_end complex_start complex_peak complex_start->complex_peak complex_end complex_peak->complex_end

Caption: Absorbance spectra of free this compound and its metal complex.

Experimental Protocols

General Protocol for Metal Ion Quantification using this compound

This protocol provides a general framework for the colorimetric determination of metal ions. Specific modifications for iron, zinc, and copper are detailed in the subsequent sections.

  • This compound Stock Solution (1 mM): Dissolve 5.03 mg of this compound (MW: 503.45 g/mol ) in 10 mL of deionized water. Store protected from light at 2-8°C. This solution is stable for several weeks.

  • Buffer Solution: The choice of buffer depends on the metal ion being assayed.

    • For Iron (Fe): Acetate buffer (0.1 M, pH 4.8).

    • For Zinc (Zn): Borate (B1201080) buffer (0.37 M, pH 8.2) or Tris-HCl buffer (50 mM, pH 7.4).

  • Metal Ion Standard Stock Solution (1000 ppm): Prepare by dissolving a high-purity salt of the metal ion in deionized water or a dilute acid solution. Commercial standards are recommended for accuracy.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in deionized water to create a calibration curve (e.g., 0.1, 0.5, 1, 2, 5, 10 ppm).

General Workflow for this compound Assay A Sample Preparation (Dilution, Deproteinization if necessary) C Add Buffer to all tubes A->C B Prepare Standards and Blank B->C D Add this compound Reagent C->D E Add Sample/Standard/Blank D->E F Incubate for Color Development (e.g., 10 min at room temperature) E->F G Measure Absorbance at Optimal Wavelength (e.g., 570-585 nm) F->G H Construct Calibration Curve G->H I Determine Sample Concentration H->I

Caption: Experimental workflow for metal ion quantification.

  • Sample Preparation: Samples may require dilution to fall within the linear range of the assay. For biological samples like serum, deproteinization may be necessary to reduce turbidity.

  • Assay Setup: In separate microcentrifuge tubes or a 96-well plate, pipette the blank (deionized water), a series of standards, and the unknown samples.

  • Reagent Addition: Add the appropriate buffer to each tube/well, followed by the this compound working solution. The final concentration of this compound is typically in the range of 20-100 µM.

  • Incubation: Mix the contents and incubate at room temperature for 5-10 minutes to allow for complete color development.

  • Absorbance Measurement: Measure the absorbance of the standards and samples against the reagent blank at the optimal wavelength for the specific metal-Nitro-PAPS complex using a spectrophotometer or microplate reader.

  • Data Analysis: Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations. Determine the concentration of the unknown samples from the linear regression of the calibration curve.

Specific Protocol for Serum Iron Determination

This protocol is adapted for the quantification of iron in serum samples.

  • Reagents:

    • Iron Releasing Reagent: Guanidine hydrochloride (2.2 M) with a reducing agent (e.g., ascorbic acid or thiourea) in an acidic buffer (pH 4.8).

    • This compound Color Reagent: 26 µM this compound in the same buffer.

    • Iron Standard: A certified serum iron standard.

  • Procedure:

    • To 100 µL of serum, standard, or blank, add 1 mL of the iron releasing reagent.

    • Incubate for 5 minutes at 37°C or 10 minutes at room temperature to release iron from transferrin and reduce Fe³⁺ to Fe²⁺.

    • Add 50 µL of the this compound color reagent.

    • Incubate for a further 5 minutes.

    • Measure the absorbance at 578 nm or 582 nm.[3]

  • Interference Mitigation: The use of a reducing agent ensures all iron is in the ferrous (Fe²⁺) state, which preferentially binds to this compound. To prevent interference from copper, a chelating agent like thioglycolate can be included.[1]

Specific Protocol for Serum Zinc Determination

This protocol is designed for the quantification of zinc in serum.

  • Reagents:

    • Masking Reagent: A solution containing cyanide to complex interfering metal ions.

    • Demasking Reagent: Chloral hydrate (B1144303) to selectively release zinc from its cyanide complex.

    • This compound Color Reagent: 0.40 mM this compound in a borate buffer (pH 8.2).[4]

    • Zinc Standard: A certified serum zinc standard.

  • Procedure:

    • To 20 µL of serum, standard, or blank, add the masking reagent.

    • Add the demasking reagent to release zinc.

    • Add the this compound color reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 574 nm or 575 nm.[2][4]

  • Interference Mitigation: The masking and demasking steps provide high selectivity for zinc over other divalent cations like iron and copper.[2]

Application in Enzymatic Assays and Signaling Pathways

While this compound is not a direct substrate for enzymes in signaling pathways, its application is crucial for studying enzymes and pathways that are dependent on metal ion cofactors. Many enzymes require specific metal ions for their catalytic activity and structural integrity.[5][6][7]

Application:

  • Enzyme Activity Studies: The activity of metalloenzymes can be correlated with the concentration of their essential metal cofactors. The this compound assay can be used to quantify these metal ions in purified enzyme preparations or in biological samples to understand the enzyme's activation state.

  • Drug Development: For drugs that target metalloenzymes, understanding the interaction with the metal cofactor is essential. This compound assays can be employed to study how a drug affects the availability or binding of the metal ion to the enzyme.

  • Cellular Signaling: Metal ions like zinc and iron are involved in various signaling pathways.[8][9] For example, zinc ions can act as second messengers. The quantification of these ions in cellular lysates or subcellular fractions using this compound can provide insights into the activation of these signaling cascades.

Role of Metal Ions in Enzymatic Signaling cluster_0 Cellular Environment A Metal Ion Pool (e.g., Zn²⁺, Fe²⁺) Quantified by this compound Assay B Apoenzyme (Inactive) A->B Binds to C Holoenzyme (Active Metalloenzyme) B->C Forms D Substrate C->D Catalyzes E Product D->E Conversion of F Downstream Signaling Events E->F Triggers

Caption: Metal ions as cofactors in enzymatic signaling pathways.

Troubleshooting and Considerations

  • Interference: As mentioned, other metal ions can interfere with the assay. It is crucial to use appropriate masking agents or to perform the assay at a pH that favors the binding of the target metal ion. Hemoglobin and lipids in biological samples can cause turbidity and interfere with absorbance readings. Sample preparation methods like deproteinization or centrifugation can mitigate these effects.

  • Contamination: Trace metal contamination from glassware or reagents can lead to inaccurate results. It is recommended to use metal-free plasticware and high-purity water and reagents.

  • Linear Range: It is essential to determine the linear range of the assay for each specific metal ion and to ensure that sample concentrations fall within this range. Samples with high concentrations should be diluted accordingly.

  • Reagent Stability: this compound solutions should be protected from light and stored at the recommended temperature to ensure their stability.

By following these detailed protocols and considerations, researchers can effectively utilize this compound for the accurate and sensitive measurement of metal ions in a wide range of applications.

References

Application Notes and Protocols for Zinc Analysis in Urine and Seminal Fluid using Nitro-PAPS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zinc is an essential trace element crucial for numerous physiological functions, including enzymatic activity, immune response, and reproductive health.[1][2][3] Accurate quantification of zinc in biological fluids such as urine and seminal fluid is vital for clinical diagnostics and research. This document provides detailed application notes and protocols for the determination of zinc concentration using a colorimetric assay based on the chromogen 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (Nitro-PAPS). This method offers a sensitive and straightforward alternative to atomic absorption spectrometry.[4][5]

Principle of the Method

The assay is based on the reaction of zinc ions with this compound in an alkaline buffer. This reaction forms a stable, colored chelate complex. The intensity of the color, which is directly proportional to the zinc concentration in the sample, is measured spectrophotometrically at approximately 570-578 nm.[1][6] To enhance the specificity of the assay for zinc, masking agents are often included to prevent interference from other divalent metal ions, such as copper and iron, that may be present in biological samples.[4][7]

Quantitative Data Summary

The performance characteristics of the this compound and the closely related 5-Br-PAPS methods for zinc determination are summarized below. These values are compiled from various studies and commercial kit inserts and provide an indication of the expected performance of the assay.

ParameterValueMatrixReference
Linearity Up to 700 µg/dLSerum/Urine[1]
Up to 1000 µg/dLSerum/Urine/Plasma[7]
Limit of Detection 5 µg/dLSerum/Urine/Plasma[1][7]
4 µg/dLSerum/Plasma/Urine[3]
Precision (Within-run CV) 1.6 - 2.3%Serum[5]
< 4%Serum[8]
Precision (Between-run CV) 1.8 - 5.2%Serum[5]
< 5%Serum[8]
Wavelength of Max. Absorbance 574 nm-[5]
575 nm-[7]
577 nm-[4]

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample_Collection Collect Urine or Seminal Fluid Sample Sample_Pretreatment Centrifuge Seminal Fluid (3000 rpm, 10 min) Use Supernatant Sample_Collection->Sample_Pretreatment For Seminal Fluid Dilution Dilute Sample (e.g., 1:100 for Seminal Fluid) Sample_Collection->Dilution For Urine (if needed) Sample_Pretreatment->Dilution Reaction_Mix Mix Sample/Standard with Working Reagent Dilution->Reaction_Mix Reagent_Prep Prepare Working Reagent (Buffer + this compound) Reagent_Prep->Reaction_Mix Incubation Incubate (e.g., 5-10 min at RT or 37°C) Reaction_Mix->Incubation Measurement Measure Absorbance (570-578 nm) Incubation->Measurement Calculation Calculate Zinc Concentration vs. Standard Measurement->Calculation

Caption: Experimental workflow for zinc analysis using this compound.

Experimental Protocols

The following are detailed protocols for the determination of zinc in urine and seminal fluid. These have been adapted from established methods for serum and other biological fluids.[1][4][6][7]

Materials and Reagents

  • This compound Reagent: A solution containing this compound. Commercial kits often provide this as a ready-to-use or concentrated solution. A typical concentration might be around 0.08 mM.[1]

  • Buffer Solution: An alkaline buffer, such as borate (B1201080) buffer (e.g., 290 mM, pH 8.2), is commonly used.[1][7] The buffer solution may also contain masking agents like salicylaldoxime (B1680748) (e.g., 10 mM) and dimethylglyoxime (B607122) (e.g., 1.0 mM) to chelate interfering ions.[1][7]

  • Zinc Standard: A certified zinc standard solution (e.g., 200 µg/dL) for calibration.

  • Deionized Water: For reagent preparation and sample dilution.

  • Saline Solution (0.9% NaCl): For sample dilution.

  • Spectrophotometer or Microplate Reader: Capable of measuring absorbance at 570-578 nm.

Protocol 1: Zinc Analysis in Urine

  • Sample Collection and Preparation:

    • Collect a 24-hour or spot urine sample in a metal-free container.

    • To prevent precipitation, the sample may need to be acidified by adding a small amount of concentrated hydrochloric acid.

    • If the urine sample is turbid, centrifuge at 2000-3000 rpm for 10 minutes and use the clear supernatant for the assay.

    • Depending on the expected zinc concentration, the urine sample may need to be diluted with deionized water.

  • Assay Procedure (Manual Method):

    • Label test tubes for a reagent blank, standard, and samples.

    • Pipette 1.0 mL of the working reagent (this compound in buffer) into each tube.

    • Add 50 µL of deionized water (for blank), zinc standard, or urine sample to the respective tubes.

    • Mix the contents of the tubes thoroughly.

    • Incubate the tubes for 5 minutes at 37°C or 10 minutes at room temperature.

    • Set the spectrophotometer to zero absorbance at 578 nm using the reagent blank.

    • Measure the absorbance of the standard and the samples.

  • Calculation:

    • Calculate the zinc concentration using the following formula: Zinc Concentration (µg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Protocol 2: Zinc Analysis in Seminal Fluid

  • Sample Collection and Preparation:

    • Collect semen samples by masturbation after a period of 3-5 days of sexual abstinence.[6]

    • Allow the semen to liquefy completely at room temperature for 30-60 minutes.[6]

    • After liquefaction, centrifuge the semen sample at 3000 rpm for 10 minutes to separate the seminal plasma from the spermatozoa.[1][6]

    • Carefully collect the supernatant (seminal plasma).

    • Due to the high concentration of zinc in seminal plasma, a significant dilution is required. A 1:100 dilution with normal saline is a common starting point.[1]

  • Assay Procedure (Microplate Method):

    • Prepare the working reagent as per the manufacturer's instructions or by combining the this compound and buffer solutions.

    • Pipette 200 µL of the working reagent into the wells of a microplate.

    • Add 10 µL of deionized water (for blank), zinc standard, or the diluted seminal plasma sample to the appropriate wells.

    • Mix gently by pipetting up and down, avoiding the formation of bubbles.

    • Incubate the microplate for 5-10 minutes at room temperature.

    • Read the absorbance at 578 nm using a microplate reader, using the blank wells to zero the instrument.

  • Calculation:

    • Calculate the zinc concentration as described for the urine protocol, ensuring to multiply the final result by the dilution factor (e.g., 100).

Reaction Signaling Pathway

The chemical reaction underlying the assay is a chelation process.

chelation_reaction Zn Zn²⁺ (in sample) Complex Zn-Nitro-PAPS Complex (Purple Colored) Zn->Complex NitroPAPS This compound (Colorless/Slightly Colored) NitroPAPS->Complex Buffer Alkaline Buffer (e.g., pH 8.2) Buffer->Complex Provides Optimal pH

References

Application Notes: Determination of Non-Heme Iron in Tissue Homogenates with Nitro-PAPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is a vital trace element essential for numerous physiological processes, including oxygen transport, cellular respiration, and DNA synthesis. Its levels are tightly regulated, and imbalances can lead to various pathological conditions. Non-heme iron, the form of iron not bound to a porphyrin ring, represents the major storage form of iron in tissues. Accurate quantification of non-heme iron in tissue homogenates is crucial for research in areas such as toxicology, nutrition, and the development of therapeutics for iron-related disorders. This application note provides a detailed protocol for the determination of non-heme iron in tissue homogenates using a sensitive colorimetric assay based on the chromogen Nitro-PAPS [2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol].

Principle of the Method

The determination of non-heme iron in tissue homogenates using the this compound method involves a multi-step process. First, the tissue is homogenized to release cellular components. Proteins in the homogenate are then precipitated using an acid, such as trichloroacetic acid (TCA), which also facilitates the release of iron from its binding proteins like ferritin. This step is often accompanied by heating to ensure complete protein denaturation and iron release.[1][2] Following centrifugation to remove the precipitated protein, the iron in the supernatant is in the ferric (Fe³⁺) state. A reducing agent, such as thiourea (B124793) or ascorbic acid, is added to reduce the ferric iron to the ferrous (Fe²⁺) form.[3][4] Finally, the ferrous iron reacts with this compound in a buffered solution to form a highly colored complex. The absorbance of this complex is measured spectrophotometrically, and the concentration of non-heme iron is determined by comparison with a standard curve. The intensity of the color is directly proportional to the non-heme iron concentration in the sample.[3]

Data Presentation

Table 1: Reagent Composition and Storage
ReagentComponentConcentrationStorage Temperature
Homogenization Buffer Tris-HCl50 mM, pH 7.44°C
Protease Inhibitor Cocktail1X-20°C
Protein Precipitation Reagent Trichloroacetic Acid (TCA)10% (w/v)4°C
Hydrochloric Acid (HCl)1 MRoom Temperature
Iron Releasing Reagent Hydrochloric Acid (HCl)6 MRoom Temperature
Reducing Reagent Thiourea60.0 mmol/LRoom Temperature
Chromogen Reagent This compound26 µmol/L2-8°C, protected from light
Guanidine (B92328) hydrochloride2.2 mol/L, pH 4.8Room Temperature
Iron Standard Stock Solution Ferrous Ammonium (B1175870) Sulfate (B86663) Hexahydrate or Iron Standard (commercial)1000 µg/mL4°C
Table 2: Spectrophotometric Parameters
ParameterValue
Wavelength (λmax) 580 - 585 nm
Cuvette Path Length 1 cm
Incubation Temperature 20-25°C or 37°C
Incubation Time 10 minutes at 20-25°C or 5 minutes at 37°C
Measurement Mode Absorbance
Blank Reagent Blank (all reagents except sample/standard)

Experimental Protocols

I. Reagent Preparation
  • Homogenization Buffer (50 mM Tris-HCl, pH 7.4): Dissolve 6.057 g of Tris base in 800 mL of distilled water. Adjust the pH to 7.4 with HCl. Bring the final volume to 1 L with distilled water. Store at 4°C. Just before use, add a protease inhibitor cocktail to prevent protein degradation.

  • Protein Precipitation Reagent (10% TCA in 1 M HCl): Carefully add 100 g of trichloroacetic acid to 800 mL of 1 M HCl. Dissolve completely and bring the final volume to 1 L with 1 M HCl. Store at 4°C.

  • Iron Releasing Reagent (6 M HCl): Prepare by diluting concentrated HCl (e.g., 12 M) with distilled water.

  • Reducing Reagent (60.0 mmol/L Thiourea): Dissolve 4.56 g of thiourea in 1 L of distilled water.

  • Chromogen Reagent (this compound solution): Based on commercially available kits, this reagent typically contains this compound, a buffer such as guanidine hydrochloride to maintain a pH of around 4.8, and a detergent.[3] It is recommended to use a commercially prepared and optimized this compound reagent for consistency.

  • Iron Standard Stock Solution (1000 µg/mL): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate in distilled water, add 2.5 mL of concentrated sulfuric acid, and dilute to 1 L with distilled water.[5] Alternatively, a certified commercial iron standard can be used.

  • Working Iron Standards (0 - 500 µg/dL): Prepare a series of dilutions from the iron standard stock solution using distilled water. Suggested concentrations are 0, 50, 100, 200, 300, 400, and 500 µg/dL.

II. Sample Preparation: Tissue Homogenization
  • Accurately weigh approximately 10-100 mg of fresh or frozen tissue.

  • Place the tissue in a pre-chilled microcentrifuge tube.

  • Add ice-cold homogenization buffer (e.g., 10 µL of buffer per mg of tissue).

  • Homogenize the tissue on ice using a micro-homogenizer or sonicator until no visible tissue clumps remain.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant (tissue homogenate) for the non-heme iron assay.

  • The protein concentration of the homogenate should be determined using a standard protein assay (e.g., Bradford or BCA assay) to normalize the non-heme iron content.[6]

III. Non-Heme Iron Measurement Protocol
  • Protein Precipitation and Iron Release:

    • To 100 µL of tissue homogenate, add 100 µL of the Protein Precipitation Reagent (10% TCA in 1 M HCl).

    • Vortex the mixture thoroughly.

    • Incubate the mixture at 95°C for 60 minutes to release iron from proteins.[1][2]

    • Cool the samples on ice for 5 minutes.

    • Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated protein.

    • Carefully collect the supernatant, which contains the non-heme iron.

  • Colorimetric Reaction:

    • In a 96-well microplate or microcentrifuge tubes, prepare the following:

      • Blank: 100 µL of distilled water.

      • Standards: 100 µL of each working iron standard.

      • Samples: 100 µL of the supernatant from the protein precipitation step.

    • Add 1000 µL of the Chromogen Reagent (containing this compound and a reducing agent) to each well/tube.[3] Note: The ratio of sample to reagent may need optimization based on the specific reagent kit used.

    • Mix well and incubate at room temperature (20-25°C) for 10 minutes or at 37°C for 5 minutes, protected from light.[3]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the blank, standards, and samples at 582 nm using a spectrophotometer or microplate reader.[3]

    • The final color is typically stable for at least 60 minutes.[3]

IV. Data Analysis
  • Subtract the absorbance of the blank from the absorbance of the standards and samples.

  • Plot a standard curve of the blank-corrected absorbance values of the iron standards versus their known concentrations (in µg/dL).

  • Determine the concentration of non-heme iron in the samples by interpolating their absorbance values from the standard curve.

  • Calculate the non-heme iron content in the original tissue sample, taking into account the dilution factors during homogenization and sample preparation. Normalize the result to the protein concentration of the homogenate (e.g., in µg of iron per mg of protein).

Mandatory Visualization

Non_Heme_Iron_Assay_Workflow Tissue Tissue Sample (10-100 mg) Homogenization Homogenization in Buffer Tissue->Homogenization Centrifugation1 Centrifugation (10,000 x g) Homogenization->Centrifugation1 Homogenate Tissue Homogenate (Supernatant) Centrifugation1->Homogenate Precipitation Protein Precipitation & Iron Release (TCA/HCl, 95°C) Homogenate->Precipitation Centrifugation2 Centrifugation (12,000 x g) Precipitation->Centrifugation2 Supernatant Supernatant with Non-Heme Iron Centrifugation2->Supernatant Reduction_Complexation Reduction (Fe³⁺ → Fe²⁺) & Complexation with this compound Supernatant->Reduction_Complexation Measurement Spectrophotometric Measurement (582 nm) Reduction_Complexation->Measurement Analysis Data Analysis (Standard Curve) Measurement->Analysis

Caption: Workflow for the determination of non-heme iron in tissue homogenates.

References

Adapting the Nitro-PAPS Method for Automated Analyzers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nitro-PAPS method is a robust and sensitive colorimetric assay used for the quantitative determination of various metal ions in biological samples. This method is particularly well-established for the measurement of iron and zinc in serum and plasma. The underlying principle involves the formation of a stable, colored complex between the target metal ion and the chromogen 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (this compound). The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample, which can be quantified spectrophotometrically.

Traditionally performed manually, the this compound method is highly amenable to adaptation for use on a wide range of automated clinical chemistry analyzers. Automation offers significant advantages, including increased throughput, improved precision, reduced reagent consumption, and minimized manual handling errors. These application notes provide a comprehensive guide for adapting the this compound method for the automated analysis of iron and zinc.

Principle of the this compound Method

The this compound assay is based on a direct colorimetric reaction. For the determination of iron, the method typically involves the following steps:

  • Dissociation: Iron is released from its binding protein, transferrin, in an acidic buffer.

  • Reduction: Ferric ions (Fe³⁺) are reduced to ferrous ions (Fe²⁺) by a reducing agent, such as ascorbic acid or thiourea.

  • Complex Formation: Ferrous ions react with this compound to form a stable, colored complex.

  • Spectrophotometric Measurement: The absorbance of the Fe²⁺-Nitro-PAPS complex is measured at a specific wavelength, typically between 570 nm and 585 nm.

For the determination of zinc, the principle is similar:

  • Dissociation: Zinc is released from its binding proteins, primarily albumin.

  • Complex Formation: Zinc ions (Zn²⁺) directly form a colored complex with this compound in an alkaline buffer.

  • Spectrophotometric Measurement: The absorbance of the Zn²⁺-Nitro-PAPS complex is measured at a wavelength typically around 570 nm to 578 nm.

Interference from other metal ions, such as copper, can be minimized by the inclusion of specific masking agents in the reagents.[1][2]

Data Presentation

The following tables summarize the performance characteristics of the this compound method for iron and zinc analysis, compiled from various studies. These values can be used as a benchmark when validating the assay on an automated analyzer.

Table 1: Performance Characteristics of the Automated this compound Iron Assay
ParameterTypical Performance
Linearity Up to 1000 µg/dL
Limit of Detection (LOD) 2 µg/dL
Intra-assay Precision (CV%) 0.7 - 2.9%
Inter-assay Precision (CV%) 1.1 - 3.6%
Correlation with Reference Method r > 0.99
Table 2: Performance Characteristics of the Automated this compound Zinc Assay
ParameterTypical Performance
Linearity Up to 1000 µg/dL
Limit of Detection (LOD) 4 - 5 µg/dL
Intra-assay Precision (CV%) 1.6 - 2.3%
Inter-assay Precision (CV%) 1.8 - 5.2%
Correlation with Reference Method r > 0.95

Experimental Protocols

The following are generalized protocols for adapting the this compound method for iron and zinc determination on a typical automated chemistry analyzer. It is essential to note that specific parameters may need to be optimized for individual instruments. Users should consult their analyzer's operation manual and the reagent manufacturer's instructions.

Protocol 1: Automated Determination of Serum Iron

1. Reagent Preparation:

  • R1 (Acid Buffer/Reducing Agent): Prepare a buffer solution with a pH of approximately 4.8, containing a reducing agent like ascorbic acid or thiourea, and a detergent. A typical composition could be Guanidine hydrochloride (2.2 mol/L) and Thiourea (60.0 mmol/L).[3]

  • R2 (Chromogen Solution): Prepare a solution of this compound (e.g., 26 µmol/L) in a suitable buffer.[3]

  • Calibrator: Use a commercially available iron standard or a calibrator with a certified iron concentration.

  • Quality Control (QC) Materials: Use at least two levels of commercially available control materials with known iron concentrations.

2. Analyzer Settings (Example):

ParameterSetting
Assay Type 2-Point End
Sample Type Serum, Heparinized Plasma
Sample Volume 5 - 10 µL
R1 Volume 150 - 200 µL
R2 Volume 40 - 50 µL
Primary Wavelength 578 nm
Secondary Wavelength 700 nm (for blanking)
Incubation Time 5 - 10 minutes
Incubation Temperature 37°C
Calibration Linear

3. Assay Procedure:

  • Load the reagents, calibrators, QC materials, and patient samples onto the automated analyzer.

  • Program the analyzer with the parameters specified above.

  • Initiate the run. The analyzer will automatically perform the following steps:

    • Pipette the sample into a reaction cuvette.

    • Add R1, mix, and incubate to release and reduce the iron.

    • Add R2, mix, and incubate to allow for color development.

    • Measure the absorbance at the specified wavelengths.

  • The analyzer's software will calculate the iron concentration based on the calibration curve.

4. Quality Control:

  • Run QC materials at the beginning and end of each batch of samples, and at intervals defined by the laboratory's QC policy.

  • Results should fall within the manufacturer's specified ranges for the QC materials.

Protocol 2: Automated Determination of Serum Zinc

1. Reagent Preparation:

  • R1 (Buffer Solution): Prepare a buffer solution with a pH of approximately 8.2. This reagent may also contain masking agents to prevent interference from other ions. A typical composition could be a borate (B1201080) buffer (370 mM).[4]

  • R2 (Chromogen Solution): Prepare a solution of this compound (e.g., 0.40 mM).[4]

  • Calibrator: Use a commercially available zinc standard or a calibrator with a certified zinc concentration.

  • Quality Control (QC) Materials: Use at least two levels of commercially available control materials with known zinc concentrations.

2. Analyzer Settings (Example):

ParameterSetting
Assay Type Endpoint
Sample Type Serum, Heparinized Plasma
Sample Volume 3 - 5 µL
Working Reagent Volume 200 - 250 µL (if R1 and R2 are combined)
Primary Wavelength 575 nm
Secondary Wavelength 700 nm (for blanking)
Incubation Time 5 minutes
Incubation Temperature 37°C
Calibration Linear

3. Assay Procedure:

  • Load the reagents (either as separate R1 and R2 or as a combined working reagent), calibrators, QC materials, and patient samples onto the automated analyzer.

  • Program the analyzer with the parameters specified above.

  • Initiate the run. The analyzer will automatically perform the following steps:

    • Pipette the sample into a reaction cuvette.

    • Add the working reagent (or R1 followed by R2), mix, and incubate for color development.

    • Measure the absorbance at the specified wavelengths.

  • The analyzer's software will calculate the zinc concentration based on the calibration curve.

4. Quality Control:

  • Follow the same quality control procedures as outlined for the iron assay.

Mandatory Visualizations

Signaling Pathways

The dysregulation of iron and zinc homeostasis is implicated in various pathological conditions. Understanding the signaling pathways involved is crucial for drug development and diagnostics.

Iron_Homeostasis Extracellular_Iron Extracellular Fe³⁺-Transferrin TfR1 Transferrin Receptor 1 (TfR1) Extracellular_Iron->TfR1 Binds Endosome Endosome TfR1->Endosome Internalization Cytosolic_Iron Cytosolic Fe²⁺ Pool Endosome->Cytosolic_Iron Release via DMT1 DMT1 DMT1 Ferritin Ferritin (Iron Storage) Cytosolic_Iron->Ferritin Storage Mitochondria Mitochondria (Heme Synthesis) Cytosolic_Iron->Mitochondria Utilization Ferroportin Ferroportin (Iron Export) Cytosolic_Iron->Ferroportin Export IRP Iron Regulatory Proteins (IRP1/2) Cytosolic_Iron->IRP Regulates Hepcidin Hepcidin Hepcidin->Ferroportin Inhibits IRP->TfR1 Stabilizes mRNA (low iron) IRP->Ferritin Inhibits translation (low iron)

Caption: Cellular Iron Homeostasis Signaling Pathway.

Zinc_Signaling Extracellular_Zinc Extracellular Zn²⁺ ZIP_Transporter ZIP Transporters Extracellular_Zinc->ZIP_Transporter Influx Intracellular_Zinc Intracellular Free Zn²⁺ ZIP_Transporter->Intracellular_Zinc ZnT_Transporter ZnT Transporters Intracellular_Zinc->ZnT_Transporter Efflux Metallothionein Metallothionein (Buffer/Storage) Intracellular_Zinc->Metallothionein Buffering Signaling_Cascades Signaling Cascades (e.g., MAPK, PKC) Intracellular_Zinc->Signaling_Cascades Modulates Organelles Organelles (e.g., ER, Golgi) ZnT_Transporter->Organelles Gene_Expression Gene Expression Signaling_Cascades->Gene_Expression Regulates

Caption: Cellular Zinc Signaling Pathways.

Experimental Workflows

Automated_NitroPAPS_Workflow Start Start Sample_Prep Sample Preparation (Serum/Plasma Separation) Start->Sample_Prep Load_Analyzer Load Samples, Reagents, Calibrators & QCs on Analyzer Sample_Prep->Load_Analyzer Program_Analyzer Program Assay Parameters Load_Analyzer->Program_Analyzer Run_Assay Initiate Automated Run Program_Analyzer->Run_Assay Pipetting Sample & Reagent Pipetting Run_Assay->Pipetting Incubation Incubation & Color Development Pipetting->Incubation Measurement Absorbance Measurement Incubation->Measurement Calculation Concentration Calculation Measurement->Calculation Results Review & Report Results Calculation->Results End End Results->End

Caption: Automated this compound Assay Workflow.

Logical_Relationship Analyte Analyte Concentration (Iron or Zinc) Color_Intensity Color Intensity of This compound Complex Analyte->Color_Intensity Directly Proportional Absorbance Spectrophotometric Absorbance Color_Intensity->Absorbance Directly Proportional Signal Analyzer Signal Output Absorbance->Signal Directly Proportional

References

Application Notes and Protocols for Iron Analysis using Nitro-PAPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of iron in biological samples is crucial for a wide range of research and development applications, from investigating the role of iron in disease pathogenesis to assessing the impact of novel therapeutics on iron metabolism. The Nitro-PAPS (2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol) method is a sensitive and specific colorimetric assay for the determination of iron concentration. This application note provides detailed protocols for sample preparation and analysis of various biological matrices using the this compound reagent, intended to guide researchers in obtaining reliable and reproducible results.

Principle of the this compound Iron Assay

The this compound assay is based on a multi-step chemical reaction. First, under acidic conditions, ferric iron (Fe³⁺) is dissociated from its binding proteins, such as transferrin. Subsequently, a reducing agent, such as ascorbic acid or thiourea, reduces the released ferric iron to its ferrous form (Fe²⁺).[1] Finally, the ferrous iron reacts with the highly specific chromogen this compound to form a stable, colored complex. The absorbance of this complex is directly proportional to the total iron concentration in the sample and can be measured spectrophotometrically.

Signaling Pathway Diagram

Nitro_PAPS_Reaction cluster_sample Sample cluster_reagents Reagents Transferrin-Fe3+ Transferrin-Fe³⁺ (Protein-bound Iron) Fe3+ Fe3+ Transferrin-Fe3+->Fe3+ Dissociation Acid_Buffer Acid Buffer (e.g., Guanidine HCl) Reducing_Agent Reducing Agent (e.g., Ascorbic Acid) Nitro_PAPS This compound (Chromogen) Fe2+ Fe2+ Fe3+->Fe2+ Reduction Fe2+-Nitro_PAPS_Complex Colored Complex (Measure Absorbance) Fe2+->Fe2+-Nitro_PAPS_Complex Complex Formation

Caption: Reaction mechanism of the this compound iron assay.

Materials and Reagents

Reagent Preparation
ReagentPreparationStorage
Iron Assay Buffer Example: Guanidine hydrochloride buffer (2.2 mol/L, pH 4.8).[1] Alternative: Acetate buffer.Room Temperature
Reducing Solution Example: Thiourea (60.0 mmol/L) or Ascorbic Acid solution.[1]2-8°C, protect from light
This compound Reagent 26 µmol/L this compound in a suitable buffer.[1]2-8°C, protect from light
Iron Standard Stock Prepare a stock solution of 1000 µg/mL iron. Dissolve a known weight of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate in deionized water with a small amount of sulfuric acid to prevent oxidation.[2]2-8°C
Working Iron Standards Prepare a series of dilutions from the Iron Standard Stock Solution in deionized water to create a standard curve (e.g., 0, 5, 10, 20, 50, 100 µg/dL).Prepare fresh for each assay

Note: To prevent iron contamination, all glassware should be acid-washed by soaking in 1M HCl or nitric acid, followed by thorough rinsing with iron-free deionized water. The use of disposable, iron-free plasticware is highly recommended.[1][3]

Experimental Protocols

General Assay Workflow Diagram

Assay_Workflow Sample_Prep Sample Preparation (Serum, Plasma, Tissue, Cells) Assay_Setup Pipette Samples, Standards, and Blank into Microplate Sample_Prep->Assay_Setup Standard_Prep Prepare Working Standards Standard_Prep->Assay_Setup Reagent_Addition Add this compound Reagent Mix (Buffer, Reductant, Chromogen) Assay_Setup->Reagent_Addition Incubation Incubate at specified temperature and time Reagent_Addition->Incubation Measurement Read Absorbance (e.g., 580-595 nm) Incubation->Measurement Analysis Calculate Iron Concentration Measurement->Analysis

Caption: General experimental workflow for the this compound iron assay.

Sample Preparation
  • Collect whole blood and allow it to clot at room temperature for 30 minutes for serum collection. For plasma, collect blood in tubes containing heparin as an anticoagulant. Avoid using other anticoagulants like EDTA.[1]

  • Centrifuge the blood samples at 1,000-2,000 x g for 10-15 minutes at 4°C.[4]

  • Carefully collect the supernatant (serum or plasma) without disturbing the cell pellet.

  • Samples can be used immediately or stored at -80°C for later analysis. Serum iron is stable for 4 days at 20-25°C and 7 days at 2-8°C.[1] Hemolyzed samples should be avoided as they can lead to falsely elevated iron levels.[3]

  • Excise and weigh the tissue sample.

  • Wash the tissue with ice-cold PBS to remove any blood contamination.

  • Homogenize the tissue in an appropriate volume of Iron Assay Buffer on ice.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.[5]

  • Collect the supernatant for the iron assay.

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in Iron Assay Buffer.

  • Lyse the cells by sonication or homogenization on ice.

  • Centrifuge the lysate at high speed to remove insoluble material.

  • The resulting supernatant is ready for analysis.

Microplate Assay Protocol
  • Pipette 100 µL of the Blank (deionized water), Working Iron Standards, and prepared samples into separate wells of a 96-well microplate.

  • Add 1000 µL of the this compound working reagent (containing buffer, reducing agent, and this compound) to each well.[1]

  • Mix the contents of the wells thoroughly.

  • Incubate the plate for 5 minutes at 37°C or 10 minutes at room temperature (20-25°C).[1]

  • Measure the absorbance at a wavelength between 578 nm and 582 nm using a microplate reader.[1] The final colored complex is stable for at least one hour.[1]

Data Analysis
  • Subtract the absorbance of the Blank from the absorbance of all standards and samples.

  • Plot a standard curve of the corrected absorbance values of the Working Iron Standards versus their corresponding concentrations.

  • Determine the iron concentration of the samples from the standard curve.

  • If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration in the original sample.

Quantitative Data Summary

Expected Iron Concentrations in Human Serum
PopulationIron Concentration (µg/dL)Iron Concentration (µmol/L)
Adult Males 80 - 18014 - 32
Adult Females 60 - 16011 - 29
Newborns 100 - 250
Children 50 - 120
Source:[6]
Assay Performance Characteristics
ParameterValue
Linearity Up to 400 µg/dL. For higher concentrations, dilute the sample (1:1 with 0.9% NaCl) and multiply the result by 2.[1]
Wavelength Hg 578 nm or 582 nm[1]
Incubation Time 5 min at 37°C or 10 min at 20-25°C[1]
Color Stability At least 1 hour[1]

Troubleshooting

IssuePotential CauseRecommended Solution
High Background Absorbance - Reagent contamination- Contaminated glassware/plasticware- Prepare fresh reagents.- Use acid-washed glassware or new disposable plasticware.
Low Sensitivity - Incorrect wavelength- Reagent degradation- Ensure the microplate reader is set to the correct wavelength.- Use freshly prepared reagents and store them properly.
High Variability between Replicates - Pipetting errors- Incomplete mixing- Use calibrated pipettes and ensure proper technique.- Mix the contents of the wells thoroughly after reagent addition.
Unexpectedly High or Low Results - Sample hemolysis or lipemia- Presence of interfering substances (e.g., certain drugs, other anticoagulants)- Use fresh, non-hemolyzed, and non-lipemic samples.- Review sample collection and handling procedures. Consider potential drug interferences.[1]

Conclusion

The this compound method provides a robust and sensitive platform for the quantification of iron in a variety of biological samples. By following the detailed protocols and guidelines presented in this application note, researchers can achieve accurate and reproducible results, facilitating advancements in our understanding of iron metabolism and its role in health and disease.

References

Troubleshooting & Optimization

how to prevent copper interference in Nitro-paps zinc assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during the Nitro-PAPS zinc assay, with a specific focus on preventing copper interference.

Frequently Asked Questions (FAQs)

Q1: What is the this compound zinc assay and how does it work?

The this compound zinc assay is a colorimetric method used for the quantitative determination of zinc in various biological samples. The assay relies on the reaction of zinc ions with the chromogenic reagent 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (this compound). This reaction forms a purple-colored complex, and the absorbance of this complex is measured spectrophotometrically, typically around 575 nm. The intensity of the color is directly proportional to the zinc concentration in the sample.[1][2]

Q2: Why is copper interference a problem in the this compound zinc assay?

This compound is not entirely specific to zinc and can also react with other divalent metal ions, most notably copper (Cu²⁺) and iron (Fe²⁺).[3][4] If present in the sample, these interfering ions will also form a colored complex with this compound, leading to an overestimation of the zinc concentration and yielding inaccurate results.

Q3: What are the primary methods to prevent copper interference in this assay?

There are two main strategies to counteract copper interference in the this compound zinc assay:

  • Masking and Demasking System: This approach involves adding a masking agent to bind all potentially interfering metal ions. A subsequent demasking step then selectively releases only zinc to react with the this compound reagent.[3][5]

  • Use of Specific Chelating Agents: This method incorporates chelating agents into the assay buffer that preferentially bind to copper and other interfering ions, preventing them from reacting with this compound.[1][2]

Troubleshooting Guide

Issue Possible Cause Solution
Artificially high zinc readings Copper or iron interference.Implement a copper masking strategy. See the detailed protocols below for using either a cyanide-based masking/demasking system or a chelating agent cocktail.[1][3]
Inconsistent or non-reproducible results Incomplete masking of interfering ions or incomplete demasking of zinc.Ensure the concentrations of masking and demasking agents are optimized and that incubation times are sufficient. Refer to the quantitative data table and protocols.
Contamination from labware.Use disposable plasticware or acid-washed (1M HNO₃ or 1M HCl) glassware to avoid metal contamination.[6]
Low signal or sensitivity Incorrect pH of the reaction buffer.The reaction is pH-sensitive. Ensure the buffer is at the recommended pH, typically around 8.1-8.2.[1][3]
Degradation of reagents.Store reagents as recommended by the manufacturer, typically at 2-8°C and protected from light.[1][2] Prepare working solutions fresh.

Quantitative Data Summary

The following table summarizes the concentrations of reagents used in two different methods to prevent copper interference.

MethodReagentConcentrationPurpose
Masking and Demasking Potassium Cyanide (KCN)2.5 - 7.5 mmol/LMasks Cu²⁺, Fe²⁺, and Zn²⁺
Chloral (B1216628) Hydrate (B1144303)> 0.5 mol/LSelectively demasks Zn²⁺
Chelating Additives Salicylaldoxime12.5 mmol/LChelates interfering ions
Dimethylglyoxime1.25 mmol/LChelates interfering ions
Borate Buffer370 mmol/L (pH 8.2)Maintains optimal pH for the assay and chelation

Experimental Protocols

Protocol 1: Masking and Demasking with Cyanide and Chloral Hydrate

This protocol is adapted from a method for serum zinc determination and effectively eliminates interference from copper and iron.[3][5]

Reagents:

  • GTAC Solution: A solution containing a buffer (e.g., Tris), sodium L-ascorbate, and potassium cyanide (KCN).

  • This compound Solution (0.6 mmol/L): The chromogenic reagent.

  • Chloral Hydrate Solution (1 mol/L): The demasking agent.

  • Zinc Standard Solutions

Procedure:

  • Sample Preparation: Prepare your samples and zinc standards in an appropriate buffer.

  • Masking Step: Add KCN solution to your samples and standards to a final concentration of 2.5-7.5 mmol/L. This will form cyanide complexes with zinc, copper, and iron. Incubate for at least 3 minutes.

  • Color Reaction: Add the this compound solution to the mixture.

  • Demasking Step: Add chloral hydrate solution to a final concentration greater than 0.5 mol/L. This will selectively dissociate the zinc-cyanide complex, allowing zinc to react with this compound.

  • Incubation: Incubate for a specified time to allow for color development.

  • Measurement: Read the absorbance at 574 nm.

Protocol 2: Using a Chelating Agent Cocktail

This protocol is based on the composition of commercially available zinc assay kits that utilize chelating agents to prevent interference.[1][2]

Reagents:

  • Reagent 1 (Buffer with Chelators):

    • Borate buffer (370 mmol/L, pH 8.2)

    • Salicylaldoxime (12.5 mmol/L)

    • Dimethylglyoxime (1.25 mmol/L)

  • Reagent 2 (Chromogen):

    • This compound (0.40 mmol/L)

  • Zinc Standard Solutions

Procedure:

  • Working Reagent Preparation: Mix Reagent 1 and Reagent 2 according to the kit instructions (a common ratio is 4 parts of Reagent 1 to 1 part of Reagent 2).[2]

  • Reaction Initiation: Add your sample or zinc standard to the working reagent. The chelating agents in the buffer will bind to copper and iron, preventing them from reacting.

  • Incubation: Incubate at room temperature for approximately 5 minutes to allow the zinc to react with the this compound and for the color to develop.[2]

  • Measurement: Read the absorbance at 575-582 nm.[1][2]

Visualizations

Copper_Interference_Mechanism Zn Zn²⁺ Zn_Complex Zn-Nitro-PAPS Complex (Purple - Correct Signal) Zn->Zn_Complex Cu Cu²⁺ (Interferent) Cu_Complex Cu-Nitro-PAPS Complex (Purple - False Signal) Cu->Cu_Complex NitroPAPS This compound NitroPAPS->Zn_Complex NitroPAPS->Cu_Complex Masking_Demasking_Workflow start Sample containing Zn²⁺ and Cu²⁺ masking Add KCN (Masking Agent) start->masking masked_state Zn(CN)₄²⁻ and Cu(CN)₄³⁻ complexes formed masking->masked_state add_nitropaps Add this compound masked_state->add_nitropaps demasking Add Chloral Hydrate (Demasking Agent) add_nitropaps->demasking selective_reaction Selective release of Zn²⁺ to react with this compound demasking->selective_reaction measurement Measure Absorbance of Zn-Nitro-PAPS Complex selective_reaction->measurement Chelating_Agent_Workflow start Sample containing Zn²⁺ and Cu²⁺ add_reagent Add working reagent containing: - this compound - Salicylaldoxime - Dimethylglyoxime start->add_reagent chelation Salicylaldoxime & Dimethylglyoxime preferentially bind Cu²⁺ add_reagent->chelation zn_reaction Free Zn²⁺ reacts with this compound chelation->zn_reaction measurement Measure Absorbance of Zn-Nitro-PAPS Complex zn_reaction->measurement

References

Technical Support Center: Troubleshooting the Nitro-PAPS Method

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low sensitivity issues encountered during experiments using the Nitro-PAPS method. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the this compound method and what is it used for?

The this compound method is a colorimetric assay primarily used for the quantitative determination of iron in biological samples, particularly serum.[1][2] It can also be adapted for the measurement of other metal ions, such as zinc.[3] The principle of the assay for iron determination involves the dissociation of ferric iron (Fe³⁺) from its carrier protein (transferrin) in an acidic medium, followed by its reduction to ferrous iron (Fe²⁺). The ferrous ions then react with the chromogen, this compound (2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol), to form a stable, colored complex. The absorbance of this complex is directly proportional to the iron concentration in the sample.[1]

Q2: I am not getting any color development in my assay. What are the primary reasons for this?

A complete lack of color development can be due to several critical errors. Firstly, ensure that all necessary reagents, especially the this compound chromogen and the reducing agent, have been added to the reaction mixture. Secondly, check the stability and integrity of your reagents; degraded reagents are a common cause of assay failure. Finally, confirm that the pH of the reaction is within the optimal range for color development.

Q3: My absorbance readings are very low. How can I determine if this is due to my sample or the assay itself?

To distinguish between a sample-specific issue and a general assay problem, it is crucial to run proper controls. Include a positive control with a known concentration of the analyte (e.g., an iron standard). If the positive control yields the expected absorbance value, the issue likely lies with your experimental samples (e.g., very low analyte concentration, presence of interfering substances). If the positive control also shows low absorbance, the problem is with the assay setup (e.g., reagents, incubation conditions, or instrument settings).

Troubleshooting Guide: Low Sensitivity

This guide provides a structured approach to identifying and resolving common causes of low sensitivity in the this compound assay.

Issue 1: Weak or No Colorimetric Signal
Potential Cause Troubleshooting Steps
Reagent Degradation or Improper Preparation - This compound Reagent: This reagent is light-sensitive and should be stored protected from light at 2-8°C.[4] Prepare fresh working solutions regularly. Do not use if the reagent appears turbid.[1] - Reducing Agent (e.g., Ascorbic Acid, Thiourea): Reducing agents can be unstable and lose activity over time. Prepare fresh solutions of the reducing agent for each experiment. The choice and concentration of the reducing agent can significantly impact the results.[5][6] - Buffer: Ensure the buffer is at the correct pH. For iron determination, a slightly acidic pH (e.g., 4.8) is required for the dissociation and reduction of iron.[1]
Suboptimal Reaction Conditions - pH: The pH of the reaction mixture is critical. Verify the pH of your final reaction mixture. For iron determination, an acidic environment is necessary to release iron from transferrin.[1] - Incubation Time and Temperature: Incomplete color development can occur if the incubation time is too short or the temperature is not optimal. Ensure you are following the recommended incubation parameters. For instance, a typical incubation is 5 minutes at 37°C or 10 minutes at 20-25°C.[1] The final color is generally stable for at least one hour.[1]
Instrumental Issues - Incorrect Wavelength: Ensure the spectrophotometer is set to the correct wavelength for measuring the absorbance of the this compound complex (typically around 580 nm for the iron complex).[1] - Instrument Calibration: Calibrate the spectrophotometer with a proper blank solution before taking measurements.
Issue 2: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Steps
Sample Handling and Preparation - Sample Quality: Use fresh, non-hemolyzed serum for iron determination.[1] Hemolysis can release hemoglobin, which interferes with the assay.[7][8] Lipemic samples can also cause interference.[7][8] - Anticoagulants: For plasma samples, only heparin should be used as an anticoagulant. Other anticoagulants may interfere with the assay.[1] - Pipetting Errors: Ensure accurate and consistent pipetting of all reagents and samples. Use calibrated pipettes.
Contamination - Glassware: Glassware can be a significant source of iron contamination. Use of disposable plasticware is recommended. If using glassware, it should be made iron-free by rinsing with diluted hydrochloric or nitric acid, followed by multiple rinses with iron-free deionized water.[1]
Issue 3: High Background or Interference
Potential Cause Troubleshooting Steps
Interfering Substances in the Sample - Hemolysis: Hemolysis releases hemoglobin, which absorbs light in the same region as the this compound complex, leading to falsely elevated results or interference.[7][9] Visually inspect samples for any pink or red discoloration. If hemolyzed, a new sample should be collected. - Lipemia: High levels of lipids can cause turbidity, which interferes with spectrophotometric readings.[7][9] Centrifugation at high speed may help to clarify the sample. - Bilirubin (B190676): High concentrations of bilirubin can interfere with colorimetric assays.[7] - Other Metal Ions: Other metal ions, such as copper and zinc, can potentially interfere with the assay. The addition of a specific chelating agent, such as thioglycollate, can be used to mask these interfering ions.[2]
Reagent Blank Absorbance is Too High - Contaminated Reagents: If the reagent blank shows high absorbance, one or more of your reagents may be contaminated with the analyte or an interfering substance. Prepare fresh reagents and re-measure. - Water Quality: Use high-purity, iron-free deionized water for reagent preparation and dilutions.

Data Presentation

Table 1: Reagent Concentrations for Serum Iron Determination

ReagentConcentrationReference
Guanidine Hydrochloride2.2 mol/L[1]
This compound26 µmol/L[1]
Thiourea60.0 mmol/L[1]

Table 2: Key Experimental Parameters for the this compound Iron Assay

ParameterValueReference
Wavelength578 - 582 nm[1]
Incubation Temperature37°C or 20-25°C[1]
Incubation Time5 minutes at 37°C or 10 minutes at 20-25°C[1]
pH4.8[1]
Sample Volume100 µl[1]
Reagent Volume1000 µl[1]

Experimental Protocols

Detailed Protocol for Serum Iron Determination using the this compound Method

This protocol is a generalized procedure based on available data.[1] Users should optimize the protocol for their specific experimental conditions and reagents.

1. Reagent Preparation:

  • Reagent R: Prepare a solution containing 2.2 mol/L Guanidine Hydrochloride, 26 µmol/L this compound, and 60.0 mmol/L Thiourea. The pH should be adjusted to 4.8. Store this reagent at 2-8°C and protect it from light.

  • Iron Standard: Prepare a standard solution of a known iron concentration.

  • Blank: Use iron-free deionized water.

2. Assay Procedure:

  • Label three cuvettes: "Blank", "Standard", and "Sample".

  • To the "Blank" cuvette, add 100 µl of deionized water.

  • To the "Standard" cuvette, add 100 µl of the iron standard solution.

  • To the "Sample" cuvette, add 100 µl of the serum sample.

  • To each of the three cuvettes, add 1000 µl of Reagent R.

  • Mix the contents of each cuvette thoroughly.

  • Incubate the cuvettes for 5 minutes at 37°C or for 10 minutes at 20-25°C.

  • After incubation, measure the absorbance of the "Standard" and "Sample" at 580 nm against the "Blank". The color is stable for approximately one hour.

3. Calculation: Iron Concentration (µg/dl) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Visualizations

Nitro_PAPS_Pathway cluster_dissociation Step 1: Dissociation and Reduction cluster_color_formation Step 2: Color Formation cluster_detection Step 3: Detection Transferrin_Fe3 Transferrin-Fe³⁺ Complex Fe3_ion Fe³⁺ (Ferric Iron) Transferrin_Fe3->Fe3_ion Dissociation Acidic_pH Acidic pH (e.g., 4.8) Reducing_Agent Reducing Agent (e.g., Thiourea, Ascorbic Acid) Fe2_ion Fe²⁺ (Ferrous Iron) Fe3_ion->Fe2_ion Reduction Colored_Complex This compound-Fe²⁺ Complex (Colored) Fe2_ion->Colored_Complex Complexation Nitro_PAPS This compound (Chromogen) Spectrophotometer Spectrophotometer (Absorbance at ~580 nm) Colored_Complex->Spectrophotometer Measurement

Caption: Signaling pathway of the this compound method for iron determination.

Troubleshooting_Workflow cluster_sample_issues Troubleshoot Sample cluster_assay_issues Troubleshoot Assay Start Low Sensitivity Observed Check_Controls Check Positive and Negative Controls Start->Check_Controls Controls_OK Controls are OK Check_Controls->Controls_OK Yes Controls_Not_OK Controls are NOT OK Check_Controls->Controls_Not_OK No Check_Sample_Quality Inspect Sample for Hemolysis/Lipemia Controls_OK->Check_Sample_Quality Check_Reagents Check Reagent Preparation and Stability Controls_Not_OK->Check_Reagents Check_Analyte_Concentration Consider Sample Dilution or Concentration Check_Sample_Quality->Check_Analyte_Concentration Check_Interference Investigate Potential Interfering Substances Check_Analyte_Concentration->Check_Interference Resolve Issue Resolved Check_Interference->Resolve Check_Conditions Verify Reaction Conditions (pH, Temp, Time) Check_Reagents->Check_Conditions Check_Instrument Check Instrument Settings and Calibration Check_Conditions->Check_Instrument Check_Instrument->Resolve

Caption: Logical workflow for troubleshooting low sensitivity in the this compound method.

References

effect of pH on Nitro-paps color development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nitro-PAPS (2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol) for colorimetric assays.

Troubleshooting Guides

Issue: Low or No Color Development

Possible Cause 1: Suboptimal pH of the reaction buffer.

The formation and stability of the this compound-metal complex are highly dependent on the pH of the reaction medium. An incorrect pH can lead to incomplete complex formation and, consequently, low or no color development.

Troubleshooting Steps:

  • Verify Buffer pH: Calibrate your pH meter and measure the pH of your final reaction mixture.

  • Consult Optimal pH Data: Refer to the table below for the recommended pH for the specific metal you are analyzing. For instance, iron determination with this compound is typically performed in an acidic medium (pH 4.8), while zinc determination is often carried out in an alkaline solution (pH 8.2).[1][2]

  • pH Optimization Experiment: If you are developing a new assay or using a different buffer system, it is crucial to perform a pH optimization experiment. See the detailed protocol below.

Issue: Inconsistent or Unstable Color Readings

Possible Cause 1: pH Drift during the experiment.

The pH of the reaction mixture may change over time, especially if the buffer capacity is insufficient. This can lead to a gradual change in absorbance, resulting in inconsistent readings.

Troubleshooting Steps:

  • Check Buffer Strength: Ensure your buffer concentration is adequate to maintain a stable pH throughout the assay incubation period.

  • Monitor pH Over Time: Measure the pH of your reaction mixture at the beginning and end of the incubation to check for any significant drift.

  • Re-evaluate Buffer Choice: Some buffer systems are more susceptible to temperature-induced pH changes. Consider using a buffer with a lower temperature coefficient if your assay involves temperature shifts.

Possible Cause 2: pH-dependent instability of the colored complex.

The stability of the formed this compound-metal complex can be pH-dependent.[3] At a suboptimal pH, the complex may dissociate over time, leading to a decrease in absorbance.

Troubleshooting Steps:

  • Conduct a Time-Course Experiment: At your determined optimal pH, measure the absorbance of the reaction mixture at several time points after color development to assess the stability of the colored product. The final color of the iron-Nitro-PAPS complex is reported to be stable for at least one hour.[1]

  • Review Literature for Stability Data: Check scientific literature for data on the stability of the specific metal-Nitro-PAPS complex you are working with at different pH values.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound color development?

A1: The optimal pH is dependent on the specific metal ion being measured. For iron (Fe²⁺), the reaction is typically carried out at an acidic pH of 4.8.[1] For zinc (Zn²⁺), an alkaline pH in the range of 7.8-8.5 is optimal, with some kits using a borate (B1201080) buffer at pH 8.20.[2][4] It is highly recommended to determine the optimal pH for your specific experimental conditions.

Q2: How does pH affect the absorbance of the this compound reagent itself?

A2: The this compound reagent itself can exhibit changes in absorbance at different pH values. It is crucial to use a reagent blank that has the same pH as your samples to correct for any background absorbance from the reagent. A study on the this compound/Zinc complex showed that the absorbance of the pure this compound reagent is also influenced by pH.

Q3: Can I use a different buffer system than what is recommended in a published protocol?

A3: Yes, but it is essential to validate its performance. Different buffer components can sometimes interact with the metal ions or the this compound reagent. If you switch to a different buffer system, you must perform a pH optimization experiment and verify that it does not interfere with the assay.

Q4: My absorbance readings are fluctuating. Could this be a pH issue?

A4: Yes, fluctuating absorbance readings can be a symptom of an unstable pH. This "pH drift" can be caused by an inadequate buffer capacity or by temperature changes affecting the buffer's pKa. We recommend checking the pH of your reaction at the beginning and end of your experiment and ensuring your buffer concentration is sufficient.

Q5: Why is my color fading over time?

A5: Color fading can indicate that the this compound-metal complex is unstable under your current conditions. The stability of this complex is often pH-dependent.[3] Ensure you are operating at the optimal pH for stability. For example, the iron-Nitro-PAPS complex is stable for at least an hour at the recommended pH.[1] If the problem persists, you may need to conduct a time-course experiment to determine the window of color stability for your specific assay.

Data Presentation

Table 1: Effect of pH on this compound Color Development for Different Metal Ions

Metal IonRecommended pHBuffer System ExampleWavelength (nm)Reference
Iron (Fe²⁺)4.8Guanidine hydrochloride578-582[1]
Zinc (Zn²⁺)7.8 - 8.5Tris or Borate571-574[2][4]

Experimental Protocols

Protocol: Determination of Optimal pH for a Metal-Nitro-PAPS Colorimetric Assay

Objective: To determine the optimal pH for the color development of a specific metal-Nitro-PAPS complex.

Materials:

  • This compound reagent solution

  • Standard solution of the metal ion of interest

  • A series of buffers covering a wide pH range (e.g., acetate, phosphate, Tris, borate buffers at 0.1 M increments from pH 4 to 9)

  • Spectrophotometer

  • pH meter

  • Micropipettes and tips

  • 96-well plate or cuvettes

Methodology:

  • Prepare a series of reaction mixtures: For each pH value to be tested, prepare a set of reactions in triplicate. Each reaction should contain:

    • The chosen buffer at a specific pH.

    • A constant concentration of the metal ion standard.

    • A constant concentration of the this compound reagent.

  • Prepare reagent blanks: For each pH value, prepare a corresponding blank containing the buffer and the this compound reagent, but no metal ion standard.

  • Incubate: Mix the components and incubate all samples and blanks at the desired reaction temperature for a specified period to allow for color development.

  • Measure Absorbance: Following incubation, measure the absorbance of each sample and blank at the wavelength maximum for the metal-Nitro-PAPS complex (e.g., ~580 nm for iron, ~574 nm for zinc).

  • Correct for Blank Absorbance: For each sample, subtract the absorbance of its corresponding reagent blank.

  • Plot and Determine Optimal pH: Plot the mean corrected absorbance values against the pH. The pH that yields the highest absorbance is the optimal pH for your assay under these conditions.

Mandatory Visualization

Nitro-PAPS_pH_Troubleshooting_Workflow start Start: Inconsistent or Low Color Development check_pH Is the reaction buffer pH correct? start->check_pH measure_pH Action: Measure pH of the final reaction mix. check_pH->measure_pH No check_stability Are the color readings unstable over time? check_pH->check_stability Yes correct_pH Action: Adjust buffer pH to the optimal range. measure_pH->correct_pH end_resolved Issue Resolved correct_pH->end_resolved pH_optimization Is this a new assay or buffer system? run_optimization Action: Perform pH optimization experiment. pH_optimization->run_optimization Yes check_buffer_strength Is the buffer strength adequate? pH_optimization->check_buffer_strength No run_optimization->end_resolved check_stability->pH_optimization No time_course Action: Conduct a time-course experiment to check color stability. check_stability->time_course Yes time_course->end_resolved increase_buffer Action: Increase buffer concentration. check_buffer_strength->increase_buffer No end_unresolved Issue Persists: Consider other factors (e.g., interfering substances) check_buffer_strength->end_unresolved Yes increase_buffer->end_resolved

Caption: Troubleshooting workflow for pH-related issues in this compound assays.

References

Technical Support Center: Optimizing the Nitro-PAPS Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time and troubleshooting the Nitro-PAPS reaction for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for the this compound reaction?

A1: The optimal incubation time for the this compound reaction is dependent on the specific analyte (e.g., iron, zinc) and the reaction temperature. For most applications, a rapid color development is expected. Below are typical starting points for optimization.

Q2: What is the principle of the this compound reaction?

A2: The this compound [2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol] reaction is a colorimetric assay. In the presence of a specific metal ion, such as ferrous iron (Fe²⁺) or zinc (Zn²⁺), this compound forms a highly colored complex. The intensity of the color, measured by absorbance, is directly proportional to the concentration of the metal ion in the sample.[1] For the determination of iron, an acidic medium is used to dissociate iron from its carrier protein, transferrin, and a reducing agent is added to convert ferric iron (Fe³⁺) to its ferrous form (Fe²⁺), which can then react with this compound.[1]

Q3: Can I use plasma samples for the this compound assay?

A3: Heparinized plasma is generally suitable for this compound assays. However, it is crucial to avoid other anticoagulants as they may interfere with the reaction.[1] For best results, fresh, non-hemolyzed serum is the specimen of choice.[1]

Q4: How stable is the colored complex formed in the this compound reaction?

A4: The final colored complex is typically stable for a defined period, allowing for accurate measurement. For instance, in some iron assays, the color is stable for up to one hour.[1] However, it is always recommended to read the absorbance within the timeframe specified in your protocol.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or weak color development Reagent issue- Ensure this compound reagent is not expired and has been stored correctly, protected from light and moisture.- Do not use the reagent if it appears turbid.[1]
Incorrect pH- Verify the pH of the reaction buffer is within the optimal range for the specific metal being assayed.
Incomplete reduction of iron (for iron assays)- Confirm that the reducing agent was added and is active.- Prepare fresh reducing agent solution if necessary.
Presence of chelating agents- Avoid using anticoagulants other than heparin.[1]- Ensure all glassware is thoroughly rinsed with deionized water to remove any residual chelating agents.
High background or falsely elevated results Contaminated glassware- Use disposable plasticware or acid-washed (e.g., with dilute hydrochloric or nitric acid) and thoroughly rinsed glassware to avoid metal contamination.[1]
Sample interference- Hemolysis, lipemia, and high levels of bilirubin (B190676) can interfere with the assay.[2] Use fresh, non-hemolyzed, and non-lipemic samples whenever possible.- If samples are lipemic, centrifugation at a high speed may help to clarify them.
Interference from other metals- For iron assays, interference from copper and zinc can be eliminated by adding a masking agent like thioglycolic acid.[3]
Inconsistent or non-reproducible results Temperature fluctuations- Ensure a stable incubation temperature. Use a water bath or incubator for precise temperature control.
Inaccurate pipetting- Calibrate and use appropriate micropipettes for all reagent and sample additions.
Sample variability- Ensure proper sample collection and handling procedures are followed consistently. Serum or plasma should be separated from cells promptly.[1]

Experimental Protocols

Protocol 1: Determination of Serum Iron

This protocol is a general guideline for the colorimetric determination of iron in serum using the this compound method.

1. Reagent Preparation:

  • Iron Releasing Reagent: Prepare a buffer at an acidic pH (e.g., 4.8) containing a reducing agent like ascorbic acid or thiourea.

  • Color Reagent: A solution containing this compound.

  • Iron Standard: A solution of known iron concentration.

2. Assay Procedure:

  • Pipette the sample (serum), standard, and a blank (deionized water) into respective tubes.

  • Add the Iron Releasing Reagent to all tubes. Mix well.

  • Incubate for 5 minutes at 37°C or 10 minutes at room temperature (20-25°C) to allow for the dissociation and reduction of iron.[1]

  • Add the Color Reagent to all tubes. Mix well.

  • Incubate for a further 5 minutes at 37°C or 10 minutes at room temperature.

  • Measure the absorbance of the sample and standard against the blank at the appropriate wavelength (e.g., 582 nm).[1]

3. Calculation:

  • Calculate the iron concentration in the sample by comparing its absorbance to that of the iron standard.

Protocol 2: Determination of Serum Zinc

This protocol provides a general method for the colorimetric determination of zinc in serum using this compound.

1. Reagent Preparation:

  • Reaction Buffer: Prepare a buffer at an alkaline pH (e.g., 8.2).

  • Color Reagent: A solution containing this compound.

  • Zinc Standard: A solution of known zinc concentration.

2. Assay Procedure:

  • Pipette the sample (serum), standard, and a blank (deionized water) into respective tubes.

  • Add the Reaction Buffer to all tubes.

  • Add the Color Reagent to all tubes. Mix well.

  • Incubate for 5 minutes at 37°C or room temperature (20-25°C).

  • Measure the absorbance of the sample and standard against the blank at the appropriate wavelength (e.g., 574 nm).[4]

3. Calculation:

  • Calculate the zinc concentration in the sample by comparing its absorbance to that of the zinc standard.

Quantitative Data Summary

ParameterIron AssayZinc Assay
Typical Incubation Time 5 min at 37°C or 10 min at 20-25°C[1]5 min at 37°C or room temperature
Typical Incubation Temperature 37°C or 20-25°C[1]37°C or room temperature
Wavelength for Absorbance ~580 nm[1]~575 nm
pH Acidic (e.g., 4.8)[1]Alkaline (e.g., 8.2)

Visualizations

Nitro_PAPS_Iron_Assay_Workflow cluster_sample_prep Sample Preparation cluster_reaction Reaction Steps cluster_measurement Measurement Sample Serum/Plasma Sample Add_Releasing_Agent Add Iron Releasing Agent Sample->Add_Releasing_Agent Standard Iron Standard Standard->Add_Releasing_Agent Blank Blank (Water) Blank->Add_Releasing_Agent Incubate1 Incubate (e.g., 5 min @ 37°C) Add_Releasing_Agent->Incubate1 Dissociates & Reduces Fe³⁺ to Fe²⁺ Add_Color_Reagent Add this compound Color Reagent Incubate1->Add_Color_Reagent Incubate2 Incubate (e.g., 5 min @ 37°C) Add_Color_Reagent->Incubate2 Forms Colored Complex Measure_Absorbance Measure Absorbance (~580 nm) Incubate2->Measure_Absorbance

Caption: Workflow for the this compound Iron Assay.

Troubleshooting_Logic Start Unexpected Results Weak_Signal Weak or No Signal Start->Weak_Signal High_Background High Background Start->High_Background Inconsistent_Results Inconsistent Results Start->Inconsistent_Results Check_Reagents Check Reagent Viability & pH Weak_Signal->Check_Reagents Possible Cause Check_Reduction Verify Iron Reduction (for Iron Assay) Weak_Signal->Check_Reduction Possible Cause Check_Chelators Check for Chelating Agents Weak_Signal->Check_Chelators Possible Cause Check_Glassware Use Acid-Washed or Disposable Glassware High_Background->Check_Glassware Possible Cause Check_Sample Assess Sample for Hemolysis/Lipemia High_Background->Check_Sample Possible Cause Use_Masking_Agent Add Masking Agent for Interfering Metals High_Background->Use_Masking_Agent Possible Cause Control_Temp Ensure Stable Incubation Temperature Inconsistent_Results->Control_Temp Possible Cause Verify_Pipetting Calibrate and Check Pipetting Technique Inconsistent_Results->Verify_Pipetting Possible Cause Standardize_Handling Standardize Sample Collection & Handling Inconsistent_Results->Standardize_Handling Possible Cause

References

Technical Support Center: Troubleshooting Nitro-PAPS Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting high background in Nitro-PAPS (Sulfotransferase) assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound assay?

A "this compound" assay in the context of sulfotransferase (SULT) activity is typically a colorimetric assay that measures the enzymatic transfer of a sulfuryl group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate.[1][2] The "Nitro" component often refers to a chromogenic substrate, such as p-nitrophenol (PNP), which, upon modification by the enzyme, results in a colored product that can be quantified spectrophotometrically.[2] High background in these assays can obscure the true signal, leading to inaccurate results.

Q2: What are the common causes of high background in these assays?

High background can stem from several factors, including issues with reagents, the experimental setup, or the samples themselves. Common causes include:

  • Contamination: Reagents, buffers, or samples may be contaminated with substances that interfere with the assay.[3]

  • Non-specific Binding: The enzyme or substrate may bind non-specifically to the microplate wells.[4]

  • Substrate Instability: The chromogenic substrate may spontaneously break down, leading to a high background signal.

  • Improper Reagent Preparation or Storage: Incorrect buffer pH, expired reagents, or improper storage can all contribute to high background.[5]

  • Issues with the Plate Reader: Incorrect wavelength settings or a dirty plate can lead to inaccurate readings.[3][5]

Q3: How can I determine the source of the high background?

To pinpoint the source of high background, it is essential to run proper controls. These should include:

  • No-Enzyme Control: This control contains all reaction components except the sulfotransferase enzyme. A high signal in this well suggests that the substrate is unstable or that there is a contaminating enzyme in your sample or reagents.[6]

  • No-Substrate Control: This control contains the enzyme and PAPS but lacks the acceptor substrate. A high signal here could indicate the presence of an endogenous substrate in your enzyme preparation or that the enzyme preparation itself is contaminated.[6]

  • Buffer/Reagent Blanks: Wells containing only the reaction buffer and individual reagents can help identify contaminated solutions.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting high background in your this compound sulfotransferase assays.

Issue 1: High Background in All Wells, Including Controls

If you observe high background across your entire plate, including your negative controls, the issue is likely systemic.

Potential Cause Recommended Solution
Reagent Contamination Prepare all buffers and reagent solutions fresh using high-purity water and reagents. Ensure dedicated labware is used to prevent cross-contamination.[3]
Substrate Instability Check the stability of your chromogenic substrate at the assay pH and temperature. Consider preparing the substrate solution immediately before use.
Incorrect Plate Reading Verify that the plate reader is set to the correct wavelength for your chromogen.[5] Clean the bottom of the plate before reading.[3]
Extended Incubation Time Reduce the incubation time.[7] A time-course experiment can help determine the optimal incubation period where the specific signal is high and the background is low.
Issue 2: High Background in Sample Wells Only

If the high background is confined to the wells containing your sample, the issue is likely related to the sample itself.

Potential Cause Recommended Solution
Sample Interference Some compounds in your sample may interfere with the assay. Consider deproteinizing your samples using methods like PCA precipitation or a 10 kDa spin filter.[5]
Endogenous Enzyme Activity Your sample may contain enzymes that can act on the substrate. Running a no-PAPS control with your sample can help identify this issue.
Sample Contamination Ensure proper sample handling and storage to prevent microbial or chemical contamination.[3]

Experimental Protocols

General Protocol for a Colorimetric Sulfotransferase Assay

This protocol is a general guideline for a colorimetric sulfotransferase assay using a chromogenic substrate like p-nitrophenol.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM potassium phosphate, pH 7.0). Ensure the buffer is at room temperature before use.[5]

    • PAPS Solution: Prepare a stock solution of PAPS in the assay buffer. Store on ice.

    • Substrate Solution: Prepare a stock solution of the chromogenic substrate (e.g., p-nitrophenol) in a suitable solvent and dilute to the final working concentration in the assay buffer.

    • Enzyme Solution: Dilute the sulfotransferase enzyme to the desired concentration in ice-cold dilution buffer (e.g., assay buffer containing BSA and DTT).[6]

  • Assay Procedure:

    • Add the assay components to the wells of a clear, flat-bottom 96-well plate. A typical reaction mixture may include:

      • Assay Buffer

      • Substrate Solution

      • PAPS Solution

      • Sample or Enzyme Solution

    • Initiate the reaction by adding the enzyme or PAPS.

    • Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined amount of time (e.g., 30 minutes).[6]

    • Stop the reaction by adding a stop solution (e.g., a basic solution to develop the color of p-nitrophenolate).

    • Read the absorbance at the appropriate wavelength (e.g., 400-405 nm for p-nitrophenolate).[2]

Visualizations

Troubleshooting Workflow for High Background

Troubleshooting_High_Background Troubleshooting Workflow for High Background in this compound Assays start High Background Observed check_controls Analyze Controls: - No-Enzyme - No-Substrate - Blanks start->check_controls high_in_all High background in ALL wells (including controls) check_controls->high_in_all Yes high_in_samples High background in SAMPLE wells only check_controls->high_in_samples No reagent_issue Potential Reagent or Assay Condition Issue high_in_all->reagent_issue sample_issue Potential Sample-Specific Issue high_in_samples->sample_issue check_reagents 1. Prepare fresh reagents 2. Check substrate stability 3. Verify buffer pH reagent_issue->check_reagents check_conditions 1. Optimize incubation time/temp 2. Check plate reader settings reagent_issue->check_conditions resolve_systemic Systemic Issue Resolved check_reagents->resolve_systemic check_conditions->resolve_systemic check_interference 1. Deproteinize sample 2. Run sample-only control (no enzyme/PAPS) sample_issue->check_interference check_endogenous Run 'no-PAPS' control with sample sample_issue->check_endogenous resolve_sample Sample Issue Resolved check_interference->resolve_sample check_endogenous->resolve_sample

Caption: A flowchart for systematically troubleshooting high background.

General Experimental Workflow for a Colorimetric Sulfotransferase Assay

Experimental_Workflow General Workflow for a Colorimetric Sulfotransferase Assay prep_reagents 1. Prepare Reagents (Buffer, PAPS, Substrate, Enzyme) setup_plate 2. Set up 96-well Plate (including controls) prep_reagents->setup_plate add_components 3. Add Assay Components to Wells setup_plate->add_components initiate_reaction 4. Initiate Reaction (add enzyme or PAPS) add_components->initiate_reaction incubate 5. Incubate at Optimal Temperature initiate_reaction->incubate stop_reaction 6. Stop Reaction incubate->stop_reaction read_plate 7. Read Absorbance stop_reaction->read_plate analyze_data 8. Analyze Data read_plate->analyze_data

Caption: A typical experimental workflow for a colorimetric SULT assay.

References

minimizing interference from lipemia and hemolysis in Nitro-paps assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from lipemia and hemolysis in Nitro-PAPS assays.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and what is it used for?

The this compound assay is a colorimetric method used for the quantitative determination of various substances in biological samples, most commonly serum. The reagent, 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (this compound), forms a colored complex with the target analyte.[1][2][3] The intensity of the color, measured with a spectrophotometer, is directly proportional to the concentration of the analyte.[1] This assay is frequently used to measure serum iron and zinc levels.[1][3][4]

Q2: How do lipemia and hemolysis interfere with this compound assays?

Lipemia and hemolysis are common preanalytical sources of error in spectrophotometric assays like the this compound assay.[5][6][7]

  • Lipemia: The presence of a high concentration of lipids (triglycerides) in the sample causes turbidity or a milky appearance. This turbidity scatters light, leading to a falsely increased absorbance reading.[5][8][9] For the this compound iron assay, triglycerides have been found to significantly influence the results.[1]

  • Hemolysis: This occurs when red blood cells rupture and release their intracellular contents, including hemoglobin, into the serum or plasma.[6] Hemoglobin has its own absorbance spectrum which can overlap with that of the this compound color complex, leading to spectral interference.[6] Additionally, the release of intracellular components can alter the concentration of the analyte being measured. For instance, erythrocytes contain a much higher concentration of zinc than serum, so hemolysis can falsely elevate zinc levels.[4][10]

Q3: At what wavelength is the this compound assay typically read, and how does this relate to interference?

The colored complex formed in the this compound assay is typically measured at a wavelength between 570 nm and 585 nm.[1][3][4] Lipemic interference is generally more pronounced at shorter wavelengths; however, the light scattering caused by lipid particles can still affect absorbance readings in this range.[5][9] Hemoglobin has absorbance peaks that can potentially interfere with readings in this region of the spectrum as well.[6]

Troubleshooting Guides

This section provides a step-by-step approach to identifying and resolving issues related to lipemia and hemolysis in your this compound assays.

Issue 1: Visibly Turbid or Milky Sample (Suspected Lipemia)
  • Symptom: Your serum or plasma sample appears cloudy or milky, and you observe unexpectedly high or variable absorbance readings.

  • Cause: The sample is likely lipemic due to high concentrations of triglycerides.[1][5]

  • Troubleshooting Workflow:

Lipemia_Troubleshooting start Visibly Turbid Sample centrifuge High-Speed Centrifugation start->centrifuge Primary Method blank Use Sample Blank start->blank If Centrifugation is not possible analyze Analyze Cleared Supernatant centrifuge->analyze recollect Recollect Sample (Fasting) centrifuge->recollect If unable to clear ultracentrifuge Ultracentrifugation (Gold Standard) ultracentrifuge->analyze analyze->ultracentrifuge Interference Persists results Acceptable Results analyze->results Interference Resolved blank->results For Mild Lipemia blank->recollect If Interference Persists

Caption: Troubleshooting workflow for lipemic samples.

  • Solutions:

    • High-Speed Centrifugation: This is often the most practical and effective method for clearing lipemic samples.[11][12] A detailed protocol is provided in the "Experimental Protocols" section.

    • Ultracentrifugation: Considered the gold standard for removing lipids, though less commonly available.[13][14]

    • Sample Blanking: For mild lipemia, using a sample blank (the sample without the this compound reagent) can help to correct for the background absorbance caused by turbidity. However, this may not be sufficient for severely lipemic samples.

    • Sample Recollection: If possible, recollect the sample from the patient after a 12-hour fast to minimize post-prandial lipemia.[8]

Issue 2: Pink or Red-Tinged Sample (Suspected Hemolysis)
  • Symptom: Your serum or plasma has a pink to red color, and you are getting inaccurate results, particularly for zinc.

  • Cause: The sample is hemolyzed, leading to the release of hemoglobin and other intracellular components.[6]

  • Troubleshooting Workflow:

Hemolysis_Troubleshooting start Pink/Red Sample quantify Quantify Hemolysis (Hemoglobin Level) start->quantify threshold Below Threshold? quantify->threshold correct Apply Correction Factor threshold->correct Yes reject Reject Sample and Request Recollection threshold->reject No analyze Analyze and Report with Caveat correct->analyze

Caption: Troubleshooting workflow for hemolyzed samples.

  • Solutions:

    • Quantify Hemolysis: Determine the free hemoglobin concentration in your sample. Many automated analyzers provide a hemolysis index.

    • Assess Impact:

      • For the this compound zinc assay, hemoglobin concentrations below 500 mg/L (0.5 g/L) may not significantly affect the determination.[4] However, above this level, interference is likely even with blank correction.[4] One study suggests a threshold of 1 g/L hemoglobin to avoid a significant increase in zinc concentration.[15]

    • Correction Formulas: For some analytes, it is possible to establish a mathematical correction based on the hemoglobin concentration.[16][17][18] This involves creating a standard curve of interference by spiking samples with increasing amounts of hemolysate. A protocol for preparing a hemolysate is provided below.

    • Sample Rejection: If hemolysis is severe and a correction factor is not established or validated for your specific assay conditions, the most reliable approach is to reject the sample and request a new one, ensuring proper collection techniques to prevent hemolysis.[6]

Quantitative Data Summary

The following tables summarize the impact of lipemia and hemolysis on analytes commonly measured with the this compound assay.

Table 1: Effect of Lipemia on Analyte Measurement

AnalyteInterference DirectionNotes
IronPositive (falsely increased)Triglycerides are a known significant interferent.[1]
ZincPositive (falsely increased)Light scattering from lipids increases absorbance readings.

Table 2: Effect of Hemolysis on Analyte Measurement

AnalyteInterference DirectionHemoglobin Threshold for Significant InterferenceNotes
IronPositive (falsely increased)Not specifically defined for this compound, but hemolysis is known to interfere with iron assays.Hemoglobin release can spectrally interfere and also release iron from red blood cells.
ZincPositive (falsely increased)> 500 mg/L[4]Erythrocytes have a much higher zinc concentration than serum.[4][10]

Experimental Protocols

Protocol 1: High-Speed Centrifugation for Lipemic Sample Clarification

This protocol is adapted from established methods for lipid removal.[11][14]

  • Sample Preparation: Transfer 1.5 mL of the lipemic serum or plasma into a high-speed microcentrifuge tube.

  • Centrifugation: Centrifuge the sample at 10,000-15,000 x g for 15 minutes at room temperature.[13]

  • Lipid Layer Separation: After centrifugation, a solid layer of fat should be visible at the top of the sample.

  • Supernatant Collection: Carefully aspirate the clear infranatant (the serum/plasma below the lipid layer) using a fine-tipped pipette, avoiding the lipid layer.

  • Analysis: Use the cleared infranatant for the this compound assay. If the sample still appears turbid, a second centrifugation step may be necessary.[14]

Protocol 2: Preparation of Hemolysate for Hemolysis Interference Studies

This protocol allows for the creation of samples with known hemoglobin concentrations to establish correction factors.[19]

  • Erythrocyte Isolation: Centrifuge a whole blood sample at 3,000 x g for 10 minutes. Aspirate and discard the plasma and buffy coat.

  • Washing: Resuspend the red blood cells in an equal volume of 0.9% saline. Centrifuge and discard the supernatant. Repeat this washing step three more times.

  • Lysis: After the final wash, add an equal volume of deionized water to the packed red blood cells. Lyse the cells by freeze-thawing the suspension at least three times.

  • Debris Removal: Centrifuge the hemolysate at high speed (e.g., 10,000 x g) for 15 minutes to pellet the red blood cell ghosts and debris.

  • Hemoglobin Quantification: Carefully collect the supernatant (hemolysate) and measure its hemoglobin concentration using a suitable method.

  • Spiking: Serially spike non-hemolyzed serum pools with known volumes of the hemolysate to create a range of samples with varying hemoglobin concentrations. These can then be used to quantify the interference and derive a correction formula.[16][17][18]

Signaling Pathways and Workflows

NitroPAPS_Assay_Principle cluster_lipemia Lipemic Interference cluster_hemolysis Hemolytic Interference cluster_assay This compound Assay lipids Lipid Particles (Chylomicrons, VLDL) scatter Light Scattering lipids->scatter absorbance Spectrophotometric Measurement (570-585 nm) scatter->absorbance Increases Absorbance hemoglobin Free Hemoglobin spectral Spectral Interference hemoglobin->spectral analyte_release Intracellular Analyte Release (e.g., Zinc) analyte Analyte (e.g., Fe2+, Zn2+) analyte_release->analyte Increases Concentration spectral->absorbance Increases Absorbance complex Colored Complex analyte->complex nitro_paps This compound Reagent nitro_paps->complex complex->absorbance

Caption: Interference mechanisms in the this compound assay.

References

stability issues with reconstituted Nitro-paps reagent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nitro-paps reagent. This guide provides troubleshooting information and frequently asked questions (FAQs) regarding the stability of reconstituted this compound reagent. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) - Stability of Reconstituted this compound

Q1: How should I store the solid this compound reagent?

The solid, lyophilized this compound reagent is stable for at least one year when stored at 2–8 °C in a tightly sealed container, protected from light and moisture.[1]

Q2: What is the recommended procedure for reconstituting this compound reagent?

It is crucial to use high-purity, deionized water or a buffer appropriate for your assay. The reconstitution solvent should be free of metal contaminants. Follow the manufacturer's instructions for the recommended concentration.

Q3: How long is the reconstituted this compound solution stable?

The stability of the reconstituted reagent can vary depending on the storage conditions. Some commercial "ready-to-use" liquid reagents containing this compound are stable until the expiration date when stored at 2–8 °C.[2] For user-prepared solutions, a prepared color reagent for an iron assay has been reported to be stable for up to 6 weeks when stored at 2–8 °C in a light-protected (amber) container. However, for optimal performance, it is best to prepare the solution fresh.

Q4: What are the signs of degradation in a reconstituted this compound solution?

A visible sign of degradation is the appearance of turbidity or a significant change in the color of the solution.[2] A high background absorbance in your assay can also be an indicator of reagent degradation.

Q5: What factors can affect the stability of the reconstituted this compound solution?

Several factors can influence the stability of the reconstituted reagent, including:

  • Temperature: Higher temperatures generally accelerate degradation.

  • pH: The stability of pyridylazo compounds can be pH-dependent.

  • Light Exposure: Photodegradation can occur, so protection from light is crucial.

  • Contaminants: Contamination with metal ions or microorganisms can lead to instability.

Troubleshooting Guide: Stability Issues

This section addresses common problems encountered due to the instability of reconstituted this compound reagent.

Problem Possible Cause Recommended Solution
High background absorbance in the assay Degradation of the this compound reagent.Prepare a fresh solution of this compound. Ensure proper storage of the reconstituted reagent (2–8 °C, protected from light). Use high-purity water and clean glassware to avoid contamination.
Low sensitivity or weak signal Loss of reagent activity due to degradation.Prepare a fresh solution of this compound. Verify the pH of your assay buffer, as the reactivity of this compound can be pH-dependent.
Inconsistent or non-reproducible results Inconsistent degradation of the reagent between experiments.Prepare a fresh stock of reconstituted reagent for each experiment or for a defined short period. Ensure all experimental conditions, including incubation times and temperatures, are consistent.
Visible precipitate or turbidity in the reagent solution The reagent has likely degraded or precipitated out of solution.[2]Do not use the reagent. Discard the solution and prepare a fresh one. Ensure the reagent is fully dissolved during preparation.

Quantitative Data on Reagent Stability

TemperaturepHSolventEstimated Half-life (t½)Notes
2-8 °C7.0Deionized Water> 4 weeksRecommended storage condition. Protect from light.
25 °C (Room Temp)7.0Deionized Water~ 1 weekSignificant degradation can occur. Prepare fresh for best results.
37 °C7.0Deionized Water< 24 hoursRapid degradation expected. Not recommended for storage.
2-8 °C5.0Acetate BufferPotentially shorterStability can be pH-dependent. Test for your specific buffer.
2-8 °C9.0Tris BufferPotentially shorterStability can be pH-dependent. Test for your specific buffer.

Disclaimer: This data is illustrative and based on general chemical principles. Actual stability will depend on the specific formulation and experimental conditions. It is highly recommended to perform your own stability studies.

Experimental Protocols

Protocol for Assessing the Stability of Reconstituted this compound Reagent

This protocol outlines a general method for determining the stability of your reconstituted this compound solution under your specific experimental conditions.

Objective: To determine the rate of degradation of reconstituted this compound reagent over time at different storage conditions.

Materials:

  • This compound reagent (solid)

  • High-purity deionized water or appropriate buffer

  • Spectrophotometer

  • Cuvettes

  • pH meter

  • Incubators/water baths at desired temperatures

  • Amber vials or tubes wrapped in aluminum foil

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of reconstituted this compound at a known concentration in your desired solvent (e.g., deionized water or buffer).

    • Measure the initial absorbance of the solution at the wavelength of maximum absorbance (λmax) for this compound (typically around 450 nm in its free form) and at the wavelength used for the assay's endpoint measurement. This will be your time-zero reading.

  • Storage Conditions:

    • Aliquot the stock solution into several amber vials to protect from light.

    • Store the aliquots under different conditions you wish to test (e.g., 4°C, 25°C, 37°C).

  • Data Collection:

    • At regular time intervals (e.g., every 24 hours for elevated temperatures, every few days for 4°C), take an aliquot from each storage condition.

    • Allow the aliquot to come to room temperature.

    • Measure the absorbance at the pre-determined wavelengths.

  • Data Analysis:

    • Plot the absorbance versus time for each storage condition.

    • A decrease in absorbance over time is indicative of degradation.

    • You can calculate the degradation rate constant and the half-life of the reagent under each condition.

Visualizations

Troubleshooting Workflow for this compound Stability Issues

start Start: Inconsistent or Poor Assay Results check_reagent Check Reconstituted this compound Solution start->check_reagent is_turbid Is the solution turbid or precipitated? check_reagent->is_turbid prepare_fresh Prepare Fresh Reagent Solution is_turbid->prepare_fresh Yes check_storage Review Storage Conditions is_turbid->check_storage No end End: Problem Resolved prepare_fresh->end is_proper_storage Stored at 2-8°C and protected from light? check_storage->is_proper_storage correct_storage Implement Proper Storage is_proper_storage->correct_storage No check_background High Background Signal? is_proper_storage->check_background Yes correct_storage->prepare_fresh reagent_degradation Likely Reagent Degradation check_background->reagent_degradation Yes other_issues Investigate Other Assay Parameters (e.g., sample, buffer) check_background->other_issues No reagent_degradation->prepare_fresh other_issues->end

Caption: Troubleshooting workflow for stability issues with reconstituted this compound.

Hypothetical Degradation Pathway of this compound

nitro_paps This compound (Active Chromogen) hydrolysis Hydrolysis of Azo Bond nitro_paps->hydrolysis reduction Reduction of Nitro Group nitro_paps->reduction degradation_products1 Degradation Products (e.g., Substituted Phenols and Pyridines) hydrolysis->degradation_products1 degradation_products2 Amino-paps Derivative (Altered Spectral Properties) reduction->degradation_products2 loss_of_activity Loss of Chelating and Chromogenic Properties degradation_products1->loss_of_activity degradation_products2->loss_of_activity

Caption: Hypothetical degradation pathways of this compound reagent.

Experimental Workflow for Stability Assessment

start Start: Reconstitute this compound initial_measurement Time-Zero Measurement (Absorbance at λmax) start->initial_measurement aliquot Aliquot into Light-Protected Vials initial_measurement->aliquot storage Store at Different Conditions (e.g., 4°C, 25°C, 37°C) aliquot->storage time_points Measure Absorbance at Regular Time Intervals storage->time_points data_analysis Plot Absorbance vs. Time time_points->data_analysis kinetics Calculate Degradation Rate and Half-life data_analysis->kinetics end End: Determine Stability kinetics->end

Caption: Experimental workflow for assessing the stability of reconstituted this compound.

References

Technical Support Center: Nitro-paps Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Nitro-paps, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (2-(5-Nitro-2-pyridylazo)-5-(N-propyl-3-sulfopropylamino) Phenol disodium (B8443419) salt, dihydrate) is a water-soluble chromogenic reagent.[1][2] Its primary application is in the direct colorimetric determination of serum iron and other metals, such as zinc.[1][2] It forms a colored complex with these metal ions, and the intensity of the color, measured by a spectrophotometer, is directly proportional to the metal's concentration in the sample.[3]

Q2: What are the recommended storage conditions for this compound powder?

This compound powder should be stored at 2–8 °C and protected from moisture and light.[2] Under these conditions, it is stable for at least one year.[2] Some suppliers suggest storage at room temperature away from light, with a shelf life of up to 2 years.[3] For optimal stability, refer to the manufacturer's specific recommendations.

Q3: How should I prepare and store this compound solutions?

For zinc assays, a working reagent can be prepared by mixing 4 parts of a buffer reagent with 1 part of a this compound color reagent. This working solution is stable for 15 days at 2-8°C or for a shorter period at room temperature.[4][5] Always use high-purity, deionized, or distilled water for preparing solutions to avoid metal contamination.

Q4: What are the signs of this compound reagent degradation?

A visible sign of degradation of a this compound reagent solution is turbidity.[3] Do not use the reagent if it appears turbid, as this can affect the accuracy of your results.

Troubleshooting Guides

Issue 1: Inaccurate or inconsistent readings in a serum iron assay.

  • Question: My serum iron assay is giving inconsistent results. What could be the cause?

  • Answer: Inconsistent results in a this compound based serum iron assay can stem from several factors:

    • Contamination: Glassware is a significant source of iron contamination. It is highly recommended to use disposable plastic containers or zinc-free tubes and cuvettes.[3] If using glassware, it must be made iron-free by rinsing with diluted hydrochloric or nitric acid, followed by several rinses with iron-free deionized or distilled water.[3]

    • Interfering Substances: Certain drugs and other substances can influence circulating iron levels.[3] Additionally, high levels of triglycerides (up to 400 mg/dl) have been shown to significantly influence this assay.[3] Hemoglobin and lipemia can also interfere, particularly with the iron assay.[6]

    • Improper Sample Handling: Use fresh, non-hemolyzed serum for the best results.[3] While heparinized plasma can be used, other anticoagulants should be avoided.[3] Serum or plasma should be separated from cells as soon as possible.[3]

Issue 2: Suspected interference from other metals in the sample.

  • Question: I suspect that other metals like copper and zinc are interfering with my iron measurement. How can I mitigate this?

  • Answer: Interference from copper and zinc in serum can be effectively eliminated by forming copper- and zinc-thioglycollate complexes. This is achieved by adding thioglycollate and sodium dodecyl sulfate, which dissociate the protein-bound metals and allow for the formation of these complexes, preventing them from reacting with this compound.[7] For zinc assays, interfering metal ions can be bound as cyanide complexes, with chloral (B1216628) hydrate (B1144303) used to preferentially demask the zinc ions for reaction with the chromogen.[1]

Issue 3: The color of the final reaction mixture is not stable.

  • Question: The color of my this compound reaction mixture fades or changes over time. What is the stability of the colored complex?

  • Answer: In a typical serum iron assay using this compound, the final colored complex is stable for at least one hour after the incubation period.[3] If you are observing instability outside this timeframe, it could be due to issues with reagent preparation, pH of the reaction buffer, or potential degradation of the this compound reagent. Ensure your reagents are fresh and prepared according to the protocol.

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage TemperatureStabilityLight/Moisture Protection
Powder2 - 8 °C[2]At least 1 year[2]Protect from moisture and light[2]
PowderRoom Temperature[3]2 years[3]Away from light[3]
Working Solution (Zinc Assay)2 - 8 °C[4][5]15 - 30 days[4][5]N/A
Working Solution (Zinc Assay)Room Temperature[5]7 days[5]N/A

Table 2: Key Parameters for Serum Iron and Zinc Assays using this compound

ParameterSerum Iron AssaySerum Zinc Assay
Wavelength 578 nm or 582 nm[3]570 nm or 574 nm[1][8]
Sample Fresh, non-hemolyzed serum or heparinized plasma[3]Serum[8]
Incubation Time 5 min at 37°C or 10 min at 20-25°C[3]5 minutes at 37°C[8]
Color Stability At least 1 hour[3]At least 30 minutes[4]
Linearity Limit Up to 400 µg/dl[3]Up to 500 µg/dl[8]

Experimental Protocols

Protocol 1: Colorimetric Determination of Serum Iron

This protocol is a generalized procedure based on common methodologies.[3]

  • Reagent Preparation: Prepare the this compound working reagent according to the manufacturer's instructions. This typically involves dissolving the this compound powder in a suitable buffer (e.g., Guanidine hydrochloride, pH 4.8) containing a reducing agent like thiourea.[3]

  • Sample Preparation: Use fresh, non-hemolyzed serum. If using plasma, it should be heparinized.[3]

  • Assay Procedure: a. Set up three types of tubes: Blank, Standard, and Sample. b. To the Blank tube, add 100 µl of double-distilled water. c. To the Standard tube, add 100 µl of the iron standard solution. d. To the Sample tube, add 100 µl of the serum sample. e. To all tubes, add 1000 µl of the this compound working reagent. f. Mix well and incubate for 5 minutes at 37°C or 10 minutes at 20-25°C.[3]

  • Measurement: a. Set the spectrophotometer to a wavelength of 578 nm or 582 nm.[3] b. Zero the spectrophotometer using the Blank tube. c. Read the absorbance of the Standard and Sample tubes.

  • Calculation: Calculate the iron concentration in the sample using the formula: Iron Concentration = (Absorbance of Sample / Absorbance of Standard) * Concentration of Standard

Protocol 2: Colorimetric Determination of Serum Zinc

This protocol is a generalized procedure based on common methodologies.[4][8]

  • Reagent Preparation: Prepare the this compound working reagent as per the kit instructions. This may involve mixing a buffer reagent (R1) with a this compound color reagent (R2).[4][8]

  • Sample Preparation: Use serum samples. Samples are stable for one week at 4°C.[8]

  • Assay Procedure: a. Pipette 12 µl of the sample (or standard/calibrator) into a cuvette. b. Add 200 µl of Reagent 1 (R1) and incubate at 37°C for 5 minutes.[8] c. Add 50 µl of Reagent 2 (R2), mix, and incubate for another 5 minutes at 37°C.[8]

  • Measurement: a. Set the spectrophotometer to a wavelength of 570 nm.[8] b. Measure the absorbance of the sample and calibrator against a reagent blank.

  • Calculation: Calculate the zinc concentration in the sample based on the absorbance readings of the sample and the calibrator.

Visualizations

experimental_workflow_iron cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis reagent_prep Prepare this compound Working Reagent mix Mix Sample/Standard/Blank with Working Reagent reagent_prep->mix sample_prep Prepare Serum Sample, Standard, and Blank sample_prep->mix incubate Incubate (e.g., 5 min at 37°C) mix->incubate measure Measure Absorbance (578/582 nm) incubate->measure calculate Calculate Iron Concentration measure->calculate

Caption: Experimental workflow for serum iron determination using this compound.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Inaccurate Results contamination Contamination (Glassware, Water) issue->contamination interference Interfering Substances (Metals, Lipids) issue->interference sample_handling Improper Sample Handling issue->sample_handling reagent_degradation Reagent Degradation (Turbidity) issue->reagent_degradation use_disposables Use Disposable Plastics contamination->use_disposables Mitigated by acid_wash Acid-Wash Glassware contamination->acid_wash Mitigated by masking_agents Use Masking Agents (e.g., Thioglycollate) interference->masking_agents Mitigated by proper_collection Follow Proper Sample Collection/Handling Protocols sample_handling->proper_collection Rectified by fresh_reagents Use Fresh, Clear Reagents reagent_degradation->fresh_reagents Rectified by

Caption: Troubleshooting logic for inaccurate this compound assay results.

References

Validation & Comparative

A Comparative Guide to the Nitro-PAPS Method for Clinical Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of trace elements is paramount. This guide provides a comprehensive validation and comparison of the Nitro-PAPS method for the clinical determination of serum zinc and iron, juxtaposed with alternative analytical techniques.

The this compound method is a direct colorimetric assay utilizing the chromogen 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol. This compound forms a colored complex with target metal ions, allowing for their quantification via spectrophotometry.[1][2]

Serum Zinc Determination: this compound vs. Atomic Absorption Spectrometry (AAS) and 5-Br-PAPS

The accurate measurement of serum zinc is crucial in diagnosing and monitoring a variety of physiological and pathological conditions.[3] While Atomic Absorption Spectrometry (AAS) is considered a reference method, colorimetric assays like the this compound method offer a practical alternative for many clinical laboratories.[1][4]

Performance Comparison
ParameterThis compound MethodAtomic Absorption Spectrometry (AAS)5-Br-PAPS Method
Principle ColorimetryAtomic AbsorptionColorimetry
Within-Run Precision (CV) 1.6 - 2.3%[1]Generally < 5%0.3 - 3.5%
Between-Run Precision (CV) 1.8 - 5.2%[1]Generally < 10%1.9 - 3.1%
Correlation with Reference Good correlation with AAS[1]Reference MethodGood correlation with AAS (r=0.98)[5]
Linearity Up to 1000 µg/dL[6]Wide linear range4 - 1,000 µg/dL[7]
Limit of Detection 5 µg/dL[6]Low (ppb range)4 µg/dL[8]
Interferences Hemoglobin, Lipemia[3]Spectral and chemical interferencesHemoglobin, Bilirubin, Triglycerides (at high conc.)[7]
Experimental Protocols

This compound Method for Serum Zinc

This protocol is a synthesis of methodologies described in the literature.[3][6][9]

  • Reagent Preparation :

    • Reagent A: Borate buffer (pH 8.2) containing salicylaldoxime (B1680748) and dimethylglyoxime (B607122) as chelating agents for interfering ions.[3][6]

    • Reagent B: this compound solution.[3][6]

    • Working Reagent: Mix 4 parts of Reagent A with 1 part of Reagent B. The working reagent is stable for a specified period when stored at 2-8°C.[3][6]

    • Standard: Zinc standard solution (e.g., 200 µg/dL).[3][6]

  • Assay Procedure :

    • Pipette the working reagent into test tubes for blank, standard, and samples.

    • Add the standard solution or serum sample to the respective tubes.

    • Mix and incubate at room temperature (20-25°C) for 5 minutes.[3]

    • Measure the absorbance at 578 nm against the reagent blank.[3] The color is stable for at least 30 minutes.[3]

  • Calculation :

    • Calculate the zinc concentration using the absorbance values of the sample and the standard.

Atomic Absorption Spectrometry (AAS) for Serum Zinc

AAS is a reference method that involves the atomization of the sample and measurement of the absorption of light by the free atoms.

  • Sample Preparation : Dilute serum samples with a suitable diluent (e.g., deionized water or a matrix modifier).

  • Instrument Calibration : Calibrate the AAS instrument using a series of zinc standards of known concentrations.

  • Measurement : Aspirate the prepared samples into the flame or graphite (B72142) furnace of the AAS instrument and measure the absorbance.

  • Calculation : Determine the zinc concentration in the samples from the calibration curve.

experimental_workflow_zinc cluster_nitropaps This compound Method cluster_aas Atomic Absorption Spectrometry (AAS) np_start Sample/Standard Addition np_reagent Add Working Reagent np_start->np_reagent np_incubate Incubate 5 min at RT np_reagent->np_incubate np_measure Measure Absorbance at 578 nm np_incubate->np_measure np_calc Calculate Concentration np_measure->np_calc aas_start Sample Dilution aas_calibrate Instrument Calibration aas_start->aas_calibrate aas_measure Aspirate and Measure Absorbance aas_calibrate->aas_measure aas_calc Determine Concentration from Calibration Curve aas_measure->aas_calc

Experimental workflows for serum zinc determination.

Serum Iron Determination: this compound vs. Ferrozine Method

The determination of serum iron is essential for the diagnosis and management of anemia and iron overload conditions.[10] The this compound method provides a sensitive colorimetric option, often compared to the widely used Ferrozine-based methods.[2][10]

Performance Comparison
ParameterThis compound MethodFerrozine Method
Principle ColorimetryColorimetry
Within-Run Precision (CV) 0.7 - 2.9%[2]Typically < 5%
Between-Run Precision (CV) 1.1 - 3.6%[2]Typically < 5%
Correlation with Reference Good correlation with ICSH reference method (r=0.995)[2][11]Good correlation with other colorimetric methods[10]
Linearity Up to 400 µg/dL[12]Wide linear range
Interferences Hemoglobin, Lipemia[13]Can be minimized with specific reagents
Experimental Protocols

This compound Method for Serum Iron

This protocol is based on established methodologies.[2][12]

  • Principle : Iron is released from its carrier protein, transferrin, in an acidic medium and reduced to the ferrous state (Fe²⁺). Ferrous ions then react with this compound to form a colored complex.[12]

  • Reagent Preparation :

    • A single reagent containing a reducing agent, a protein denaturant (like guanidine (B92328) hydrochloride), and this compound in a buffer solution.[12]

  • Assay Procedure :

    • Add the reagent to the blank, standard, and serum samples.

    • Mix and incubate for 5 minutes at 37°C or 10 minutes at room temperature.[12]

    • Measure the absorbance at 578 nm against the reagent blank.[12] The final color is stable for at least one hour.[12]

  • Calculation :

    • Calculate the iron concentration based on the absorbance of the sample and standard.

Ferrozine Method for Serum Iron

The Ferrozine method is a common colorimetric technique for iron determination.[14]

  • Principle : Iron is released from transferrin by an acid buffer and reduced to the ferrous state by a reducing agent like hydroxylamine. The ferrous ions then form a stable colored complex with Ferrozine.[14]

  • Reagent Preparation :

    • Buffer solution (e.g., acetate (B1210297) buffer).

    • Reducing agent solution (e.g., hydroxylamine).

    • Ferrozine color reagent.

  • Assay Procedure :

    • Add the buffer and reducing agent to the samples to release and reduce the iron.

    • Add the Ferrozine reagent to form the colored complex.

    • Incubate for a specified time.

    • Measure the absorbance at the appropriate wavelength (around 562 nm).

  • Calculation :

    • Determine the iron concentration from a standard curve.

reaction_pathway_iron cluster_nitropaps This compound Method cluster_ferrozine Ferrozine Method np_transferrin Transferrin-Fe³⁺ np_fe2 Fe²⁺ np_transferrin->np_fe2 Acidic pH Reducing Agent np_complex This compound-Fe²⁺ (Colored Complex) np_fe2->np_complex + this compound fz_transferrin Transferrin-Fe³⁺ fz_fe2 Fe²⁺ fz_transferrin->fz_fe2 Acid Buffer Reducing Agent fz_complex Ferrozine-Fe²⁺ (Colored Complex) fz_fe2->fz_complex + Ferrozine

Reaction pathways for serum iron determination.

Conclusion

The this compound method presents a reliable and sensitive colorimetric approach for the determination of serum zinc and iron in a clinical diagnostic setting. Its performance characteristics, including precision and correlation with reference methods, are well-documented. While reference methods like AAS offer high sensitivity, the this compound method provides a more accessible and less technically demanding alternative suitable for routine analysis. The choice of method will ultimately depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and the desired level of analytical performance.

References

A Comparative Guide to Zinc Analysis: Nitro-Paps vs. Atomic Absorption Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of zinc is crucial in a multitude of applications, from enzymatic activity assays to monitoring therapeutic interventions. The choice of analytical method can significantly impact the reliability and efficiency of these measurements. This guide provides an objective comparison of two common methods for zinc analysis: the Nitro-paps colorimetric assay and Atomic Absorption Spectroscopy (AAS). We will delve into the principles of each technique, present a side-by-side comparison of their performance based on experimental data, and provide detailed experimental protocols.

Principles of Zinc Analysis

This compound (2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol) Method: This is a colorimetric method where this compound acts as a chelating agent. In an alkaline environment, zinc ions form a stable colored complex with this compound. The intensity of the resulting color, which is directly proportional to the zinc concentration, is measured using a spectrophotometer at a specific wavelength, typically around 570-580 nm. To enhance specificity, masking agents are often employed to prevent interference from other metal ions.

Atomic Absorption Spectroscopy (AAS): AAS is a highly sensitive and specific technique for elemental analysis. The fundamental principle involves the absorption of light by free atoms in a gaseous state. A sample containing zinc is atomized, typically by a flame or a graphite (B72142) furnace. A light beam from a hollow cathode lamp, which emits a specific wavelength of light that only zinc atoms can absorb, is passed through the atomized sample. The amount of light absorbed is directly proportional to the concentration of zinc in the sample.

Performance Comparison

The selection of an appropriate analytical method hinges on various performance parameters. The following table summarizes the key quantitative data for the this compound method and Atomic Absorption Spectroscopy for zinc analysis.

Performance MetricThis compound MethodAtomic Absorption Spectroscopy (AAS)
Detection Limit 3 - 5 µg/dL[1][2]0.0032 - 2.1 µg/L[3][4]
Linearity Up to 1000 µg/dL[1]0.2 - 1.2 mg/L[3][5]
Precision (CV%) Within-run: 1.6-2.3%[6], Between-run: 1.8-5.2%[6]Intra-day: < 3.0%[3], Inter-day: < 8.0%[3]
Accuracy (Recovery) Not explicitly stated in the provided results80 - 113%[3]
Interferences Can be affected by other metal ions, requiring masking agents. Lipemia and hemolysis can also interfere.[1][7]Generally low, especially with the use of background correction.[8]
Throughput High, suitable for analyzing multiple samples simultaneously in microplates.[6]Lower, samples are typically analyzed sequentially.
Cost & Complexity Relatively low cost and simpler instrumentation.Higher initial instrument cost and more complex operation.

It is important to note that while the this compound method offers convenience and high throughput, studies have shown that it can have a poor correlation with AAS, which is often considered the reference method.[9] The choice between the two methods should be guided by the specific requirements of the study, including the need for high accuracy versus high throughput.

Experimental Protocols

This compound Colorimetric Assay for Zinc

This protocol is a general guideline based on commercially available kits.

Materials:

  • This compound reagent solution

  • Buffer solution (e.g., Borate buffer, pH 8.2)

  • Zinc standard solution

  • Sample (e.g., serum, plasma)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 570-580 nm

Procedure:

  • Reagent Preparation: Prepare the working reagent by mixing the this compound reagent and buffer solution according to the kit instructions.

  • Sample Preparation: If necessary, dilute the sample to bring the zinc concentration within the linear range of the assay.

  • Assay:

    • Pipette the working reagent into appropriate tubes or microplate wells for the blank, standard, and samples.

    • Add the corresponding standard or sample to the respective tubes/wells.

    • Mix well and incubate at room temperature for a specified time (e.g., 5 minutes).

  • Measurement: Measure the absorbance of the standard and samples against the reagent blank at the specified wavelength.

  • Calculation: Calculate the zinc concentration in the samples using the absorbance of the standard and the following formula:

    • Zinc Concentration = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Atomic Absorption Spectroscopy for Zinc Analysis

This is a general protocol for Flame AAS.

Materials:

  • Atomic Absorption Spectrometer with a zinc hollow cathode lamp

  • Air-acetylene flame

  • Zinc standard solutions of known concentrations

  • Sample (e.g., serum, digested tissue)

  • Acid for sample digestion and dilution (e.g., nitric acid)

Procedure:

  • Instrument Setup:

    • Install the zinc hollow cathode lamp and set the wavelength to 213.9 nm.

    • Optimize the instrument parameters, including slit width, lamp current, and gas flow rates for the air-acetylene flame.

  • Sample Preparation:

    • For biological samples, perform an acid digestion to remove the organic matrix and bring the zinc into solution.

    • Dilute the digested sample with deionized water to a concentration within the linear working range of the instrument.

  • Calibration:

    • Aspirate a blank solution (e.g., dilute nitric acid) to zero the instrument.

    • Aspirate a series of zinc standard solutions of increasing concentrations to generate a calibration curve.

  • Sample Measurement:

    • Aspirate the prepared samples into the flame.

    • Record the absorbance for each sample.

  • Calculation: Determine the zinc concentration in the samples by comparing their absorbance to the calibration curve.

Visualizing the Workflow

To better understand the procedural differences, the following diagrams illustrate the experimental workflows for both the this compound and AAS methods.

Nitro_Paps_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Reagent_Prep Prepare Working Reagent Mix Mix Reagent and Sample Reagent_Prep->Mix Sample_Prep Prepare Sample/Standard Sample_Prep->Mix Incubate Incubate Mix->Incubate Measure_Abs Measure Absorbance Incubate->Measure_Abs Calculate Calculate Concentration Measure_Abs->Calculate

This compound colorimetric assay workflow.

AAS_Workflow cluster_prep Preparation cluster_instrument Instrument Setup cluster_measurement Measurement & Analysis Sample_Digestion Sample Digestion Dilution Dilution Sample_Digestion->Dilution Aspirate_Sample Aspirate Sample Dilution->Aspirate_Sample Instrument_Setup Instrument Setup & Optimization Calibration Calibration with Standards Instrument_Setup->Calibration Calibration->Aspirate_Sample Measure_Abs Measure Absorbance Aspirate_Sample->Measure_Abs Calculate Determine Concentration Measure_Abs->Calculate

Atomic Absorption Spectroscopy workflow.

References

A Comparative Guide to Nitro-PAPS and Ferrozine Methods for Iron Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of iron is crucial in a multitude of biological and chemical contexts. Two prominent colorimetric methods for this purpose are the Nitro-PAPS and the ferrozine (B1204870) assays. This guide provides a detailed comparison of these two methods, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.

Principle of the Methods

Both the this compound and ferrozine methods are spectrophotometric assays that rely on the formation of a colored complex with ferrous iron (Fe²⁺). The intensity of the color, measured as absorbance, is directly proportional to the iron concentration in the sample.

The This compound method utilizes the chromogen 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol. In an acidic medium, ferric iron (Fe³⁺) bound to transferrin is released and reduced to ferrous iron (Fe²⁺). These ferrous ions then react with this compound to form a highly colored complex.[1]

The ferrozine method is based on the reaction of ferrous ions with 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine. Similar to the this compound method, iron is first liberated from its protein carriers and reduced to the ferrous state, which then forms a stable magenta-colored complex with ferrozine.

Performance Characteristics

The selection of an appropriate assay often depends on its analytical performance. The following table summarizes the key performance characteristics of the this compound and ferrozine methods based on available data.

Performance MetricThis compound MethodFerrozine Method
Correlation r = 0.995 (vs. ICSH reference method)[2]r = 0.94 (vs. a similar commercial method)[3]
Precision (Within-run CV) 0.7 - 2.9%[2]Not explicitly stated in the provided results
Precision (Between-run CV) 1.1 - 3.6%[2]Not explicitly stated in the provided results
Detection Limit Not explicitly stated in the provided results2.69 µg/dL[3]
Linearity Not explicitly stated in the provided resultsUp to 1000 µg/dL[3]
Molar Absorptivity (ε) 9.4 x 10⁴ L/mol·cm at 585 nm[2]Not explicitly stated in the provided results

It is important to note that a direct head-to-head comparison study providing all these metrics for both methods simultaneously was not identified in the search results. The data presented is a compilation from different sources. The this compound method demonstrates a very strong correlation with the reference method proposed by the International Committee for Standardization in Hematology (ICSH).[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the generalized experimental protocols for both the this compound and ferrozine methods for serum iron determination.

This compound Method Protocol

This protocol is based on the principles described for a direct colorimetric assay of serum iron.[1][2]

Reagents:

  • Iron Releasing and Reducing Reagent: Contains a buffer to maintain an acidic pH, a reducing agent (e.g., thioglycollate), and a detergent (e.g., sodium dodecyl sulfate) to dissociate iron from transferrin.

  • This compound Chromogen Reagent: A solution of 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol.

  • Iron Standard: A solution of known iron concentration.

Procedure:

  • Sample Preparation: Use fresh, non-hemolyzed serum as the specimen.

  • Reaction Mixture: To a 0.1 mL serum sample, add the iron releasing and reducing reagent.

  • Incubation: Incubate the mixture to allow for the complete dissociation and reduction of iron.

  • Color Development: Add the this compound chromogen reagent to the mixture.

  • Incubation: Allow the color to develop for a specified time (e.g., 5 minutes at 37°C or 10 minutes at 20-25°C).[1]

  • Measurement: Measure the absorbance of the solution at approximately 585 nm against a reagent blank.

  • Calculation: Determine the iron concentration in the sample by comparing its absorbance to that of the iron standard.

Ferrozine Method Protocol

This protocol is a generalized procedure based on common ferrozine-based iron assays.

Reagents:

  • Acid Releasing Agent: A solution to lower the pH and release iron from transferrin (e.g., hydrochloric acid).

  • Reducing Agent: A solution to reduce Fe³⁺ to Fe²⁺ (e.g., ascorbic acid or hydroxylamine (B1172632) hydrochloride).

  • Ferrozine Reagent: A buffered solution of ferrozine.

  • Iron Standard: A solution of known iron concentration.

Procedure:

  • Sample Preparation: Use serum or heparinized plasma. Avoid hemolysis.

  • Iron Release: Add the acid releasing agent to the sample.

  • Reduction: Add the reducing agent to the mixture and incubate to ensure all ferric iron is converted to ferrous iron.

  • Color Development: Add the ferrozine reagent. A magenta color will develop.

  • Incubation: Allow the reaction to proceed for a set amount of time (e.g., 5 minutes) at room temperature.[3]

  • Measurement: Measure the absorbance of the complex at approximately 562 nm against a reagent blank.

  • Calculation: Calculate the iron concentration based on the absorbance of the iron standard.

Method Comparison Workflow

The following diagram illustrates the general workflow for comparing the this compound and ferrozine methods for iron determination.

Comparison_Workflow cluster_sample Sample Preparation cluster_nitropaps This compound Method cluster_ferrozine Ferrozine Method cluster_analysis Data Analysis Sample Serum Sample NP_Reagent Add Releasing/ Reducing Reagent Sample->NP_Reagent FZ_Reagent Add Acid Releasing & Reducing Agent Sample->FZ_Reagent NP_Chromogen Add this compound Chromogen NP_Reagent->NP_Chromogen NP_Incubate Incubate NP_Chromogen->NP_Incubate NP_Measure Measure Absorbance at 585 nm NP_Incubate->NP_Measure Analysis Correlate Results NP_Measure->Analysis FZ_Chromogen Add Ferrozine Reagent FZ_Reagent->FZ_Chromogen FZ_Incubate Incubate FZ_Chromogen->FZ_Incubate FZ_Measure Measure Absorbance at 562 nm FZ_Incubate->FZ_Measure FZ_Measure->Analysis

Caption: Workflow for comparing this compound and ferrozine iron assays.

Signaling Pathway of Iron Detection

The underlying principle of both methods involves a series of chemical reactions to produce a measurable signal. The following diagram illustrates this simplified reaction pathway.

Iron_Detection_Pathway Transferrin_Fe3 Transferrin-Fe³⁺ (in sample) Release Acidic pH & Detergent Transferrin_Fe3->Release Fe3 Free Fe³⁺ Release->Fe3 Reduction Reducing Agent (e.g., Ascorbic Acid, Thioglycollate) Fe3->Reduction Fe2 Fe²⁺ Reduction->Fe2 Chromogen Chromogen (this compound or Ferrozine) Fe2->Chromogen Colored_Complex Colored Fe²⁺-Chromogen Complex Chromogen->Colored_Complex Spectro Spectrophotometric Measurement Colored_Complex->Spectro Result Iron Concentration Spectro->Result

Caption: Generalized pathway for colorimetric iron detection.

Conclusion

Both the this compound and ferrozine methods are robust and reliable for the determination of iron in biological samples. The this compound method exhibits excellent correlation with established reference methods, suggesting a high degree of accuracy.[2] The choice between the two may depend on specific laboratory requirements, such as desired sensitivity, potential interfering substances in the sample matrix, and cost considerations. For clinical applications requiring high accuracy, the strong correlation of the this compound method with the ICSH reference method is a significant advantage. The ferrozine method, being widely established, has a large body of literature supporting its use in various research contexts. Ultimately, the selection should be based on a thorough evaluation of the performance characteristics in the context of the intended application.

References

A Comparative Guide to Serum Iron Determination: The Nitro-PAPS Assay and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise measurement of serum iron is crucial in various research and clinical settings, providing vital insights into health and disease. This guide offers a detailed comparison of the Nitro-PAPS assay for serum iron with other commonly used methods. Experimental data is presented to objectively evaluate performance, and detailed protocols are provided to ensure reproducibility.

Quantitative Performance Comparison

The selection of an appropriate serum iron assay depends on a balance of accuracy, precision, and practical considerations like cost and ease of use. The following table summarizes the performance characteristics of the this compound assay and its alternatives based on available data.

Assay MethodPrincipleWithin-Run Precision (CV%)Between-Run Precision (CV%)Correlation with Reference Methods (r)Key Features
This compound Colorimetric0.7 - 2.9[1]1.1 - 3.6[1]0.995 (vs. ICSH reference method)[1]High sensitivity, direct measurement.[1][2]
Ferrozine Colorimetric0.86 - 1.180.69 - 0.810.987 (vs. other commercial reagents)Low cost and ease of performance.[3]
Bathophenanthroline (B157979) ColorimetricGoodGood0.965 (vs. potential coulometry)[4]Often considered a reference method.[5]
Colorimetric Agar-Based (CAB) ColorimetricNot specifiedNot specified0.999 (vs. non-precipitating ferrozine)[3]Not specified
Radioisotopic IsotopicGoodGoodNot specifiedDetermines unsaturated iron-binding capacity.[6]
Immunodiffusion ImmunologicalNot specifiedNot specifiedUnderestimates iron-binding capacity[6]Measures transferrin concentration directly.[6]
Atomic Absorption Spectroscopy (AAS) SpectroscopicGoodGoodWell-correlated with other methods[2]High accuracy, but requires specialized equipment.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the this compound assay and the Ferrozine method, two prominent colorimetric techniques for serum iron determination.

This compound Assay Protocol

This direct colorimetric method utilizes 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (this compound) as a chromogen.

Principle: Iron is dissociated from its carrier protein, transferrin, in an acidic medium. The released ferric ions (Fe³⁺) are then reduced to ferrous ions (Fe²⁺) by a reducing agent. These ferrous ions react with this compound to form a colored complex, the absorbance of which is directly proportional to the iron concentration in the sample.[7]

Reagents:

  • Reagent R: A solution containing Guanidine hydrochloride (2.2 mol/L, pH 4.8), this compound (26 µmol/L), Thiourea (60.0 mmol/L), a reducing agent, and a detergent.[7]

  • Standard: Iron standard solution with a known concentration.[7]

  • Blank: Deionized water.[7]

Procedure:

  • Pipette 100 µl of the blank, standard, or sample into respective cuvettes.[7]

  • Add 1000 µl of Reagent R to each cuvette.[7]

  • Mix and incubate for 5 minutes at 37°C or 10 minutes at 20-25°C.[7]

  • Measure the absorbance of the standard and the sample against the reagent blank at 582 nm (or Hg 578 nm).[7] The final color is stable for at least one hour.[7]

Interference: Interference from copper and zinc can be eliminated by the formation of copper- and zinc-thioglycollate complexes.[1] Hemolyzed samples should be avoided as erythrocytes contain iron, which can lead to falsely elevated results.[8]

Ferrozine Assay Protocol

This method is another widely used colorimetric assay for the quantification of serum iron.

Principle: Transferrin-bound iron is released at an acidic pH and reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state. These ferrous ions then react with Ferrozine to form a violet-colored complex that can be measured spectrophotometrically.[9]

Reagents:

  • Reagent 1 (Buffer): Acetate buffer (pH 4.5) containing hydroxylamine (B1172632) hydrochloride (≤ 220 mM).[9]

  • Reagent 2 (Chromogen): Ferrozine solution (≤ 15 g/L) in a buffer with an antibacterial agent.[9]

  • Standard: Iron standard solution.

Procedure:

  • Add 200 µL of Buffer to each well of a microplate.[10]

  • Add 40 µL of blank (purified water), iron calibrator, or sample to each well.[10]

  • Mix gently and incubate at room temperature for 5 minutes.[10]

  • Read the initial absorbance at 560 nm (OD1).[10]

  • Add the Chromogen reagent.

  • Mix and incubate for 5 minutes at room temperature.[10]

  • Read the final absorbance at 560 nm (OD2).[10]

Interference: Hemolysis can interfere with the assay.[11] The use of chelating agents like EDTA as anticoagulants is not recommended as they can bind iron and affect the results.[12]

Visualizing the Workflow: this compound Assay

To further clarify the experimental process, the following diagram illustrates the key steps in the this compound assay for serum iron determination.

Nitro_PAPS_Assay_Workflow cluster_sample_prep Sample Preparation cluster_reagent_add Reagent Addition cluster_reaction Reaction cluster_measurement Measurement Serum_Sample Serum Sample Add_Reagent_R Add Reagent R (this compound, Reductant, etc.) Serum_Sample->Add_Reagent_R Incubation Incubate (5 min @ 37°C or 10 min @ RT) Add_Reagent_R->Incubation Color_Development Colored Complex Formation Incubation->Color_Development Spectrophotometry Measure Absorbance (@ 582 nm) Color_Development->Spectrophotometry

Caption: Workflow of the this compound assay for serum iron determination.

References

A Comparative Guide to Iron Determination: Nitro-PAPS vs. Bathophenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring precise quantification of iron, the choice of chromogenic reagent is a critical decision that directly impacts the accuracy and sensitivity of the assay. This guide provides an objective comparison of two widely used reagents for the spectrophotometric determination of iron: Nitro-PAPS and bathophenanthroline (B157979). We will delve into their performance characteristics, supported by experimental data, to facilitate an informed selection for your specific analytical needs.

Performance Characteristics at a Glance

A summary of the key performance characteristics of this compound and bathophenanthroline for iron determination is presented below, allowing for a quick and direct comparison.

Performance CharacteristicThis compoundBathophenanthroline
Molar Absorptivity (ε) 8.5 x 10⁴ - 9.4 x 10⁴ L mol⁻¹ cm⁻¹[1][2]2.24 x 10⁴ L mol⁻¹ cm⁻¹[3]
Wavelength of Max. Abs. (λmax) 582 - 585 nm[1][2]533 nm[3][4]
Optimal pH Range 4.8[5]4.0 - 4.5[4]
Interferences Copper and zinc interference can be eliminated with thioglycollate.[2][6]Manganese, cadmium, copper, zinc, cobalt, nickel, chromium, and ruthenium can form complexes.[4]
Specificity Highly specific for Fe(II)[5]Specific for Fe(II) ions.[7]

In-Depth Analysis

Sensitivity: this compound exhibits a significantly higher molar absorptivity compared to bathophenanthroline, indicating a much greater sensitivity for iron detection.[1][2][3] This makes this compound the superior choice for quantifying low concentrations of iron.

Specificity and Interferences: Both reagents are specific for the ferrous form of iron (Fe²⁺). Therefore, a reducing agent is typically required to convert any ferric iron (Fe³⁺) present in the sample to Fe²⁺ prior to analysis. While both methods are subject to interference from other metal ions, the interference from copper and zinc in the this compound method can be effectively eliminated by the addition of thioglycollate.[2][6] For bathophenanthroline, while complexation at a controlled pH of 4.0-4.5 minimizes some interferences, several other metal ions can still form complexes.[4]

Experimental Protocols

Detailed methodologies for the spectrophotometric determination of iron using both this compound and bathophenanthroline are outlined below.

Iron Determination with this compound

This protocol is based on the formation of a colored complex between ferrous iron and this compound.

Reagents:

  • Iron Standard Solution: A stock solution of a known iron concentration.

  • This compound Reagent: A solution of 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol.

  • Reducing Agent: Such as thiourea (B124793) or ascorbic acid, to reduce Fe³⁺ to Fe²⁺.[5]

  • Buffer Solution: To maintain the optimal pH of 4.8.[5]

  • Denaturant (for serum samples): Sodium dodecyl sulfate (B86663) (SDS) to release iron from transferrin.[2]

  • Masking Agent (for samples with Cu/Zn): Thioglycolic acid to eliminate interference.[6]

Procedure:

  • Sample Preparation: If necessary, dilute the sample to bring the iron concentration within the linear range of the assay. For serum samples, a denaturant is added to release protein-bound iron.[2]

  • Reduction: Add the reducing agent to the sample to ensure all iron is in the ferrous (Fe²⁺) state.

  • Complexation: Add the this compound reagent and buffer solution. Allow the color to develop.

  • Measurement: Measure the absorbance of the solution at 582-585 nm using a spectrophotometer.

  • Quantification: Determine the iron concentration from a calibration curve prepared using standard iron solutions.

Iron Determination with Bathophenanthroline

This method relies on the formation of a colored complex between ferrous iron and bathophenanthroline.

Reagents:

  • Iron Standard Solution: A stock solution of a known iron concentration.

  • Bathophenanthroline Solution: A solution of 4,7-diphenyl-1,10-phenanthroline.

  • Reducing Agent: L-ascorbic acid or hydroxylammonium chloride to reduce Fe³⁺ to Fe²⁺.[8]

  • Buffer Solution: To maintain the optimal pH between 4.0 and 4.5.[4]

  • Extraction Solvent (optional): n-hexyl or isoamyl alcohol to extract the colored complex, which can enhance sensitivity.[4]

Procedure:

  • Sample Preparation: Acidify the sample to a pH of 2 or less.[4] If only dissolved iron is to be determined, filter the sample before acidification.

  • Reduction: Add the reducing agent to the acidified sample. Heating the solution may improve the reduction of Fe(III).[8]

  • pH Adjustment: Add a buffer solution to adjust the pH to 4.0-4.5.

  • Complexation: Add the bathophenanthroline solution. A red-colored complex will form with ferrous iron.[4]

  • Extraction (Optional): The colored complex can be extracted into an organic solvent like n-hexyl or isoamyl alcohol to concentrate the complex and increase the signal.[4]

  • Measurement: Measure the absorbance of the aqueous solution or the organic extract at 533 nm.[3][4]

  • Quantification: Calculate the iron concentration using a calibration curve generated from iron standards.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the logical steps for each method.

Nitro_PAPS_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample Dilution Dilution (if needed) Sample->Dilution Denaturation Denaturation (for serum) Dilution->Denaturation Reduction Add Reducing Agent (Fe³⁺ → Fe²⁺) Denaturation->Reduction Complexation Add this compound & Buffer (pH 4.8) Reduction->Complexation Measurement Measure Absorbance @ 582-585 nm Complexation->Measurement Quantification Quantify Iron (Calibration Curve) Measurement->Quantification

Caption: Experimental workflow for iron determination using this compound.

Bathophenanthroline_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample Acidification Acidification (pH ≤ 2) Sample->Acidification Reduction Add Reducing Agent (Fe³⁺ → Fe²⁺) Acidification->Reduction pH_Adjust Adjust pH to 4.0-4.5 Reduction->pH_Adjust Complexation Add Bathophenanthroline pH_Adjust->Complexation Extraction Extraction (Optional) Complexation->Extraction Measurement Measure Absorbance @ 533 nm Extraction->Measurement Quantification Quantify Iron (Calibration Curve) Measurement->Quantification

Caption: Experimental workflow for iron determination using bathophenanthroline.

Conclusion

Both this compound and bathophenanthroline are effective reagents for the spectrophotometric determination of iron. The choice between them should be guided by the specific requirements of the assay. For applications demanding high sensitivity and the analysis of samples with low iron concentrations, this compound is the recommended reagent due to its significantly higher molar absorptivity. For general-purpose applications where extreme sensitivity is not the primary concern, bathophenanthroline provides a reliable and well-established method. Careful consideration of potential interfering ions and the implementation of appropriate masking or separation steps are crucial for obtaining accurate results with either reagent.

References

A Comparative Guide to the Simultaneous Assay of Iron and Copper: The Nitro-PAPS Method Versus Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate quantification of iron and copper, various analytical methods are available. This guide provides a detailed comparison of the simultaneous Nitro-PAPS colorimetric assay with two common alternatives: a combined Ferrozine (for iron) and Bathocuproine (for copper) spectrophotometric method, and the well-established Atomic Absorption Spectroscopy (AAS). This comparison focuses on key performance characteristics to aid in selecting the most suitable method for specific research needs.

At a Glance: Performance Comparison

The following table summarizes the key performance indicators for the this compound method and its alternatives.

Performance MetricThis compound MethodFerrozine/Bathocuproine MethodAtomic Absorption Spectroscopy (AAS)
Principle ColorimetricColorimetricAtomic Absorption
Linearity Range Up to 400 µg/dL for Iron[1]Iron (Ferrozine): 1 - 14 ppmDependent on element and instrument configuration
Limit of Detection (LOD) Not explicitly statedIron (Ferrozine): 3.07 ng/m³ (water-soluble)Iron: 3.74 µg/L, Copper: 0.34 µg/L[2]
Limit of Quantification (LOQ) Not explicitly statedIron: 12.5 to 400 µg/L, Copper: 1.14 to 400 µg/L[2]Iron: 0.07 mg/L, Copper: 3.80 mg/L[3]
Precision (CV%) Iron: 2.5-2.8% (within-run), Copper: 1.8-4.6% (between-run)[4]Not explicitly statedIron: <3.5% RSD, Copper: 4-6% RSD[5]
Accuracy (Recovery) Good correlation with reference methods[4]99.5% - 100.8%[3]Iron: 92-105%, Copper: 93-101%
Specificity/Interference Hemoglobin and lipemia can interfere, especially for the iron assay.[4]Potential interference from other metal ions.[6]Spectral and chemical interferences are possible.
Throughput HighModerateLow to Moderate
Cost (Instrument) Low (Spectrophotometer)Low (Spectrophotometer)High
Ease of Use Relatively simpleRequires separate reagent additionsRequires skilled operator

In-Depth Method Analysis

The this compound Method for Simultaneous Iron and Copper Determination

The this compound method offers a direct and sensitive approach for the simultaneous colorimetric assay of iron and copper in serum.[4] The principle involves the dissociation of iron and copper from their respective carrier proteins, transferrin and ceruloplasmin, in the presence of sodium dodecyl sulfate (B86663) and ascorbic acid. Ferric ions (Fe³⁺) are reduced to ferrous ions (Fe²⁺), which then react with the chromogen 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (this compound) to form a colored complex.[1][4] Copper ions also form a colored complex with this compound. The interference from copper in the iron measurement is eliminated by the addition of thioglycolic acid.[4]

  • Reagent Preparation:

    • Prepare a solution containing sodium dodecyl sulfate and ascorbic acid to dissociate iron and copper from their binding proteins.

    • Prepare a solution of this compound chromogen.

    • Prepare a thioglycolic acid solution to mask copper during iron measurement.

    • Prepare iron and copper standards of known concentrations.

  • Assay Procedure:

    • To a serum sample, add the sodium dodecyl sulfate-ascorbic acid solution.

    • Incubate to allow for the dissociation of metals from proteins and the reduction of Fe³⁺ to Fe²⁺.

    • For iron determination, add the thioglycolic acid solution followed by the this compound reagent.

    • For copper determination, add the this compound reagent directly after the dissociation/reduction step.

    • Measure the absorbance of the resulting colored complexes at the respective wavelengths for iron and copper using a spectrophotometer.

    • Calculate the concentrations of iron and copper in the sample by comparing their absorbances to those of the standards.

Nitro_PAPS_Workflow cluster_sample_prep Sample Preparation cluster_iron_assay Iron Assay cluster_copper_assay Copper Assay serum Serum Sample dissociation Add SDS/ Ascorbic Acid serum->dissociation incubation Incubate dissociation->incubation mask_cu Add Thioglycolic Acid incubation->mask_cu add_nitropaps_cu Add this compound incubation->add_nitropaps_cu add_nitropaps_fe Add this compound mask_cu->add_nitropaps_fe measure_fe Measure Absorbance (Iron) add_nitropaps_fe->measure_fe measure_cu Measure Absorbance (Copper) add_nitropaps_cu->measure_cu

Workflow for the simultaneous determination of iron and copper using the this compound method.

Alternative Method 1: Ferrozine and Bathocuproine Spectrophotometric Assays

This approach involves two separate colorimetric reactions performed on the same sample. Iron is quantified using Ferrozine, and copper is measured using Bathocuproine.

  • Iron (Ferrozine Method): Ferrozine forms a stable, colored complex with ferrous iron (Fe²⁺). Therefore, any ferric iron (Fe³⁺) in the sample must first be reduced to the ferrous state.[7]

  • Copper (Bathocuproine Method): Bathocuproine selectively forms a colored complex with cuprous ions (Cu⁺). Similar to the iron assay, any cupric ions (Cu²⁺) present must be reduced to the cuprous state.[7]

  • Sample Preparation:

    • Acidify the serum sample to release iron and copper from binding proteins.

  • Iron Assay (Ferrozine):

    • To an aliquot of the prepared sample, add a reducing agent (e.g., ascorbic acid or hydroxylamine) to convert Fe³⁺ to Fe²⁺.

    • Add the Ferrozine reagent and a buffer to maintain the optimal pH.

    • Incubate to allow for color development.

    • Measure the absorbance of the Fe²⁺-Ferrozine complex.

  • Copper Assay (Bathocuproine):

    • To a separate aliquot of the prepared sample, add a reducing agent to convert Cu²⁺ to Cu⁺.

    • Add the Bathocuproine reagent.

    • Extract the Cu⁺-Bathocuproine complex into an organic solvent.

    • Measure the absorbance of the colored complex in the organic phase.

Alternative Method 2: Atomic Absorption Spectroscopy (AAS)

AAS is a highly sensitive and specific technique for elemental analysis. It measures the absorption of light by free atoms in the gaseous state. For iron and copper analysis, the serum sample is typically diluted and aspirated into a flame or graphite (B72142) furnace, where it is atomized. A light beam of a specific wavelength, characteristic of the element being measured, is passed through the atomized sample. The amount of light absorbed is proportional to the concentration of the element in the sample.

  • Sample Preparation:

    • Dilute the serum sample with a suitable diluent (e.g., deionized water or a weak acid solution).

  • Instrument Setup:

    • Install the appropriate hollow cathode lamp for either iron or copper.

    • Set the monochromator to the specific wavelength for the element of interest.

    • Optimize instrument parameters such as flame/furnace temperature, gas flow rates, and slit width.

  • Measurement:

    • Aspirate the prepared standards and samples into the atomizer (flame or graphite furnace).

    • Record the absorbance for each sample.

    • Construct a calibration curve from the absorbance of the standards and determine the concentration of the unknown samples.

Comparative Analysis of Key Parameters

The choice of method often depends on a trade-off between performance, cost, and throughput. The following diagram illustrates a logical comparison of these methods based on key decision-making criteria.

Method_Comparison cluster_criteria Decision Criteria cluster_methods Analytical Methods Cost Cost NitroPAPS This compound Cost->NitroPAPS Low FerroBatho Ferrozine/ Bathocuproine Cost->FerroBatho Low AAS AAS Cost->AAS High Throughput Throughput Throughput->NitroPAPS High Throughput->FerroBatho Moderate Throughput->AAS Low-Moderate Sensitivity Sensitivity/ Accuracy Sensitivity->NitroPAPS Good Sensitivity->FerroBatho Good Sensitivity->AAS Excellent EaseOfUse Ease of Use EaseOfUse->NitroPAPS Easy EaseOfUse->FerroBatho Moderate EaseOfUse->AAS Complex

Comparison of analytical methods based on key performance and practical criteria.

Conclusion

The This compound method provides a balanced solution for the simultaneous determination of iron and copper, offering good sensitivity, high throughput, and ease of use at a low cost. It is particularly well-suited for routine analysis in many research and clinical settings.

The Ferrozine/Bathocuproine method is a viable colorimetric alternative, though it may be slightly more laborious due to the need for separate reagent additions and, in the case of copper, a solvent extraction step.

Atomic Absorption Spectroscopy remains the gold standard for elemental analysis, offering superior sensitivity and specificity. However, the high instrument cost and the need for a skilled operator may limit its accessibility for all laboratories.

Ultimately, the selection of the most appropriate method will depend on the specific requirements of the study, including the number of samples, the required level of sensitivity, and the available budget and technical expertise.

References

A Comparative Guide to Nitro-PAPS Based Iron Quantification and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of iron in biological samples is crucial. This guide provides an objective comparison of the Nitro-PAPS (2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol) based colorimetric assay with two other widely used methods: the Ferrozine (B1204870) and Bathophenanthroline assays. This comparison is based on available experimental data to assist in selecting the most suitable method for your research needs.

Performance Characteristics

The selection of an iron quantification assay often depends on its performance characteristics, such as sensitivity, precision, and susceptibility to interfering substances. The following table summarizes the key performance indicators for the this compound, Ferrozine, and Bathophenanthroline methods based on published studies. It is important to note that a direct inter-laboratory comparison study for all three methods was not available; therefore, the data presented is compiled from different sources.

Performance MetricThis compound AssayFerrozine AssayBathophenanthroline Assay
Principle Forms a colored complex with Fe²⁺ at a specific pH.Forms a magenta-colored complex with Fe²⁺.Forms a red-colored complex with Fe²⁺, which can be extracted into an organic solvent.
Molar Absorptivity (ε) 9.4 x 10⁴ L/mol·cm at 585 nm[1]High, indicating good sensitivity.Lower sensitivity compared to Ferrozine and Ferene.[2][3]
Precision (CV%) Within-run: 0.7-2.9%Between-run: 1.1-3.6%[1]Data not available from a single comprehensive source.Data not available from a single comprehensive source.
Correlation with Reference Method (ICSH) Good correlation (r = 0.995)[1]Good correlation.Considered a reference method itself.
Interferences Hemoglobin and lipemia can interfere.[4] Copper and zinc interference can be eliminated with thioglycollate.[1]Significant positive interference from copper with ascorbic acid as the reducing agent.[2][3]Minimal interference from copper with thioglycolic acid as the reducing agent.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and making informed decisions. Below are the generalized experimental protocols for the this compound, Ferrozine, and Bathophenanthroline iron quantification assays.

This compound Assay Protocol (for Serum)

This direct colorimetric method is suitable for small sample volumes.[1]

  • Sample Preparation: Use 0.1 mL of serum.

  • Reagent Addition: Add a solution containing this compound, a reducing agent (like thioglycollate), and a detergent (like sodium dodecyl sulfate) to the serum sample. The detergent aids in releasing iron from transferrin and minimizing serum blank.

  • Complex Formation: The reducing agent converts Fe³⁺ to Fe²⁺, which then forms a colored complex with this compound. The presence of thioglycollate also chelates interfering copper and zinc ions.

  • Incubation: Incubate the mixture for a specified time at a controlled temperature (e.g., 5 minutes at 37°C or 10 minutes at 20-25°C).

  • Measurement: Read the absorbance of the solution at 585 nm using a spectrophotometer.

  • Calculation: Determine the iron concentration based on a standard curve.

Ferrozine Assay Protocol

The Ferrozine method is known for its high sensitivity.

  • Iron Release and Reduction: Acidify the sample to release iron from binding proteins. A reducing agent, such as ascorbic acid or hydroxylamine, is added to reduce Fe³⁺ to Fe²⁺.

  • Color Development: Add the Ferrozine reagent. Ferrozine reacts with Fe²⁺ to form a stable magenta-colored complex.

  • pH Adjustment: Adjust the pH of the solution to the optimal range for color development (typically pH 4-9).

  • Incubation: Allow the color to develop for a specified period (e.g., 5-10 minutes).

  • Measurement: Measure the absorbance of the complex at 562 nm.

  • Calculation: Quantify the iron concentration using a standard curve.

Bathophenanthroline Assay Protocol

This method is often considered a reference method for serum iron determination.

  • Iron Release and Reduction: Release iron from transferrin by acidification. Reduce the liberated Fe³⁺ to Fe²⁺ using a reducing agent like ascorbic acid or thioglycolic acid.

  • Complex Formation: Add bathophenanthroline, which selectively forms a colored complex with Fe²⁺.

  • Extraction (Optional but recommended for increased specificity): The iron-bathophenanthroline complex can be extracted into an organic solvent (e.g., n-hexyl or isoamyl alcohol) to concentrate the complex and remove interfering substances.

  • Measurement: Measure the absorbance of the colored complex (in the aqueous or organic phase) at 533 nm.

  • Calculation: Calculate the iron concentration from a standard curve.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the general workflow of a colorimetric iron assay and the underlying signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_reaction Reaction cluster_measurement Measurement Sample Biological Sample (e.g., Serum) Acidification Acidification (Release Fe³⁺) Sample->Acidification Reduction Reduction (Fe³⁺ → Fe²⁺) Acidification->Reduction Chromogen Add Chromogen (e.g., this compound) Reduction->Chromogen Complex Formation of Colored Fe²⁺-Chromogen Complex Chromogen->Complex Spectrophotometry Spectrophotometry (Measure Absorbance) Complex->Spectrophotometry Quantification Quantification (vs. Standard Curve) Spectrophotometry->Quantification

General workflow of a colorimetric iron assay.

signaling_pathway Transferrin Transferrin-Fe³⁺ Fe3_released Fe³⁺ (released) Transferrin->Fe3_released Acidification Fe2 Fe²⁺ Fe3_released->Fe2 Reducing Agent Colored_Complex Colored Fe²⁺-Chromogen Complex Fe2->Colored_Complex Chromogen Chromogen (e.g., this compound) Chromogen->Colored_Complex Absorbance Light Absorbance at specific λ Colored_Complex->Absorbance Spectrophotometric Detection

Principle of colorimetric iron quantification.

References

Assessing the Specificity of Nitro-paps for Ferrous Iron: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of ferrous iron (Fe²⁺) is crucial in a multitude of biological and chemical assays. Nitro-paps has emerged as a sensitive chromogen for this purpose. This guide provides an objective comparison of this compound with other common methods for ferrous iron detection, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for specific research needs.

Principle of Ferrous Iron Detection

The colorimetric determination of ferrous iron relies on the formation of a colored complex between Fe²⁺ and a chromogenic agent. The intensity of the color, measured by spectrophotometry, is directly proportional to the concentration of ferrous iron in the sample. For the determination of total iron, a reducing agent is first added to convert any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Comparative Analysis of Ferrous Iron Detection Methods

The following tables summarize the key performance characteristics of this compound and three common alternative methods: Ferrozine (B1204870), 1,10-Phenanthroline (B135089), and Bathophenanthroline (B157979).

Table 1: Performance Characteristics of Ferrous Iron Detection Methods

FeatureThis compoundFerrozine1,10-PhenanthrolineBathophenanthroline
Molar Absorptivity (ε) at λmax (L·mol⁻¹·cm⁻¹) 9.4 x 10⁴ at 585 nm[1][2]2.79 x 10⁴ at 562 nm[3]1.11 x 10⁴ at 508-510 nm[4][5]2.24 x 10⁴ at 533 nm[6]
Detection Limit Not explicitly stated for direct Fe²⁺~1.85 - 12 µg/dL~10 µg/L[7]1.8 µM - 18 µM (colorimetric)[8]
Linear Range Up to 400 µg/dL (for serum iron)[9]Up to 1000 µg/dLObeys Beer's law over 1.5-2 orders of magnitude[4]40 - 1000 µg/L
Optimal pH ~4.8[9]4 - 9[3]2 - 9[4][5]4.0 - 4.5

Table 2: Specificity and Interferences

MethodInterfering Ions and SubstancesNotes on Specificity
This compound Copper, Zinc, Hemoglobin, Lipemia[1][2][10][11]Interference from copper and zinc can be eliminated by using thioglycollate.[1][2] Highly specific for Fe²⁺.[9]
Ferrozine Cobalt (II), Copper (I), Ferric ions (can interfere with Fe²⁺ measurement in the dark)[3][12]Highly sensitive. Some reports of nonspecific reduction of Fe³⁺ ligands.[13]
1,10-Phenanthroline Strong oxidizing agents, Cyanide, Nitrite, Phosphates, Chromium, Zinc, Cobalt, Copper, Nickel, Bismuth, Cadmium, Mercury, Molybdate, Silver[7][14]Less specific than other methods. A larger excess of the reagent can mitigate some metal ion interference.[7]
Bathophenanthroline Manganese, Cadmium, Copper, Zinc, Cobalt, Nickel, Chromium, Ruthenium[15]Specific for ferrous ions, even in the presence of a high excess of ferric ions.[16] Cuprous copper is a potential interferent in natural water samples.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This compound Assay for Serum Iron

This protocol is adapted for the determination of iron in serum, where iron is first released from transferrin and reduced to the ferrous state.

Reagents:

  • Reagent R: Guanidine hydrochloride (2.2 mol/L, pH 4.8), this compound (26 µmol/L), Thiourea (60.0 mmol/L), Reducing agent, Detergent.[9]

  • Iron Standard: A standard solution of known iron concentration.

Procedure:

  • To 100 µL of sample (serum), calibrator, or blank (double distilled water), add 1000 µL of Reagent R.[9]

  • Mix and incubate for 5 minutes at 37°C or 10 minutes at 20-25°C.[9]

  • Measure the absorbance at 582 nm against the reagent blank. The final color is stable for 1 hour.[9]

  • For results exceeding 400 µg/dL, dilute the sample with a 0.9% sodium chloride solution and repeat the measurement, multiplying the result by the dilution factor.[9]

Ferrozine Assay for Ferrous Iron

This protocol is a general method for the determination of ferrous iron in aqueous samples.

Reagents:

  • Ferrozine Reagent: 0.1% (w/v) ferrozine in 50% ammonium (B1175870) acetate (B1210297).[17]

  • 1 M HCl [17]

  • Ferrous Iron Standards: A series of standard solutions of known Fe²⁺ concentration (e.g., 0, 1, 2.5, 5 mM).[17]

Procedure:

  • In an anaerobic chamber, mix 10 µL of the culture or sample with 90 µL of 1 M HCl in a 96-well plate.[17]

  • Remove the plate from the anaerobic chamber and add 100 µL of the ferrozine reagent to each well.[17]

  • Cover the plate with foil and incubate at room temperature for 10 minutes.[17]

  • Measure the absorbance at 562 nm.[17]

  • Determine the Fe²⁺ concentration by comparing the absorbance to a standard curve.[17]

1,10-Phenanthroline Assay for Iron

This method determines total iron after reduction of any ferric iron present.

Reagents:

  • Hydroxylamine (B1172632) Hydrochloride Solution: 10 g in 100 mL of distilled water.[4][5]

  • 1,10-Phenanthroline Solution: 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water (warm if necessary).[4][5]

  • Sodium Acetate Solution: 10 g in 100 mL of distilled water.[4][5]

  • Standard Iron Solution: Prepare a stock solution from a known weight of pure iron(II) ammonium sulfate.[4][5]

Procedure:

  • Pipette known volumes of the standard iron solution into a series of 100-mL volumetric flasks to create a calibration curve. Include a blank with distilled water.

  • To each flask, add 1 mL of the hydroxylamine hydrochloride solution, 10 mL of the 1,10-phenanthroline solution, and 8 mL of the sodium acetate solution.[4][5]

  • Swirl to mix and then dilute to the 100-mL mark with distilled water and mix thoroughly.[4]

  • Allow the solutions to stand for 10 minutes for full color development.[5]

  • Measure the absorbance at the wavelength of maximum absorption (λmax ≈ 508 nm) against the blank.[4][5]

  • Plot absorbance versus the concentration of the standards to create a calibration curve and determine the concentration of the unknown sample.

Bathophenanthroline Assay for Ferrous Iron

This method is highly specific for the determination of ferrous iron.

Reagents:

  • Bathophenanthroline (BPA) Solution

  • Buffer Solution (pH 4.0 - 4.5)

  • n-hexyl or isoamyl alcohol

Procedure:

  • Add the buffer solution and bathophenanthroline to the sample. This will form a red-colored complex with any ferrous iron present.

  • Extract the red ferrous complex from the aqueous solution using n-hexyl or isoamyl alcohol.[15]

  • Measure the intensity of the color in the organic phase at 533 nm.[15]

Visualizing the Methodologies

The following diagrams illustrate the core principles and workflows of the described ferrous iron detection methods.

Ferrous_Iron_Detection_Principle Fe2 Ferrous Iron (Fe²⁺) Complex Colored Complex Fe2->Complex + Chromogen Chromogenic Agent (e.g., this compound, Ferrozine) Chromogen->Complex Spectrophotometer Spectrophotometer Complex->Spectrophotometer Absorbance Measurement Concentration Concentration Measurement Spectrophotometer->Concentration

Caption: General principle of colorimetric ferrous iron detection.

Total_Iron_Analysis_Workflow cluster_sample Sample Preparation cluster_reduction Reduction Step cluster_detection Detection Step Sample Sample containing Fe²⁺ and Fe³⁺ ReducingAgent Add Reducing Agent (e.g., Ascorbic Acid, Hydroxylamine) Sample->ReducingAgent Chromogen Add Chromogenic Agent ReducingAgent->Chromogen All Iron as Fe²⁺ Measurement Measure Absorbance Chromogen->Measurement

Caption: Workflow for the determination of total iron.

Specificity_Comparison_Logic cluster_methods Detection Methods cluster_interferences Potential Interferences Fe2 Fe²⁺ Nitropaps This compound Fe2->Nitropaps Ferrozine Ferrozine Fe2->Ferrozine Phenanthroline 1,10-Phenanthroline Fe2->Phenanthroline Batho Bathophenanthroline Fe2->Batho Cu Cu²⁺/Cu⁺ Cu->Nitropaps Masked by thioglycollate Cu->Ferrozine Zn Zn²⁺ Zn->Nitropaps Masked by thioglycollate Co Co²⁺ Co->Ferrozine Other Other Metal Ions Other->Phenanthroline Other->Batho

Caption: Logical relationship of method specificity and interferences.

References

A Comparative Guide to Zinc Quantification: Evaluating the Nitro-PAPS Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise measurement of zinc is critical for a multitude of applications, from monitoring physiological processes to ensuring the quality of pharmaceutical products. This guide provides an in-depth comparison of the Nitro-PAPS (2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol) colorimetric assay with other common methods for zinc quantification. We will delve into the performance characteristics, specifically linearity and limit of detection, and provide detailed experimental protocols to assist in selecting the most appropriate method for your research needs.

Performance Comparison of Zinc Assays

The selection of a suitable zinc assay depends on a variety of factors, including the required sensitivity, the expected concentration of zinc in the sample, and the available instrumentation. The following table summarizes the key performance metrics for the this compound assay and several common alternatives.

Assay MethodPrincipleLinearity Range (µg/dL)Limit of Detection (LOD) (µg/dL)
This compound Assay ColorimetricUp to 1000[1]3 - 6.92[1]
5-Bromo-PAPS Assay ColorimetricUp to 400[2]~20[2]
Zincon Assay Colorimetric10 - 300~2
Atomic Absorption Spectrometry (AAS) Spectrometric10 - 500[3]2.6[3]
Fluorescent Probes FluorometricVaries by probeVaries (can be <1)

Delving into the Methodologies: Experimental Protocols

A clear understanding of the experimental procedures is essential for reproducing results and making informed decisions. Below are detailed protocols for the this compound zinc assay and its alternatives, with a focus on determining linearity and the limit of detection.

This compound Zinc Assay

The this compound assay is a colorimetric method where zinc ions react with the this compound reagent in an alkaline buffer to form a colored complex. The intensity of the color, measured spectrophotometrically, is directly proportional to the zinc concentration.

Protocol for Determining Linearity and Limit of Detection:

  • Reagent Preparation:

    • Prepare a borate (B1201080) buffer (e.g., 370 mM, pH 8.2).

    • Prepare the this compound reagent solution (e.g., 0.4 mmol/L).

    • Prepare a zinc standard stock solution (e.g., 1000 µg/dL) from a certified reference material.

  • Linearity Study:

    • Prepare a series of zinc standards by diluting the stock solution with deionized water to achieve concentrations across the expected linear range (e.g., 0, 50, 100, 250, 500, 750, and 1000 µg/dL).

    • For each standard, pipette a specific volume (e.g., 50 µL) into a microplate well or cuvette.

    • Add the working reagent (a mixture of the buffer and this compound solution, as per kit instructions) to each well.

    • Incubate at room temperature (e.g., 20-25°C) for a specified time (e.g., 5 minutes).

    • Measure the absorbance at the appropriate wavelength (typically 570-580 nm) against a reagent blank.

    • Plot the absorbance values against the corresponding zinc concentrations and perform a linear regression analysis. The linearity is acceptable if the coefficient of determination (R²) is ≥ 0.99.

  • Limit of Detection (LOD) Determination:

    • Prepare a blank sample (deionized water) and a series of low-concentration zinc standards.

    • Measure the absorbance of the blank sample in multiple replicates (e.g., n=10).

    • Calculate the mean (μB) and standard deviation (σB) of the blank measurements.

    • The LOD can be calculated using the formula: LOD = μB + 3σB . The corresponding concentration is then determined from the calibration curve.

    • Alternatively, the LOD can be calculated based on the standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S) using the formula: LOD = 3.3σ / S .

Workflow for Zinc Assay Validation

cluster_prep Preparation cluster_linearity Linearity Assessment cluster_lod LOD Determination Prepare Zinc Standards Prepare Zinc Standards Measure Absorbance of Standards Measure Absorbance of Standards Prepare Zinc Standards->Measure Absorbance of Standards Prepare Reagents Prepare Reagents Prepare Reagents->Measure Absorbance of Standards Measure Blank Replicates Measure Blank Replicates Prepare Reagents->Measure Blank Replicates Plot Calibration Curve Plot Calibration Curve Measure Absorbance of Standards->Plot Calibration Curve Calculate R-squared Calculate R-squared Plot Calibration Curve->Calculate R-squared Calculate LOD Calculate LOD Plot Calibration Curve->Calculate LOD Calculate Mean and SD of Blank Calculate Mean and SD of Blank Measure Blank Replicates->Calculate Mean and SD of Blank Calculate Mean and SD of Blank->Calculate LOD

Caption: A generalized workflow for validating a colorimetric zinc assay.

Alternative Zinc Assay Protocols

This colorimetric assay is similar to the this compound method, utilizing 2-(5-Bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol as the chromogen. The resulting complex is typically measured at around 560 nm. The protocol for determining linearity and LOD is analogous to the this compound assay, involving the preparation of standards, measurement of absorbance, and subsequent data analysis.

The Zincon method relies on the formation of a blue-colored complex between zinc and the Zincon reagent in a buffered alkaline solution (pH ~9.0).

Protocol Outline:

  • Reagent Preparation: Prepare a buffer solution (pH 9.0), a Zincon reagent solution, and a cyanide solution (to mask interfering ions).

  • Standard Preparation: Prepare a series of zinc standards.

  • Assay Procedure:

    • To each standard, add the buffer, cyanide solution, and Zincon reagent.

    • A demasking agent, such as cyclohexanone, is often added to selectively release zinc from its cyanide complex to react with Zincon.

    • Measure the absorbance at approximately 620 nm.

  • Linearity and LOD Determination: Follow the same principles as outlined for the this compound assay.

AAS is a highly sensitive and specific instrumental method for quantifying metals. It measures the absorption of light by free atoms in the gaseous state.

Protocol for Linearity and LOD Determination:

  • Instrument Setup:

    • Install a zinc hollow cathode lamp.

    • Set the wavelength to 213.9 nm.

    • Optimize other instrumental parameters such as slit width and gas flow rates (air-acetylene flame).

  • Linearity Study:

    • Prepare a series of zinc standards in an appropriate matrix (e.g., dilute acid).

    • Aspirate the standards into the flame and record the absorbance.

    • Construct a calibration curve and determine the linear range and R² value.

  • LOD Determination:

    • Aspirate a blank solution multiple times to determine the standard deviation of the blank signal.

    • Calculate the LOD based on the standard deviation of the blank and the slope of the calibration curve, similar to the colorimetric methods.

Signaling Pathway of a Colorimetric Zinc Assay

Zn Zinc Ions (Zn²⁺) Complex Colored Zinc-Reagent Complex Zn->Complex Reagent Chromogenic Reagent (e.g., this compound) Reagent->Complex Absorbance Increased Light Absorbance Complex->Absorbance leads to Concentration Zinc Concentration Absorbance->Concentration is proportional to

Caption: The basic principle of a colorimetric zinc assay.

A variety of fluorescent probes are available for zinc detection, offering very high sensitivity. These probes exhibit a change in their fluorescent properties upon binding to zinc ions. The choice of probe depends on the desired excitation and emission wavelengths and the required sensitivity. The validation of these methods follows similar principles of establishing a linear relationship between fluorescence intensity and zinc concentration and determining the LOD from the response of blank samples.

Concluding Remarks

The this compound assay provides a robust and sensitive method for the colorimetric quantification of zinc, suitable for a wide range of research applications. Its performance, particularly its broad linear range and low limit of detection, makes it a valuable tool. However, the choice of the optimal zinc assay should be guided by the specific requirements of the experiment. For instance, while colorimetric methods like this compound and 5-Bromo-PAPS offer convenience and high throughput, Atomic Absorption Spectrometry remains the gold standard for accuracy and sensitivity, albeit with higher instrumentation costs. Fluorescent probes, on the other hand, provide the highest sensitivity, which may be necessary for applications involving trace amounts of zinc. By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can confidently select the most appropriate method for their zinc quantification needs.

References

A Comparative Analysis of 5-Br-PAPS and Nitro-PAPS for the Spectrophotometric Determination of Zinc

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly in clinical and pharmaceutical research, the accurate quantification of zinc is paramount. Two prominent chromogenic reagents employed for the spectrophotometric determination of zinc are 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol (5-Br-PAPS) and 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (Nitro-PAPS). This guide provides an objective comparison of their analytical performance, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific applications.

Quantitative Performance Comparison

The selection of a suitable chromogenic reagent is often dictated by its analytical performance characteristics. The following table summarizes the key quantitative parameters for 5-Br-PAPS and this compound in the context of zinc determination.

Performance Metric5-Br-PAPSThis compound
Molar Absorptivity (ε) ~130,000 L·mol⁻¹·cm⁻¹[1][2]~145,000 L·mol⁻¹·cm⁻¹[3]
Wavelength of Max. Absorbance (λmax) 552-560 nm[4][5]574-578 nm[3][6]
Optimal pH 7.5 - 9.8[5][7][8]~8.2[9][10]
Color of Complex Red[5][8][11]Purple[9][10]
Linear Range Up to 400 µg/dL[12]Up to 1000 µg/dL[10][13]
Limit of Detection (LOD) 4 µg/dL[7]3-5 µg/dL[6][9][10]

Analysis of Performance Data:

Both 5-Br-PAPS and this compound exhibit high molar absorptivity, indicating excellent sensitivity for zinc determination. This compound demonstrates a slightly higher molar absorptivity, which may translate to a marginally better detection limit in some applications. The wavelength of maximum absorbance for both reagents falls within the visible spectrum, making them suitable for standard spectrophotometers. 5-Br-PAPS offers a broader optimal pH range, which could provide more flexibility in assay development. In contrast, this compound is typically used in a more tightly controlled alkaline environment. The linear range for this compound appears to be wider, which could be advantageous for samples with a broad range of expected zinc concentrations.

Experimental Protocols

The following are generalized experimental protocols for the determination of zinc using 5-Br-PAPS and this compound. It is important to note that these protocols may need to be optimized based on the specific sample matrix and instrumentation.

Protocol 1: Zinc Determination using 5-Br-PAPS

Reagents:

  • Buffer Solution: Bicarbonate buffer (pH 9.8)[7][8]

  • 5-Br-PAPS Reagent: 0.02 mmol/L 5-Br-PAPS solution[7][8]

  • Masking Agents (optional): Sodium citrate, Dimethylglyoxime to minimize interference from other metal ions.[7][8]

  • Zinc Standard: A solution of known zinc concentration (e.g., 200 µg/dL).[7]

Procedure:

  • Sample Preparation: Serum, plasma (heparinized), or urine samples can be used.[7][8] Samples should be free of chelating agents like EDTA.

  • Assay Setup:

    • Pipette a defined volume of the sample, zinc standard, and a blank (deionized water) into separate test tubes.

    • Add the 5-Br-PAPS reagent and buffer solution to each tube.

  • Incubation: Mix the contents thoroughly and incubate at room temperature for a specified period (e.g., 5-10 minutes) to allow for color development.[12][14]

  • Calculation: Determine the zinc concentration in the sample by comparing its absorbance to that of the zinc standard.

Protocol 2: Zinc Determination using this compound

This method relies on the formation of a purple-colored complex between zinc and this compound in an alkaline medium.[9][10]

Reagents:

  • Buffer Solution: Borate buffer (pH 8.2)[9][10]

  • This compound Reagent: 0.08 - 0.40 mM this compound solution[9][10]

  • Masking System (for serum samples): A system involving cyanide to complex interfering metals and a demasking agent like chloral (B1216628) hydrate (B1144303) to selectively release zinc for reaction with the chromogen can be employed.[3][15]

  • Zinc Standard: A solution of known zinc concentration.

Procedure:

  • Sample Preparation: Serum or urine samples can be analyzed.[9]

  • Assay Setup:

    • For serum samples, initially treat with a masking solution containing cyanide to complex all metal ions.

    • Add the this compound reagent and buffer solution.

    • Introduce a demasking agent (e.g., chloral hydrate) to selectively release zinc from its cyanide complex.[3][15]

  • Incubation: Allow the reaction to proceed for a set time (e.g., 5 minutes) at room temperature for color development.[6]

  • Measurement: Measure the absorbance of the resulting purple complex at approximately 575 nm.[10]

  • Calculation: Calculate the zinc concentration in the sample based on the absorbance of the standard.

Visualizing the Methodologies

To further elucidate the experimental workflows, the following diagrams illustrate the logical steps involved in zinc determination using both 5-Br-PAPS and this compound.

G cluster_0 5-Br-PAPS Workflow start Sample/Standard/Blank reagent Add 5-Br-PAPS Reagent & Buffer start->reagent incubate Incubate at Room Temperature reagent->incubate measure Measure Absorbance at ~560 nm incubate->measure calculate Calculate Zinc Concentration measure->calculate

Caption: Workflow for Zinc Determination using 5-Br-PAPS.

G cluster_1 This compound Workflow (with masking) start_n Serum Sample mask Add Masking Agent (e.g., Cyanide) start_n->mask reagent_n Add this compound Reagent & Buffer mask->reagent_n demask Add Demasking Agent (e.g., Chloral Hydrate) reagent_n->demask incubate_n Incubate for Color Development demask->incubate_n measure_n Measure Absorbance at ~575 nm incubate_n->measure_n calculate_n Calculate Zinc Concentration measure_n->calculate_n

Caption: Workflow for Zinc Determination using this compound.

Conclusion

Both 5-Br-PAPS and this compound are highly effective and sensitive reagents for the spectrophotometric determination of zinc. The choice between the two will depend on the specific requirements of the assay.

  • This compound boasts a slightly higher molar absorptivity and a broader linear range, which can be advantageous for achieving maximum sensitivity and analyzing samples with diverse zinc concentrations. The use of a masking and demasking system enhances its specificity in complex matrices like serum.[3][15]

Ultimately, researchers should consider factors such as the sample matrix, expected zinc concentration range, potential interfering ions, and the desired complexity of the experimental protocol when selecting the most appropriate reagent for their zinc determination needs. Validation of the chosen method with certified reference materials is always recommended to ensure accuracy and reliability.

References

Safety Operating Guide

Navigating the Disposal of Nitro-PAPS: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers and Drug Development Professionals

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for Nitro-PAPS. The SDS provides comprehensive information on physical and chemical properties, hazards, and first-aid measures.[1]

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn to protect the eyes from potential splashes.

  • Lab Coat: A standard laboratory coat will protect clothing and skin from contamination.

  • Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.

General Disposal Workflow for Chemical Waste

The disposal of any laboratory chemical, including this compound, should follow a structured workflow to ensure safety and regulatory compliance. This process begins with the characterization of the waste and ends with its final, compliant disposal.

DisposalWorkflow cluster_0 Waste Management Decision Process A Characterize Waste (this compound solid, solution, contaminated material) B Consult Safety Data Sheet (SDS) and Local Regulations A->B C Segregate Waste (Avoid mixing with incompatible materials) B->C D Select Appropriate Waste Container (Chemically resistant, leak-proof) C->D E Label Container Correctly ('Hazardous Waste', chemical name, hazards) D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G

Caption: A logical workflow for the safe handling and disposal of laboratory chemical waste.

Potential Treatment Methods for this compound and Related Chemical Classes

This compound is both a nitro-aromatic compound and an azo dye. While no specific degradation protocols for this compound were identified, the following table summarizes general treatment approaches for these classes of chemicals, which are typically applied in industrial wastewater treatment settings and may not be directly applicable for laboratory-scale disposal without proper validation and equipment.

Chemical ClassPotential Treatment MethodDescriptionConsiderations for Laboratory Use
Nitro-aromatic Compounds Electrochemical OxidationUtilizes an electric current to generate hydroxyl radicals that degrade the compound.[1]Requires specialized equipment and is not a standard laboratory procedure.
Biological TreatmentEmploys microorganisms that can use the compound as a source of carbon or nitrogen, leading to its degradation.[2]Generally slow and requires specific microbial cultures; more suitable for large-scale wastewater treatment.
Azo Dyes Anaerobic Reduction followed by Aerobic DegradationThe azo bond is cleaved under anaerobic conditions, and the resulting aromatic amines are then degraded aerobically.[3]Complex, multi-step process not typically performed in a standard research lab.
OxidationChemical oxidants like potassium ferrate or Fenton's reagent can break down the dye molecule.The use of strong oxidizers requires careful handling and may produce hazardous byproducts. A thorough risk assessment is necessary.

Caption: Summary of potential degradation methods for chemical classes related to this compound.

Step-by-Step Disposal Protocol for this compound Waste

The following is a procedural guide for the proper disposal of waste containing this compound. This protocol is based on general best practices for hazardous waste management and must be adapted to comply with the specific regulations of your institution and local authorities.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused solid chemical, solutions, and disposable labware (e.g., pipette tips, weighing boats, contaminated paper towels), must be treated as hazardous waste.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.

2. Containerization:

  • Collect all this compound waste in a designated, chemically resistant, and leak-proof container with a secure lid.

  • For solid waste, a clearly labeled, sealed bag or a wide-mouth container is appropriate.

  • For liquid waste (e.g., solutions of this compound), use a compatible liquid waste container. Do not fill the container to more than 80% of its capacity to allow for expansion and prevent spills.

  • Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • Identify the contents, including "this compound" and any other chemicals present in the waste.

  • Indicate the approximate concentration or quantity of the hazardous components.

  • Specify the hazards associated with the waste (e.g., "Toxic," "Irritant").

  • Include the date when waste was first added to the container and the name of the responsible researcher or lab.

4. Storage:

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.

  • This area should be away from general lab traffic and drains, and it should provide secondary containment to capture any potential leaks.

5. Final Disposal:

  • Once the waste container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Do not dispose of this compound or its containers in the regular trash or pour any solutions containing it down the drain.[1]

Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

  • Small Spills (Solid): If a small amount of solid this compound is spilled, carefully sweep it up, avoiding the creation of dust, and place it in a labeled hazardous waste container. The area should then be decontaminated with a suitable solvent and the cleaning materials also disposed of as hazardous waste.

  • Small Spills (Liquid): For small liquid spills, use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain and absorb the liquid. Place the absorbent material into the hazardous waste container.

  • Large Spills: In the case of a large spill, evacuate the area immediately and alert your institution's EHS department or emergency response team.

Disclaimer: The information provided here is a guide based on general principles of laboratory safety and chemical waste management. It is not a substitute for a thorough risk assessment and adherence to the specific regulations of your institution and local authorities. Always consult your EHS department for guidance on the proper disposal procedures for any chemical waste.

References

Navigating the Safe Handling of Nitro-PAPS: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Nitro-PAPS [2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol], a chromogenic reagent used in the colorimetric determination of metal ions such as serum iron and zinc.[1][2][3][4] By providing clear, procedural guidance, this document aims to be a preferred resource for laboratory safety and chemical handling.

Personal Protective Equipment (PPE): A Multi-Layered Approach

Given the chemical structure of this compound, which contains a nitrophenol group and an azo group, a comprehensive personal protective equipment (PPE) plan is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on best practices for handling nitrophenols and azo dyes.[5][6]

Body PartPPE TypeSpecifications & Standards
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles are required at all times. For procedures with a high splash potential, a face shield must be worn in addition to goggles. All eye and face protection should meet ANSI Z87.1 standards.
Hands Chemical-Resistant GlovesDue to the presence of a nitrophenol component, nitrile gloves may not provide sufficient protection for prolonged contact. It is recommended to use butyl rubber or neoprene gloves. For incidental contact, double-gloving with nitrile gloves may be acceptable, but gloves should be changed immediately upon contamination.
Body Laboratory CoatA flame-resistant lab coat that is fully buttoned is required to provide maximum skin coverage.
Feet Closed-Toe ShoesShoes should be made of a non-porous material and cover the entire foot to protect against spills.
Respiratory Respirator (if necessary)All work with this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust particles. If a fume hood is not available or if aerosol generation is unavoidable, a NIOSH-approved N95 dust mask or a respirator with an appropriate particulate filter should be used.[7]

Operational Plan: From Handling to Disposal

A clear and structured workflow is critical for the safe handling and disposal of this compound. The following diagram illustrates the key steps to be followed in the laboratory.

Figure 1. Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Verify Fume Hood Functionality Verify Fume Hood Functionality Inspect PPE Inspect PPE Verify Fume Hood Functionality->Inspect PPE Proceed if functional Designate Work Area Designate Work Area Inspect PPE->Designate Work Area Proceed if intact Weighing and Solution Preparation Weighing and Solution Preparation Designate Work Area->Weighing and Solution Preparation Proceed to handling Perform Experiment Perform Experiment Weighing and Solution Preparation->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store in Satellite Accumulation Area Store in Satellite Accumulation Area Label Waste Container->Store in Satellite Accumulation Area Arrange for Licensed Disposal Arrange for Licensed Disposal Store in Satellite Accumulation Area->Arrange for Licensed Disposal

Figure 1. Workflow for Safe Handling and Disposal of this compound

Experimental Protocol: Colorimetric Determination of Serum Zinc

The following is a general protocol for the use of this compound in a direct colorimetric assay for serum zinc, adapted from scientific literature.[1]

Materials:

Procedure:

  • Add 0.02 mL of serum to a microwell.

  • Add a cyanide solution to the serum to complex with zinc and interfering metal ions.

  • Add chloral hydrate to preferentially demask the zinc ions.

  • Add the this compound reagent to the well. This will react with the demasked zinc to produce a color change.

  • Read the absorbance at 574 nm using a microwell plate reader.

  • The concentration of zinc is determined by comparing the absorbance to that of a known standard.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Containerization:

  • Solid Waste: Collect unused this compound powder and any contaminated solids (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled hazardous waste container. The container should be sealed to prevent the release of dust.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for nitrophenolic and azo dye waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Disposal Method:

  • The primary recommended method for the disposal of nitrophenols is incineration under controlled conditions to ensure complete combustion.[8]

  • A licensed hazardous waste disposal company must be contacted for the final disposal of the collected waste. Follow all local, state, and federal regulations for hazardous waste disposal.

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Figure 2. Decision Tree for this compound Waste Disposal start Generate this compound Waste waste_type Solid or Liquid Waste? start->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Nitrophenolic/Azo Dye Waste Container waste_type->liquid_waste Liquid seal_container Seal Container solid_waste->seal_container liquid_waste->seal_container store_saa Store in Satellite Accumulation Area seal_container->store_saa contact_ehs Contact Environmental Health & Safety for Pickup store_saa->contact_ehs disposal Licensed Hazardous Waste Incineration contact_ehs->disposal

Figure 2. Decision Tree for this compound Waste Disposal

By adhering to these safety protocols and disposal procedures, researchers can confidently and safely utilize this compound in their work, contributing to a secure and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.